molecular formula C6H13Br B154914 1-Bromo-3,3-dimethylbutane CAS No. 1647-23-0

1-Bromo-3,3-dimethylbutane

Cat. No.: B154914
CAS No.: 1647-23-0
M. Wt: 165.07 g/mol
InChI Key: ROKZAMCDHKVZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,3-dimethylbutane is a useful research compound. Its molecular formula is C6H13Br and its molecular weight is 165.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKZAMCDHKVZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167800
Record name 1-Bromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647-23-0
Record name 1-Bromo-3,3-dimethylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-3,3-DIMETHYLBUTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-3,3-dimethylbutane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3,3-dimethylbutane (also known as neohexyl bromide), a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid.[1] Its structural formula is C₆H₁₃Br.[1][2][3][4][5] The molecule features a bulky tert-butyl group, which imparts significant steric hindrance, influencing its reactivity.[6]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueUnitSource(s)
Molecular Weight 165.07 g/mol [1][2][4]
Density 1.172g/cm³[7][8]
Boiling Point 138°C at 760 mmHg[3][7][8]
Melting Point -44.22°C (estimate)[7][9][10]
Flash Point 33.1°C[3][7][8]
Refractive Index 1.445[7][8][11]
Vapor Pressure 8.53mmHg at 25°C[3][7][8]
Water Solubility Insoluble/Slightly Soluble[12][13][14]
Octanol/Water Partition Coefficient (logP) 2.817 - 3.44[2][3][7]
Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by the presence of the bromine atom on a primary carbon. It is a versatile reagent in organic synthesis, principally utilized as an alkylating agent to introduce the 3,3-dimethylbutyl (neohexyl) group into molecules.[12]

  • Nucleophilic Substitution: As a primary bromoalkane, it readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.[6] The bromine atom serves as an effective leaving group, allowing for its displacement by a wide range of nucleophiles.[6] This is a cornerstone of its utility in synthesizing more complex molecules.[6] However, the bulky tert-butyl group can introduce steric hindrance, which may affect reaction rates.[6]

  • Grignard Reagent Formation: this compound is a precursor for the formation of the corresponding Grignard reagent (3,3-dimethylbutylmagnesium bromide). These organometallic reagents are potent carbon nucleophiles, crucial for creating new carbon-carbon bonds.[6]

  • Solubility: It is insoluble in water but soluble in common organic solvents like diethyl ether, ethanol, and benzene.[12][13] This solubility profile is critical for its use in various reaction media.[13]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are protocols for the synthesis of this compound and a representative reaction.

Synthesis of this compound via Sₙ2 Reaction

This protocol describes the synthesis from 3,3-dimethyl-1-butanol (B44104).[9]

Materials:

  • 3,3-dimethyl-1-butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrobromic Acid (HBr, 48% aqueous solution)

  • Pentane

  • Methanol

  • Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • 1-liter round-bottomed flask with reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, cool the reaction mixture to 0°C using an ice bath.

  • Sequentially add 232 g of concentrated sulfuric acid and 283 g of 48% hydrobromic acid to the flask.

  • Add the 3,3-dimethyl-1-butanol to the acid mixture.

  • Reflux the mixture for 6 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Quench the reaction by adding 400 g of ice.

  • Extract the aqueous phase with 400 ml of pentane.

  • Combine the organic layers and wash sequentially with methanol, aqueous NaOH, and water.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuum using a rotary evaporator.

  • Purify the product by vacuum distillation to yield this compound as a colorless oily liquid.[9]

SN2_Synthesis cluster_reactants Reactants cluster_intermediate Protonation & Transition State cluster_products Products butanol 3,3-dimethyl-1-butanol protonated_alcohol Protonated Alcohol (Good Leaving Group) butanol->protonated_alcohol Protonation by HBr hbr HBr transition_state SN2 Transition State protonated_alcohol->transition_state Br⁻ attacks product This compound transition_state->product water H₂O transition_state->water H₂O leaves

Caption: Sₙ2 synthesis of this compound.

Safety and Hazards

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Classification: It is classified as a flammable liquid.[4][8] It is also harmful if swallowed and causes skin and serious eye irritation.[4]

  • Handling: Use in a well-ventilated area and wear protective gloves, clothing, and eye/face protection.[12][15] Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Ground and bond containers and receiving equipment to prevent static discharge.[8][12]

  • Fire Hazards: It is a flammable liquid and vapor.[16][17] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[17] Poisonous gases, including hydrogen bromide, are produced in a fire.[17] Containers may explode when heated.[17]

  • Environmental Hazards: It can be hazardous to aquatic life.[12] Avoid release into the environment.[12][15]

This guide serves as a foundational resource for professionals working with this compound. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

1-Bromo-3,3-dimethylbutane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethylbutane (CAS No. 1647-23-0), a key alkyl halide intermediate in organic synthesis. The document details its physicochemical properties, synthesis, and significant applications, particularly its role as a precursor in the development of novel pharmaceutical and agrochemical compounds. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside visual representations of its synthetic pathways to facilitate a deeper understanding for research and development professionals.

Chemical Identity and Properties

This compound, also known as neohexyl bromide, is a colorless to almost colorless liquid.[1] Its structure features a sterically hindered neopentyl group, which significantly influences its reactivity in nucleophilic substitution and elimination reactions.

Identifiers and Molecular Characteristics
PropertyValueReference
CAS Number 1647-23-0[1][2][3][4][5]
Molecular Formula C₆H₁₃Br[2][4]
Molecular Weight 165.07 g/mol [1][4]
IUPAC Name This compound
Synonyms Neohexyl bromide, Butane, 1-bromo-3,3-dimethyl-[2]
InChI Key ROKZAMCDHKVZIQ-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(C)CCBr
Physicochemical Data
PropertyValueReference
Appearance Colorless to almost colorless clear liquid[1][5]
Boiling Point 138.0 °C at 760 mmHg[6]
Density 1.2 g/cm³[6]
Flash Point 33.1 °C[6]
Refractive Index 1.446[6]
Vapor Pressure 8.5 mmHg at 25°C[6]
LogP 3.44[6]
Purity >98.0% (GC)[1][5]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3,3-dimethylbutanol using a bromine source, typically in the presence of a strong acid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 3_3_dimethylbutanol 3,3-Dimethylbutanol 1_Bromo_3_3_dimethylbutane This compound 3_3_dimethylbutanol->1_Bromo_3_3_dimethylbutane SN2 Reaction HBr Hydrogen Bromide HBr->1_Bromo_3_3_dimethylbutane H2SO4 Sulfuric Acid (catalyst) H2SO4->1_Bromo_3_3_dimethylbutane H2O Water

Synthesis of this compound

Experimental Protocol: Synthesis from 3,3-Dimethylbutanol

This protocol is adapted from analogous procedures for the synthesis of primary alkyl bromides.

Materials:

  • 3,3-Dimethylbutanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Pentane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, combine 3,3-dimethylbutanol and a solution of sodium bromide in water.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • Once the addition is complete, remove the flask from the ice bath and equip it with a reflux condenser.

  • Heat the mixture to reflux for a specified period to ensure the completion of the reaction.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add ice-cold water.

  • Extract the aqueous layer with pentane.

  • Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Applications in Organic Synthesis

This compound is a versatile reagent primarily used as an alkylating agent to introduce the sterically demanding 3,3-dimethylbutyl (neohexyl) group into various molecules.[7] This moiety is of interest in medicinal chemistry as it can enhance the lipophilicity and metabolic stability of drug candidates.

Nucleophilic Substitution Reactions

Due to the steric hindrance of the neopentyl group, this compound is a substrate that can undergo both Sₙ1 and Sₙ2 reactions, with the pathway being highly dependent on the reaction conditions and the nature of the nucleophile.

G cluster_reactants Reactants cluster_products Products Alkyl_Bromide This compound Substituted_Product Substituted Product Alkyl_Bromide->Substituted_Product Bromide_Ion Bromide Ion (Br⁻) Alkyl_Bromide->Bromide_Ion Loss of Leaving Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product Nucleophilic Attack

General Nucleophilic Substitution

Grignard Reagent Formation and Reactions

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,3-dimethylbutylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Experimental Protocol: Grignard Reaction with an Aldehyde

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • A generic aldehyde (R-CHO)

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Set up a flame-dried three-neck flask under a nitrogen atmosphere.

  • Add magnesium turnings to the flask.

  • In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Add a small portion of the alkyl bromide solution to the magnesium to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude secondary alcohol, which can be further purified by chromatography or distillation.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It can cause skin and eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique sterically hindered structure provides a useful tool for introducing the neohexyl group, which can impart desirable properties in the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

References

Synthesis of 1-Bromo-3,3-dimethylbutane from 3,3-dimethyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3,3-dimethylbutane from its corresponding primary alcohol, 3,3-dimethyl-1-butanol (B44104). The synthesis of this sterically hindered primary alkyl halide necessitates a careful selection of reagents to circumvent carbocation rearrangement, which is a common side reaction with hydrohalic acids. This document details the preferred synthetic route via an Sₙ2 reaction using phosphorus tribromide (PBr₃), which ensures the formation of the desired unrearranged product. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow to support researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as neopentyl bromide, is a valuable alkylating agent in organic synthesis. Its sterically hindered neopentyl group can be strategically incorporated into various molecular frameworks. The conversion of the readily available 3,3-dimethyl-1-butanol to this compound is a key transformation. However, the structure of the starting material, a neopentyl alcohol, is prone to carbocation rearrangements under acidic conditions, which typically lead to the formation of the undesired tertiary alkyl halide, 2-bromo-2,3-dimethylbutane, as the major product.[1]

To achieve a successful synthesis of the target primary bromide, it is crucial to employ reagents that facilitate a bimolecular nucleophilic substitution (Sₙ2) mechanism, thereby avoiding the formation of a carbocation intermediate. Phosphorus tribromide (PBr₃) is the reagent of choice for this transformation, as it cleanly converts primary and secondary alcohols to their corresponding bromides with inversion of configuration and without skeletal rearrangement.[2][3]

This guide will focus on the synthesis of this compound using phosphorus tribromide, providing a detailed experimental protocol and relevant data for the starting material and the product.

Reaction Mechanism and Pathway

The reaction of 3,3-dimethyl-1-butanol with phosphorus tribromide proceeds through an Sₙ2 mechanism. The mechanism involves two main stages:

  • Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This results in the displacement of a bromide ion and the formation of a protonated intermediate. A weak base, such as pyridine (B92270) or the bromide ion itself, then deprotonates the intermediate to form an alkyldibromophosphite. This step effectively converts the poor leaving group (-OH) into a good leaving group.

  • Nucleophilic Attack by Bromide: The bromide ion, a good nucleophile, then attacks the carbon atom bearing the alkyldibromophosphite group from the backside. This concerted backside attack leads to the displacement of the leaving group and the formation of the this compound product with an inversion of stereochemistry (though not relevant for this achiral molecule).

The overall reaction stoichiometry is that one mole of phosphorus tribromide can react with three moles of the alcohol.

reaction_pathway start 3,3-dimethyl-1-butanol PBr3 + PBr₃ start->PBr3 intermediate Alkyldibromophosphite intermediate PBr3->intermediate Activation (Nucleophilic attack on P) product This compound intermediate->product Sₙ2 Attack by Br⁻

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

Physical and Chemical Properties

The physical and chemical properties of the reactant and product are summarized in the table below for easy reference.

Property3,3-dimethyl-1-butanolThis compound
Molecular Formula C₆H₁₄OC₆H₁₃Br
Molecular Weight 102.17 g/mol 165.07 g/mol
Boiling Point 143 °C138 °C
Melting Point -60 °CN/A
Density 0.844 g/mL at 25 °C1.2 g/cm³
Refractive Index (n₂₀/D) 1.4141.446
CAS Number 624-95-31647-23-0
Spectroscopic Data

Key spectroscopic data for the characterization of the starting material and the final product are presented below.

Spectroscopic Data3,3-dimethyl-1-butanolThis compound
¹H NMR (CDCl₃) δ 3.63 (t, 2H), 1.44 (t, 2H), 0.92 (s, 9H) ppmδ 3.35 (m, 2H, CH₂Br), 1.80 (m, 2H, CH₂), 0.90 (s, 9H, t-Bu) ppm
Mass Spectrometry (m/z) Major fragments at 57 (t-butyl cation, base peak), 71, 31. Molecular ion (102) is often not observed.Molecular ion peaks at 164 and 166 (due to ⁷⁹Br and ⁸¹Br isotopes). Major fragments at 57 (t-butyl cation).
Infrared (IR) Broad peak around 3300 cm⁻¹ (O-H stretch)Absence of broad O-H stretch. Presence of C-Br stretch around 600-700 cm⁻¹.

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of neopentyl bromide from neopentyl alcohol.

Materials and Equipment
  • 3,3-dimethyl-1-butanol (neopentyl alcohol)

  • Phosphorus tribromide (PBr₃)

  • Quinoline

  • Dry bromobenzene (B47551) (solvent)

  • Two-liter, three-necked, round-bottomed flask

  • Thermometer well and thermometer

  • Dropping funnel

  • Mercury-sealed stirrer

  • Sulfuric acid trap

  • Ice-salt bath

  • Heating mantle

  • Multiple-bulb condenser

  • Separatory funnel

  • Distillation apparatus

  • Drierite (or other suitable drying agent)

Procedure
  • Reaction Setup: In a two-liter, three-necked, round-bottomed flask equipped with a thermometer well, dropping funnel, and a mercury-sealed stirrer protected by a sulfuric acid trap, place 176 g (2.0 moles) of 3,3-dimethyl-1-butanol, 313 g (2.43 moles) of quinoline, and 740 cc of dry bromobenzene.

  • Cooling: Place the flask in an ice-salt bath and cool the contents to -5 °C.

  • Addition of PBr₃: With stirring, add 402 g (1.48 moles) of phosphorus tribromide dropwise from the dropping funnel over a period of six hours. During the addition, allow the temperature to gradually rise to 15 °C.

  • Reflux: Transfer the reaction mixture, with the aid of an additional 150 cc of bromobenzene, to a 2-liter flask fitted with an efficient multiple-bulb condenser. Heat the mixture. The temperature of the mixture will initially be around 181 °C and will drop to about 162 °C over a 24-hour heating period.

  • Work-up:

    • Allow the reaction mixture to cool. A clear reddish liquid will form over a red, viscous residue.

    • Decant the liquid. Break up the residue and extract it with three 65-cc portions of bromobenzene.

    • Combine the bromobenzene solutions and pour them onto ice to quench the excess phosphorus tribromide.

    • Wash the resulting organic layer with water.

    • Dry the organic layer first over calcium chloride and then over Drierite.

  • Purification:

    • Fractionally distill the dried organic layer.

    • Collect the fraction of pure this compound, which has a boiling point of 105 °C.

Expected Yield

The reported yield for this procedure is 47%. Other sources have reported yields up to 60% for the synthesis of neopentyl bromide from neopentyl alcohol using PBr₃.[3]

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Alcohol, Quinoline, Solvent) cooling 2. Cool to -5 °C setup->cooling addition 3. Add PBr₃ dropwise (6 hours, -5 to 15 °C) cooling->addition reflux 4. Heat for 24 hours (181 to 162 °C) addition->reflux decant 5a. Decant Liquid reflux->decant extract 5b. Extract Residue decant->extract quench 5c. Quench with Ice extract->quench wash 5d. Wash with Water quench->wash dry 5e. Dry Organic Layer wash->dry distill 6. Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,3-dimethyl-1-butanol is effectively achieved using phosphorus tribromide. This method successfully avoids the carbocation rearrangement that plagues reactions with hydrobromic acid, leading to the desired primary alkyl halide. The provided experimental protocol, along with the comprehensive data on physical properties and spectroscopic characteristics, serves as a valuable resource for chemists in research and development. Careful execution of the procedure, particularly with respect to temperature control and moisture exclusion, is critical for obtaining a good yield of the target compound.

References

1-Bromo-3,3-dimethylbutane safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data Sheet for 1-Bromo-3,3-dimethylbutane

This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS No. 1647-23-0), compiled for researchers, scientists, and drug development professionals. The information is synthesized from multiple safety data sheets to ensure a thorough understanding of the compound's properties and associated hazards.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1] It is a branched alkyl halide recognized for its utility as a versatile intermediate in organic synthesis.[2] Its bulky neopentyl structure often favors substitution reactions over elimination.[2]

PropertyValueSource(s)
Molecular Formula C₆H₁₃Br[3][4][5]
Molecular Weight 165.07 g/mol [3][4]
CAS Number 1647-23-0[3][4][5]
Appearance Colorless to Almost colorless clear liquid[1][3]
Odor Characteristic / Strong[6][7]
Boiling Point 138.0 °C at 760 mmHg[5]
Melting Point Not Available[5]
Flash Point 33.1 °C[5]
Density 1.2 g/cm³[5]
Vapor Pressure 8.5 mmHg at 25°C[5]
Solubility Slightly soluble in water.[8][9]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is a highly flammable liquid and vapor that can form explosive mixtures with air.[8][10] Vapors are heavier than air and may travel to an ignition source and flash back.[11]

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour[4][10][12]
Acute Toxicity, Oral4H302: Harmful if swallowed[4][10][12]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][10]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[4][10]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][10]

Signal Word: Danger [4][10]

Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

  • Health Hazard (GHS08 - Implied by STOT)

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Acute Effects : Inhalation or contact with the material may irritate or burn the skin and eyes.[8] Breathing the vapor can irritate the nose and throat and may cause dizziness or asphyxiation, particularly in confined areas.[8][11] Harmful effects may occur if the material is swallowed.[1][10]

  • Chronic Effects : The material may accentuate pre-existing dermatitis.[1] Currently, it has not been tested for its ability to cause cancer or affect reproduction.[11]

Toxicity DataValueSpeciesSource(s)
Intraperitoneal LD50 6150 mg/kgRat[1]
Inhalation LC50 21300 mg/m³Mammal[1]

Experimental Protocols and Procedures

While detailed experimental protocols for determining physicochemical and toxicological properties are not provided in standard safety data sheets, they outline critical procedures for safe handling, emergency response, and disposal.

Spill Response Protocol

In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate and Isolate : Evacuate all non-essential personnel from the spill area.[13] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[8]

  • Eliminate Ignition Sources : Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[8][11][13] All equipment used during cleanup must be grounded.[8]

  • Ventilate : Increase ventilation in the affected area.[1]

  • Don Personal Protective Equipment (PPE) : Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles or a face shield.[1][9]

  • Containment : Prevent the spillage from entering drains, sewers, or waterways.[8][9] Contain the spill using dry earth, sand, vermiculite, or other non-combustible absorbent material.[1][8]

  • Cleanup : Use clean, non-sparking tools to collect the absorbed material and place it into appropriate, labeled containers for disposal.[8][11]

  • Decontamination : Ventilate and wash the area thoroughly after the cleanup is complete.[11][13]

Fire-Fighting Protocol
  • Extinguishing Media :

    • Small Fires : Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[8]

    • Large Fires : Use water spray, fog, or regular foam.[8] Water may be inefficient for extinguishing the fire but can be used to keep fire-exposed containers cool.[11]

  • Hazardous Combustion Products : Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen bromide and carbon monoxide.[1][8][11]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

  • Special Procedures : If it can be done safely, move undamaged containers away from the fire.[8] Be aware that containers may explode when heated.[8][11]

Safety and Handling Visualizations

The following diagrams illustrate the logical relationships for safety handling and emergency response workflows.

Safety_Precautions_Workflow Workflow for Safe Handling of this compound cluster_hazards Hazard Identification cluster_controls Control Measures cluster_emergency Emergency Response Hazards Primary Hazards - Highly Flammable (H225) - Skin/Eye Irritant (H315, H319) - Harmful if Swallowed (H302) - Respiratory Irritant (H335) Handling Handling Procedures - Use in well-ventilated area - Ground/bond containers - Use non-sparking tools - Keep away from ignition sources Hazards->Handling PPE Personal Protective Equipment (PPE) - Safety goggles/face shield - Chemical-resistant gloves - Protective clothing - Respiratory protection (if needed) Hazards->PPE FirstAid First-Aid Measures - Eyes: Rinse with water 15 min - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting Hazards->FirstAid SpillFire Spill & Fire Response - Spills: Absorb with inert material - Fire: Use CO2, dry chemical, foam - Evacuate and isolate area Hazards->SpillFire

Caption: Logical workflow from hazard identification to control measures and emergency response.

Spill_Response_Flowchart Emergency Protocol: Chemical Spill Response start Spill Detected isolate Isolate Spill Area & Evacuate Personnel start->isolate ignition Remove All Ignition Sources (Flames, Sparks, Heat) isolate->ignition ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ignition->ppe contain Contain Spill (Use sand, earth, vermiculite) ppe->contain absorb Absorb Spilled Material contain->absorb collect Collect Waste in Sealed Containers (Use non-sparking tools) absorb->collect decon Decontaminate Area & Ventilate collect->decon end Response Complete decon->end

Caption: Step-by-step workflow for responding to a this compound spill.

Handling, Storage, and Personal Protection

Handling
  • Handle in a well-ventilated place.[9]

  • Avoid all personal contact, including inhalation.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

  • Use non-sparking tools and explosion-proof equipment.[6][9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6][9]

  • Do not eat, drink, or smoke in work areas.[6]

  • Wash hands thoroughly after handling.[1][6]

Storage
  • Store in original, tightly closed containers in a cool, dry, well-ventilated area.[1][9]

  • Store in an approved flammable liquid storage area.[1]

  • Protect containers from physical damage and sunlight.[1][6]

  • Store away from incompatible materials, such as strong oxidizing and reducing agents, alkali metals, and many amines.[1][8]

Exposure Controls and Personal Protection
  • Engineering Controls : Use local exhaust ventilation to control airborne concentrations.[6][13] Ensure eyewash stations and safety showers are readily available.[7][11]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield.[6][11]

  • Skin Protection : Wear suitable protective gloves (tested to EN 374) and clothing to prevent skin contact.[6][13]

  • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[6][7]

References

Spectroscopic Profile of 1-Bromo-3,3-dimethylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3,3-dimethylbutane (Neohexyl bromide), a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₆H₁₃Br and a molecular weight of 165.07 g/mol , possesses a straightforward aliphatic structure.[1] Its spectroscopic signature is well-defined, providing a clear example of how NMR, IR, and MS techniques can be used to elucidate the structure of simple haloalkanes. The following sections detail the data obtained from these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three unique proton environments in the molecule. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.35Triplet (t)2H-CH₂-Br
1.80Triplet (t)2H-CH₂-C(CH₃)₃
0.90Singlet (s)9H-C(CH₃)₃

¹H NMR Peak Assignments and Coupling:

  • The triplet at 3.35 ppm is assigned to the two protons of the methylene (B1212753) group directly attached to the electronegative bromine atom (-CH₂-Br). The signal is split into a triplet by the two adjacent protons of the neighboring methylene group.

  • The triplet at 1.80 ppm corresponds to the two protons of the other methylene group (-CH₂-C(CH₃)₃).[2] This signal is also a triplet due to coupling with the two protons of the brominated methylene group.

  • The singlet at 0.90 ppm represents the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[2] This signal is a singlet because there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

Due to the lack of readily available experimental ¹³C NMR data, a prediction of the spectrum was performed. The predicted chemical shifts are consistent with the molecular structure of this compound.

Predicted Chemical Shift (δ) ppmAssignment
46.5-CH₂-Br
38.8-C H₂-C(CH₃)₃
31.2-C (CH₃)₃
29.1-C(C H₃)₃

¹³C NMR Peak Assignments:

  • The carbon atom bonded to the bromine (-CH₂-Br) is predicted to have the most downfield shift around 46.5 ppm due to the deshielding effect of the bromine atom.

  • The methylene carbon adjacent to the tert-butyl group (-C H₂-C(CH₃)₃) is expected around 38.8 ppm .

  • The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is predicted at approximately 31.2 ppm .

  • The three equivalent methyl carbons (-C(C H₃)₃) of the tert-butyl group are predicted to be the most upfield, around 29.1 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies associated with its functional groups. The spectrum was obtained from the NIST WebBook.[3]

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkane)
1470-1450MediumC-H bending (CH₂ and CH₃)
1365MediumC-H bending (tert-butyl group)
650-550StrongC-Br stretching

IR Spectrum Interpretation:

  • The strong and sharp absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the alkane backbone.

  • The peaks in the 1470-1450 cm⁻¹ range are attributed to the bending vibrations of the methylene (-CH₂) and methyl (-CH₃) groups.

  • A distinct peak around 1365 cm⁻¹ is indicative of the symmetric bending of the methyl groups within the tert-butyl moiety.

  • The strong absorption in the lower wavenumber region, between 650-550 cm⁻¹ , is a key diagnostic peak for the C-Br stretching vibration.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The spectrum is available from the NIST WebBook.[4]

m/zRelative IntensityProposed Fragment
164/166Low[C₆H₁₃Br]⁺ (Molecular Ion)
108/110Low[C₂H₄Br]⁺
85Medium[C₆H₁₃]⁺
57High[C₄H₉]⁺ (tert-butyl cation)
41High[C₃H₅]⁺ (allyl cation)

Mass Spectrum Fragmentation Analysis:

  • The molecular ion peaks are observed at m/z 164 and 166 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of its isotopes, ⁷⁹Br and ⁸¹Br).[4]

  • The peaks at m/z 108 and 110 likely correspond to the loss of a C₄H₉ fragment (tert-butyl radical), resulting in the [C₂H₄Br]⁺ ion.

  • The peak at m/z 85 arises from the loss of the bromine atom, forming the [C₆H₁₃]⁺ cation.

  • The base peak at m/z 57 is attributed to the highly stable tert-butyl cation, [C₄H₉]⁺, formed by the cleavage of the C-C bond between the two methylene groups.[5]

  • The prominent peak at m/z 41 is likely due to the formation of the stable allyl cation, [C₃H₅]⁺, through further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically CDCl₃, and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, the chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the molecular structure and key spectroscopic relationships.

Caption: Molecular structure of this compound.

H_NMR_Correlation CH2Br CH₂Br (δ 3.35, t) CH2 CH₂ (δ 1.80, t) CH2Br->CH2 J-coupling CH2->CH2Br J-coupling tBu C(CH₃)₃ (δ 0.90, s)

Caption: ¹H NMR spin-spin coupling relationships.

MS_Fragmentation M [C₆H₁₃Br]⁺˙ m/z 164/166 F1 [C₂H₄Br]⁺ m/z 108/110 M->F1 - •C₄H₉ F2 [C₆H₁₃]⁺ m/z 85 M->F2 - •Br F3 [C₄H₉]⁺ m/z 57 F2->F3 - C₂H₄ F4 [C₃H₅]⁺ m/z 41 F3->F4 - CH₄

Caption: Proposed mass spectrometry fragmentation pathway.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3,3-dimethylbutane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3,3-dimethylbutane (neohexyl bromide). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, rooted in the fundamental principles of intermolecular forces. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility in various organic solvents, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound, also known as neohexyl bromide, is a halogenated alkane with the chemical formula C₆H₁₃Br. Its structure, featuring a bulky tert-butyl group, imparts specific physical and chemical properties that influence its behavior in solution. Understanding its solubility is critical for a wide range of applications, including its use as a solvent, in organic synthesis, and in the development of pharmaceutical compounds.

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1] Haloalkanes, such as this compound, are generally non-polar to weakly polar molecules.[2] Their primary intermolecular interactions are London dispersion forces, with some contribution from dipole-dipole interactions due to the carbon-bromine bond.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Hydrocarbons Hexane, Heptane, Toluene, BenzeneHighLondon Dispersion
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighLondon Dispersion, Weak Dipole-Dipole
Chlorinated Solvents Dichloromethane, ChloroformHighLondon Dispersion, Dipole-Dipole
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighLondon Dispersion, Dipole-Dipole
Esters Ethyl AcetateModerate to HighLondon Dispersion, Dipole-Dipole
Alcohols Methanol, Ethanol, IsopropanolModerateLondon Dispersion, Dipole-Dipole, Hydrogen Bonding (solvent)
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateLondon Dispersion, Strong Dipole-Dipole

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols describe two common and reliable methods for determining the solubility of a liquid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This method is considered a gold standard for determining thermodynamic solubility.[5]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a period of 24 to 72 hours to ensure that equilibrium is reached. The presence of a distinct layer of undissolved this compound is necessary to confirm saturation.

  • Phase Separation:

    • Cease agitation and allow the mixture to stand at a constant temperature until the undissolved solute has completely settled.

    • Carefully extract a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring that no undissolved solute is transferred.

  • Solvent Evaporation:

    • Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

  • Quantification:

    • Once the solvent has been completely removed, reweigh the container with the remaining this compound residue.

    • The mass of the dissolved solute is the difference between the final and initial weights of the container.

    • Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectroscopic Method

This method is suitable for solvents that are transparent in the UV-Vis region where this compound exhibits absorbance.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.1).

    • After allowing the phases to separate, carefully withdraw an aliquot of the supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Calculation:

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the absorbance of the diluted sample and the equation from the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

Logical Relationships in Solubility

The solubility of this compound is a function of the interplay between the intermolecular forces of the solute and the solvent. A diagram illustrating these relationships is provided below.

G cluster_solute This compound cluster_solvent Organic Solvent cluster_outcome Solubility Outcome solute C6H13Br solute_forces Intermolecular Forces: - London Dispersion (dominant) - Dipole-Dipole (weak) solute->solute_forces Exhibits high_sol High Solubility solute_forces->high_sol Similar Forces ('Like Dissolves Like') low_sol Low Solubility solute_forces->low_sol Dissimilar Forces solvent Solvent Type solvent_forces Intermolecular Forces: - London Dispersion - Dipole-Dipole - Hydrogen Bonding solvent->solvent_forces Exhibits solvent_forces->high_sol Similar Forces (e.g., Hexane, Ether) solvent_forces->low_sol Dissimilar Forces (e.g., Water, Methanol)

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, a strong qualitative understanding can be derived from the principles of intermolecular interactions. This guide provides a framework for predicting its solubility and offers detailed experimental protocols to enable researchers to determine precise quantitative values. The generation of such data will be invaluable for the effective application of this compound in research, development, and industrial processes.

References

The Anomaly of a Primary Alkyl Halide: An In-depth Technical Guide to the Reactivity of 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,3-dimethylbutane, also known as neopentyl bromide, presents a fascinating case study in the reactivity of primary alkyl halides. While its structure suggests a propensity for bimolecular nucleophilic substitution (SN2) reactions, its unique steric hindrance dramatically alters its chemical behavior. This technical guide provides a comprehensive analysis of the reactivity of this compound, detailing its uncharacteristically slow SN2 reaction rates and its propensity to undergo unimolecular substitution (SN1) reactions with rearrangement. We will explore the mechanistic underpinnings of this unusual reactivity, supported by comparative data and detailed experimental considerations. This document serves as an essential resource for researchers in organic synthesis and drug development who may encounter or seek to utilize this uniquely structured halogenated alkane.

Introduction: The Neopentyl System

Primary alkyl halides are fundamental substrates in organic synthesis, typically undergoing rapid substitution via the SN2 mechanism. However, this compound deviates significantly from this trend. The presence of a bulky tert-butyl group adjacent to the primary carbon bearing the bromine atom introduces severe steric hindrance, profoundly impacting the accessibility of the electrophilic carbon.[1][2][3] This guide will dissect the consequences of this steric impediment on the primary reaction pathways: SN2, SN1, E2, and E1.

Substitution Reactions: A Tale of Two Pathways

The substitution reactions of this compound are characterized by a dramatic suppression of the expected SN2 pathway and the emergence of a rearranged SN1 pathway.

The Hindered SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction requires a backside attack of the nucleophile on the carbon atom bonded to the leaving group.[4] In the case of this compound, the voluminous tert-butyl group effectively shields the electrophilic carbon, making this approach exceedingly difficult.[1][5] This steric hindrance results in an exceptionally slow SN2 reaction rate. For instance, the bimolecular solvolysis of neopentyl bromide has been reported to be as much as 3 million times slower than that of methyl bromide.[6]

Table 1: Relative SN2 Reaction Rates of Various Alkyl Bromides

Alkyl BromideStructureRelative RateSteric Hindrance
Methyl bromideCH₃Br~30Minimal
Ethyl bromideCH₃CH₂Br1Low
n-Propyl bromideCH₃CH₂CH₂Br0.4Low
Isobutyl bromide(CH₃)₂CHCH₂Br0.03Moderate
This compound (Neopentyl bromide) (CH₃)₃CCH₂Br ~10⁻⁵ Very High

Note: Relative rates are approximate and can vary with reaction conditions.

The Unusual SN1 Pathway with Rearrangement

While the SN2 pathway is kinetically disfavored, the unimolecular (SN1) pathway presents its own challenges. The initial step of an SN1 reaction is the formation of a carbocation.[7][8] For this compound, this would result in a highly unstable primary carbocation.[1][8] However, under conditions that favor SN1 reactions (e.g., a polar protic solvent and a weak nucleophile), a concerted mechanism involving a 1,2-methyl shift can occur.[9] This rearrangement leads to the formation of a much more stable tertiary carbocation, which then rapidly reacts with the nucleophile to yield the final product.[9][10]

Diagram 1: SN1 Reaction of this compound with Rearrangement

SN1_rearrangement sub This compound ts1 Transition State 1 (Ionization & Methyl Shift) sub->ts1 Slow, Rate-determining tert_cation Tertiary Carbocation ts1->tert_cation Fast product Substituted Product tert_cation->product Fast, + Nucleophile

Caption: SN1 pathway for this compound proceeds via a concerted methyl shift to form a stable tertiary carbocation.

Elimination Reactions: The E2 Conundrum

Elimination reactions often compete with substitution reactions. However, the structure of this compound imposes significant constraints on the bimolecular elimination (E2) pathway.

The Impossibility of the E2 Reaction

The E2 mechanism requires the presence of a hydrogen atom on the carbon adjacent (β-position) to the carbon bearing the leaving group.[11][12] In this compound, the β-carbon is a quaternary carbon, meaning it is bonded to four other carbon atoms and has no hydrogen atoms. Consequently, a standard E2 elimination reaction is not possible for this substrate.[13]

Diagram 2: Structural Analysis for E2 Reaction

E2_impossibility sub This compound  H H  | | H₃C-C-C-C-Br  | | | H₃C H H beta_carbon β-Carbon alpha_carbon α-Carbon note The β-carbon has no hydrogens, making E2 elimination impossible.

Caption: The quaternary β-carbon of this compound lacks protons, preventing E2 elimination.

The Possibility of the E1 Reaction

A unimolecular elimination (E1) reaction could potentially occur from the rearranged tertiary carbocation formed during the SN1 process. The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction.[8] Therefore, under conditions that favor SN1, a competing E1 reaction can lead to the formation of an alkene.

Table 2: Summary of Reactivity for this compound

Reaction TypeFeasibilityKey Factors
SN2 Highly UnfavorableExtreme steric hindrance from the adjacent tert-butyl group.
SN1 Favorable (with rearrangement)Formation of a stable tertiary carbocation via a 1,2-methyl shift.
E2 ImpossibleAbsence of β-hydrogens.
E1 Possible (competes with SN1)Proceeds through the rearranged tertiary carbocation intermediate.

Experimental Protocols: A Practical Approach

Given the unique reactivity of this compound, careful consideration of reaction conditions is crucial to achieve the desired outcome.

Protocol for SN1 Reaction with Rearrangement

This protocol outlines a general procedure for the solvolysis of this compound, which proceeds via an SN1 mechanism with rearrangement.

Diagram 3: Experimental Workflow for SN1 Solvolysis

experimental_workflow start Start dissolve Dissolve this compound in a polar protic solvent (e.g., ethanol (B145695), water) start->dissolve heat Heat the reaction mixture (if necessary) and monitor by TLC or GC dissolve->heat workup Perform aqueous workup: - Quench with water - Extract with an organic solvent heat->workup purify Purify the product by distillation or chromatography workup->purify end End purify->end

Caption: A generalized workflow for conducting an SN1 reaction with this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable polar protic solvent (e.g., 80% ethanol in water). The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to increase the rate of reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to observe the disappearance of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing water. The aqueous layer is extracted several times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the rearranged alcohol or ether.

Conclusion

This compound stands as a classic example of how steric effects can override the expected reactivity patterns of a functional group. Its profound resistance to SN2 reactions and its unique ability to undergo SN1 reactions via a rearranged carbocation make it a valuable substrate for illustrating the principles of steric hindrance and carbocation stability. For the synthetic chemist, understanding this nuanced reactivity is critical for predicting reaction outcomes and designing effective synthetic strategies. This guide provides the foundational knowledge for researchers to confidently work with this intriguing primary alkyl halide.

References

The Unyielding Wall: A Technical Guide to Steric Hindrance Effects in 1-Bromo-3,3-dimethylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-3,3-dimethylbutane, commonly known as neopentyl bromide, serves as a classic example of a sterically hindered primary alkyl halide. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom profoundly influences its reactivity, creating a formidable barrier to bimolecular nucleophilic substitution (SN2) reactions and significantly impacting the competition between substitution and elimination pathways. This technical guide provides an in-depth analysis of the steric hindrance effects on the reactions of this compound, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in predicting and controlling reaction outcomes.

Introduction: The Challenge of the Neopentyl Group

The structure of this compound presents a unique challenge in organic synthesis. As a primary alkyl halide, it would typically be expected to readily undergo SN2 reactions. However, the presence of a quaternary carbon atom at the β-position, with its three bulky methyl groups, creates a sterically congested environment that severely impedes the backside attack required for the SN2 mechanism.[1][2] This steric hindrance dramatically slows the rate of SN2 reactions, making them approximately 10⁵ to 3 million times slower than those of less hindered primary alkyl halides like methyl bromide.[3][4] Consequently, other reaction pathways, such as elimination (E2) and unimolecular nucleophilic substitution (SN1) with rearrangement, become competitive and often predominate.

The Dominance of Elimination: The E2 Pathway

Due to the severe steric hindrance hindering the SN2 pathway, the bimolecular elimination (E2) reaction becomes a major competing pathway, especially in the presence of strong, sterically hindered bases.[5][6] The base abstracts a proton from the β-carbon, leading to the formation of an alkene.

Regioselectivity in E2 Reactions

With non-bulky, strong bases such as sodium ethoxide, a mixture of substitution and elimination products can be expected, with the elimination product being 3,3-dimethyl-1-butene (B1661986).[7] However, the use of a bulky base like potassium tert-butoxide almost exclusively yields the E2 product, as the large base preferentially abstracts the less sterically hindered β-hydrogen.[5][8]

Table 1: Product Distribution in the Reaction of this compound with Different Bases

Base/NucleophileSolventTemperature (°C)Major Product(s)Minor Product(s)Predominant Pathway
Sodium Ethoxide (NaOEt)Ethanol553,3-dimethyl-1-buteneEthyl neopentyl etherE2/SN2
Potassium tert-Butoxide (KOtBu)tert-Butanol (B103910)1003,3-dimethyl-1-butene-E2
Sodium Azide (B81097) (NaN₃)DMSO1001-azido-3,3-dimethylbutane-SN2 (very slow)
Water (H₂O)WaterHeat2-methyl-2-butanol2,3-dimethyl-2-buteneSN1 with rearrangement

Note: The product ratios are qualitative and intended to show the predominant pathways. Actual yields will vary based on specific reaction conditions.

The Sluggish Substitution: The SN2 Pathway

The SN2 reaction of this compound is notoriously slow due to the steric shield provided by the tert-butyl group, which blocks the necessary backside attack of the nucleophile.[9][10] Even with strong, non-basic nucleophiles in polar aprotic solvents, which are ideal conditions for SN2 reactions, the reaction rate is significantly diminished.[5]

Table 2: Relative Reaction Rates for SN2 Reactions of Various Primary Alkyl Bromides

Alkyl BromideRelative Rate
Methyl bromide~3,000,000
Ethyl bromide~100,000
n-Propyl bromide~40,000
This compound (Neopentyl bromide) 1

Data is approximate and compiled from various sources to illustrate the dramatic effect of steric hindrance.[3]

A Pathway of Rearrangement: The SN1 Reaction

Under solvolytic conditions, such as heating in a protic solvent like water or ethanol, this compound can undergo a unimolecular nucleophilic substitution (SN1) reaction.[9][11] However, the initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile to yield the final substitution product.[11][12]

The major substitution product of the solvolysis of this compound in water is 2-methyl-2-butanol, a rearranged alcohol.[9] A minor elimination product, 2,3-dimethyl-2-butene, is also typically formed from the rearranged carbocation.

Visualizing the Reaction Mechanisms

To better understand the interplay of steric effects, the following diagrams illustrate the key reaction pathways for this compound.

SN2_Mechanism reactant Nu⁻ + this compound transition_state [Nu---CH₂(C(CH₃)₃)---Br]⁻ reactant->transition_state Backside Attack (Highly Hindered) product Nu-CH₂(C(CH₃)₃) + Br⁻ transition_state->product Inversion of Configuration

Caption: SN2 reaction pathway for a neopentyl substrate.

E2_Mechanism reactant Base⁻ + this compound transition_state Transition State reactant->transition_state β-Proton Abstraction product 3,3-dimethyl-1-butene + H-Base + Br⁻ transition_state->product Concerted Elimination

Caption: E2 reaction pathway for this compound.

SN1_Mechanism reactant This compound primary_carbocation Primary Carbocation (Unstable) reactant->primary_carbocation Slow Ionization tertiary_carbocation Tertiary Carbocation (Stable) primary_carbocation->tertiary_carbocation 1,2-Methyl Shift (Fast) product Rearranged Substitution Product (e.g., 2-methyl-2-butanol) tertiary_carbocation->product + Nucleophile (Fast)

Caption: SN1 reaction pathway with rearrangement.

Experimental Protocols

The following are generalized protocols for conducting and analyzing the reactions of this compound.

Protocol for E2 Elimination with Potassium tert-Butoxide

Objective: To synthesize 3,3-dimethyl-1-butene via an E2 reaction.

Materials:

  • This compound

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol with stirring.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by simple distillation.

  • Purify the product, 3,3-dimethyl-1-butene, by fractional distillation.

Protocol for Kinetic Analysis of SN2 Reaction by NMR

Objective: To determine the rate constant for the SN2 reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Sodium azide (or other suitable nucleophile)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare a stock solution of the nucleophile (e.g., sodium azide) in DMSO-d₆ of known concentration.

  • In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the nucleophile stock solution.

  • Place the NMR tube in the pre-heated NMR spectrometer and acquire spectra at regular time intervals.

  • Integrate the signals corresponding to the starting material and the product to determine their relative concentrations over time.

  • Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant.

Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the products of a reaction involving this compound.[3][10]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for separating alkyl halides and alkenes (e.g., VF-624ms or similar)[12]

Procedure:

  • Prepare a dilute solution of the reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

  • The components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the column as they are carried by an inert gas (e.g., helium).

  • The separated components will then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of each component provides a unique fragmentation pattern, which can be used to identify the structure of the compound by comparison with a spectral library.

  • The relative peak areas in the gas chromatogram can be used to determine the ratio of the different products.

Conclusion

The steric hindrance imposed by the tert-butyl group in this compound is a dominant factor controlling its reactivity. It renders the SN2 pathway exceptionally slow, allowing the E2 and SN1 (with rearrangement) pathways to become the major routes of reaction. By carefully selecting the reaction conditions, specifically the strength and steric bulk of the base/nucleophile, the solvent, and the temperature, researchers can selectively favor one pathway over the others. A thorough understanding of these steric effects is crucial for the strategic design of synthetic routes and the development of new chemical entities in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synonyms of 1-Bromo-3,3-dimethylbutane (neohexyl bromide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common synonyms and identifiers for the chemical compound 1-Bromo-3,3-dimethylbutane, also widely known as neohexyl bromide. Accurate identification of chemical compounds is critical in research, development, and regulatory processes to ensure clarity, avoid ambiguity, and maintain safety. This document aims to serve as a definitive reference for professionals interacting with this compound.

Core Chemical Identity

This compound is a halogenated alkane. Its structure consists of a butane (B89635) chain with a bromine atom at the first carbon and two methyl groups at the third carbon. This structure is also referred to as a neohexyl group attached to a bromine atom.

Synonyms and Identifiers

The following table summarizes the various names and identifiers associated with this compound, providing a clear and concise reference for its identification.

Identifier TypeIdentifierSource
IUPAC Name This compound[1][2][3]
Common Name Neohexyl bromide[2][4]
Systematic Name Butane, 1-bromo-3,3-dimethyl-[2][3][5][6][7][8]
Alternative Name 3,3-Dimethyl-1-bromobutane[1][7]
Alternative Spelling 1-Brom-3,3-dimethylbutan[5][9][10][11]
CAS Registry Number 1647-23-0[1][2][3]
Molecular Formula C6H13Br[1][2][3][9]
SMILES CC(C)(C)CCBr[1][3][5]
InChI InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3[2][3][5]
InChIKey ROKZAMCDHKVZIQ-UHFFFAOYSA-N[1][2][3]
EC Number 800-293-2[3]
MDL Number MFCD00060844[9]

Experimental Protocols and Data Presentation

While this guide focuses on the nomenclature of this compound, any experimental work involving this compound should be meticulously documented. This includes detailing the specific synonym or identifier used in the methodology to ensure reproducibility. All quantitative data derived from such experiments, for instance, purity analysis by GC-MS or characterization by NMR, should be presented in clearly structured tables to facilitate comparison and interpretation.

Logical Relationships in Chemical Nomenclature

The relationship between the different synonyms for this compound can be visualized to understand the hierarchy and origin of these names. The IUPAC name represents the systematic and universally accepted nomenclature, while common and alternative names are often historical or trivial names that have gained widespread use.

Synonyms cluster_iupac Systematic Nomenclature (IUPAC) cluster_common Common & Trivial Names cluster_systematic_alt Alternative Systematic Representation cluster_identifiers Chemical Identifiers iupac This compound neohexyl Neohexyl bromide iupac->neohexyl is commonly known as alternative 3,3-Dimethyl-1-bromobutane iupac->alternative is also named butane Butane, 1-bromo-3,3-dimethyl- iupac->butane is systematically named as cas CAS: 1647-23-0 iupac->cas is registered as smiles SMILES: CC(C)(C)CCBr cas->smiles is represented by inchi InChI=1S/C6H13Br/... cas->inchi is represented by

Caption: Logical relationships of this compound nomenclature.

References

A Technical Guide to 1-Bromo-3,3-dimethylbutane: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethylbutane, a key building block in organic synthesis. The document details its commercial availability, typical purity grades, potential impurities, and the analytical methodologies used for its quality control.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of chemical suppliers. The most commonly offered purity grade is greater than 98.0%, typically determined by Gas Chromatography (GC). Below is a summary of major suppliers and their standard purity specifications.

SupplierReported PurityAnalysis MethodCAS Number
TCI America>98.0%GC1647-23-0
Sigma-Aldrich98%Not specified1647-23-0
CymitQuimica>98.0%GC1647-23-0

Note: This table is a representative sample and not exhaustive. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data. While specific CoAs for every batch are proprietary, suppliers like Sigma-Aldrich provide access to these documents upon request or purchase.[1]

Potential Impurities

The purity of this compound is influenced by its synthetic route. A common method for its preparation is the reaction of 3,3-dimethyl-1-butanol (B44104) with a bromine source, such as hydrobromic acid. Potential impurities may include:

  • Unreacted Starting Material: Residual 3,3-dimethyl-1-butanol.

  • Byproducts of Elimination Reactions: Alkenes such as 3,3-dimethyl-1-butene, which can be formed under certain reaction conditions.

  • Other Alkyl Halides: Isomeric brominated compounds or di-brominated species, though less common for this specific structure.

  • Residual Solvents: Solvents used during the synthesis and purification process.

The identification and quantification of these impurities are crucial for applications in sensitive research and drug development.

Analytical Methodologies for Purity Assessment

A multi-technique approach is typically employed to ensure the purity and structural integrity of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the primary method for quantifying the purity of volatile compounds like this compound.[2] GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of impurities.

Illustrative GC-MS Protocol:

  • Injector: Split/splitless inlet, 250 °C.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.

The expected retention time for this compound would be the major peak, and any smaller peaks would be indicative of impurities. The mass spectrum of the main peak can be compared against a reference spectrum, such as that available in the NIST database, for confirmation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityIntegration
(CH₃)₃C-~0.95singlet9H
-CH₂-C(CH₃)₃~1.85triplet2H
-CH₂-Br~3.35triplet2H

Impurities would present as additional peaks in the spectrum. For instance, the presence of unreacted 3,3-dimethyl-1-butanol would show a characteristic multiplet for the -CH₂-OH group at around 3.7 ppm and a broad singlet for the hydroxyl proton. Resources are available that tabulate the chemical shifts of common laboratory solvents and impurities.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. For this compound, the C-Br stretch is expected in the fingerprint region. The absence of a broad peak around 3300 cm⁻¹ would indicate the absence of hydroxyl-containing impurities like the starting alcohol.

Purification Protocols

For applications requiring higher purity than commercially available, purification can be performed in the laboratory.

Vacuum Distillation

Vacuum distillation is an effective method for purifying liquids with high boiling points or those that are sensitive to thermal decomposition.[4]

Detailed Experimental Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar for smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 144-146 °C at atmospheric pressure; this will be significantly lower under vacuum.

  • Analysis: Analyze the purified fraction using the analytical methods described above to confirm its purity.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.

cluster_0 Quality Control Workflow for this compound A Receive Commercial this compound B Review Supplier's Certificate of Analysis A->B C Perform Identity and Purity Testing B->C D GC-MS Analysis C->D E NMR Spectroscopy C->E F Compare Results to Specifications D->F E->F G Material Meets Specifications? F->G H Release for Use in Research/Development G->H Yes I Reject or Purify Material G->I No

Caption: A typical workflow for the quality control of this compound.

Purification and Analysis Logical Relationship

This diagram shows the logical relationship between the purification and subsequent analysis to confirm the purity of this compound.

cluster_1 Purification and Analysis of this compound Crude Crude or Low Purity This compound Purification Vacuum Distillation Crude->Purification Purified Purified this compound Purification->Purified Analysis Purity and Identity Confirmation Purified->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR Final High Purity Product (>99.5%) GCMS->Final NMR->Final

Caption: The logical flow from crude material to a high-purity product.

References

Methodological & Application

Application Notes and Protocols: Formation of 3,3-Dimethylbutylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of 3,3-dimethylbutylmagnesium bromide, derived from 1-bromo-3,3-dimethylbutane (neopentyl bromide), presents a unique set of challenges and considerations due to the steric hindrance of the neopentyl group. This document provides a comprehensive guide to the successful formation of this sterically hindered Grignard reagent, including a detailed experimental protocol, a summary of expected yields under various conditions, and troubleshooting strategies.

The steric bulk of the tertiary butyl group adjacent to the carbon-bromine bond in this compound significantly slows the rate of reaction with magnesium metal. This necessitates careful optimization of reaction conditions to ensure efficient formation of the Grignard reagent while minimizing common side reactions, such as Wurtz coupling. The choice of solvent is particularly critical, with tetrahydrofuran (B95107) (THF) generally being preferred over diethyl ether due to its higher boiling point and superior ability to solvate and stabilize the Grignard reagent.[1]

Data Presentation: Solvent Effects on Grignard Reagent Yield

The selection of an appropriate solvent is paramount for the successful synthesis of 3,3-dimethylbutylmagnesium bromide. The following table summarizes the typical yields observed with different ethereal solvents.

SolventBoiling Point (°C)Typical Yield Range (%)Key Considerations
Tetrahydrofuran (THF)6675-90Preferred solvent for sterically hindered halides; higher reaction temperatures can be achieved, facilitating reagent formation.[1]
Diethyl Ether (Et₂O)34.650-70Lower boiling point may result in incomplete reaction; initiation can be more challenging.
2-Methyltetrahydrofuran (2-MeTHF)~8080-95A "greener" alternative to THF with a higher boiling point, which can lead to improved yields and is less prone to peroxide formation.[2]

Experimental Protocols

I. Preparation of 3,3-Dimethylbutylmagnesium Bromide

This protocol describes the in-situ preparation of 3,3-dimethylbutylmagnesium bromide.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • 1,2-Dibromoethane (B42909) (for activation, if necessary)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or nitrogen/argon balloon setup

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed. The iodine will etch the surface of the magnesium, removing the passivating oxide layer.

  • Initial Reagent Addition: Allow the flask to cool to room temperature. Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension.

  • Monitoring Initiation: The reaction should initiate, as evidenced by a gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heating mantle or the addition of a few drops of 1,2-dibromoethane may be required.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The slow addition is crucial to minimize Wurtz coupling side reactions.[1]

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of 3,3-dimethylbutylmagnesium bromide is typically grayish and cloudy.

  • Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions.

II. Titration of 3,3-Dimethylbutylmagnesium Bromide

This protocol provides a method for determining the molarity of the prepared Grignard reagent solution.

Materials:

  • Anhydrous 1,2-dichloroethane

  • Iodine, accurately weighed

  • Anhydrous THF

  • The prepared 3,3-dimethylbutylmagnesium bromide solution

Procedure:

  • Prepare Iodine Solution: In a dry flask under an inert atmosphere, accurately weigh approximately 250 mg of iodine and dissolve it in 10 mL of anhydrous THF.

  • Titration Setup: Transfer the iodine solution to a clean, dry flask equipped with a magnetic stir bar.

  • Titration: Slowly add the 3,3-dimethylbutylmagnesium bromide solution from a syringe to the stirring iodine solution. The endpoint is reached when the characteristic brown color of the iodine just disappears, resulting in a colorless or pale yellow solution.[3]

  • Calculation: The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Flame-dry Glassware Flame-dry Glassware Activate Mg with Iodine Activate Mg with Iodine Flame-dry Glassware->Activate Mg with Iodine Initiate with Alkyl Bromide Initiate with Alkyl Bromide Activate Mg with Iodine->Initiate with Alkyl Bromide Slow Addition of Alkyl Bromide Slow Addition of Alkyl Bromide Initiate with Alkyl Bromide->Slow Addition of Alkyl Bromide Reflux to Completion Reflux to Completion Slow Addition of Alkyl Bromide->Reflux to Completion Titrate Grignard Reagent Titrate Grignard Reagent Reflux to Completion->Titrate Grignard Reagent Use in Subsequent Reaction Use in Subsequent Reaction Titrate Grignard Reagent->Use in Subsequent Reaction

Caption: Workflow for the formation and quantification of 3,3-dimethylbutylmagnesium bromide.

Signaling_Pathway This compound This compound Grignard Formation Grignard Formation This compound->Grignard Formation Wurtz Coupling Wurtz Coupling This compound->Wurtz Coupling Mg Mg Mg->Grignard Formation Anhydrous THF Anhydrous THF Anhydrous THF->Grignard Formation Solvent/ Stabilizer 3,3-Dimethylbutylmagnesium Bromide 3,3-Dimethylbutylmagnesium Bromide Grignard Formation->3,3-Dimethylbutylmagnesium Bromide Desired Product Grignard Formation->Wurtz Coupling Side Reaction 3,3-Dimethylbutylmagnesium Bromide->Wurtz Coupling 2,2,7,7-Tetramethyloctane 2,2,7,7-Tetramethyloctane Wurtz Coupling->2,2,7,7-Tetramethyloctane

Caption: Key reaction pathways in the synthesis of 3,3-dimethylbutylmagnesium bromide.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,3-dimethylbutane, also known as neopentyl bromide, is a primary alkyl halide that exhibits unique reactivity in nucleophilic substitution reactions. Its structure, featuring a bulky tert-butyl group adjacent to the carbon bearing the leaving group, imposes significant steric hindrance. This characteristic profoundly influences the reaction pathways, making it a valuable substrate for studying the interplay between substitution and elimination mechanisms. These notes provide detailed protocols and data for SN1, SN2, and E2 reactions involving this compound, offering insights for synthetic planning and mechanistic studies.

Due to the significant steric hindrance from the adjacent quaternary carbon, this compound is notoriously unreactive in direct backside nucleophilic attack (SN2 mechanism).[1][2] Consequently, SN2 reactions are exceptionally slow.[3] Reactions under conditions that would typically favor a unimolecular pathway (SN1) are also slow due to the formation of a highly unstable primary carbocation. However, if an SN1 reaction is initiated, the nascent primary carbocation undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged product.[3][4] With strong, bulky bases, the E2 elimination pathway can become competitive.[5][6]

Data Presentation

The following tables summarize quantitative data for various nucleophilic substitution and elimination reactions involving this compound.

Table 1: Reaction Conditions and Product Outcomes

Reaction TypeNucleophile/BaseSolventTemperatureMajor Product(s)YieldNotes
SN1 (Solvolysis) Ethanol (B145695) (EtOH)EthanolReflux2-Ethoxy-2-methylbutaneLowReaction proceeds via a rearranged tertiary carbocation.[7][8]
SN1 (Solvolysis) Water (H₂O)WaterHigh Temp.2-Methyl-2-butanolLowSignificant heating is required to overcome the high activation energy.[3]
SN2 Sodium Azide (NaN₃)DMSO100 °C1-Azido-3,3-dimethylbutaneN/APrimarily for kinetic studies; preparative yields are very low.[9]
SN2 Sodium Cyanide (NaCN)DMSO90-95 °C4,4-DimethylpentanenitrileLowExtremely slow reaction; rearrangement is avoided.[10]
E2 Potassium tert-butoxide (KOtBu)tert-ButanolReflux3,3-Dimethyl-1-buteneMajorStrong, bulky base favors elimination over substitution.[5]

Table 2: Kinetic Data for the Reaction with Sodium Azide

SubstrateLeaving GroupRate Constant (k) at 100 °C in DMSORelative Rate
Neopentyl BromideBrVery Slow~10⁻⁵ relative to other primary bromides[9]
Methyl BromideBrFast1

Note: Quantitative yields for SN1 and SN2 reactions of this compound are often low and not widely reported in preparative literature due to the compound's low reactivity and tendency to undergo side reactions. The reactions are more commonly used for demonstrating mechanistic principles.[4]

Signaling Pathways and Reaction Mechanisms

The distinct reaction pathways of this compound are dictated by the reaction conditions and the nature of the nucleophile or base.

SN1 Reaction Pathway with Carbocation Rearrangement

Under solvolytic conditions (e.g., in ethanol or water) and with heating, this compound can undergo an SN1 reaction. The process is initiated by the slow departure of the bromide leaving group to form a highly unstable primary carbocation. This intermediate immediately rearranges via a 1,2-methyl shift to a more stable tertiary carbocation. The nucleophilic solvent then attacks this rearranged carbocation to yield the final product.[3]

SN1_Rearrangement sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate- Determining Step pc Primary Carbocation (Unstable) ts1->pc lg Br- ts1->lg rearr 1,2-Methyl Shift pc->rearr tc Tertiary Carbocation (Stable) rearr->tc Fast ts2 Transition State 2 tc->ts2 prod Rearranged Product (e.g., 2-Ethoxy-2-methylbutane) ts2->prod nuc Nucleophile (EtOH) nuc->ts2 SN2_Pathway reactants This compound + Nu- ts Hindered Transition State (High Energy) reactants->ts Very Slow products Substitution Product + Br- ts->products E2_Pathway reactants This compound + Strong, Bulky Base ts E2 Transition State reactants->ts Favored Pathway products 3,3-Dimethyl-1-butene + Conjugate Acid + Br- ts->products

References

Application Notes and Protocols for the SN1 Reaction of 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for studying the SN1 (Substitution Nucleophilic Unimolecular) reaction of 1-bromo-3,3-dimethylbutane, also known as neopentyl bromide. The protocols outlined below are designed to facilitate the investigation of the reaction kinetics and product distribution, which are crucial aspects for understanding reaction mechanisms and optimizing synthetic routes in drug development.

Introduction

The SN1 reaction of this compound is a classic example of a solvolysis reaction that proceeds with a carbocation rearrangement. Due to the steric hindrance around the primary carbon bearing the bromine atom, a direct SN2 attack is highly unfavorable. Instead, the reaction proceeds through a slow ionization step to form a primary carbocation, which then rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearranged carbocation is then trapped by the solvent molecules (e.g., water and ethanol) to yield a mixture of substitution products. Understanding the kinetics and product composition of this reaction is fundamental for predicting the behavior of sterically hindered substrates in nucleophilic substitution reactions.

Reaction Mechanism and Product Formation

The solvolysis of this compound in a mixed solvent system, such as aqueous ethanol (B145695), results in the formation of two main rearranged products: 2-methyl-2-butanol (B152257) and 2-ethoxy-2-methylbutane. The reaction proceeds through the following steps:

  • Ionization: The carbon-bromine bond breaks heterolytically to form a primary carbocation and a bromide ion. This is the rate-determining step of the reaction.

  • Rearrangement: The highly unstable primary carbocation undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation.

  • Nucleophilic Attack: The solvent molecules (water and ethanol) act as nucleophiles and attack the tertiary carbocation.

  • Deprotonation: The resulting oxonium ions are deprotonated by solvent molecules to yield the final neutral products.

Data Presentation

The following tables summarize the key quantitative data associated with the SN1 reaction of this compound.

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material
This compoundThis compoundC₆H₁₃Br165.07
Products
2-Methyl-2-butanol2-Methyl-2-butanolC₅H₁₂O88.15
2-Ethoxy-2-methylbutane2-Ethoxy-2-methylbutaneC₇H₁₆O116.20

Table 2: Representative Reaction Conditions and Kinetic Data for Solvolysis

SubstrateSolvent SystemTemperature (°C)Rate Constant (k, s⁻¹)
This compound80% Ethanol / 20% Water25Data not available in searched literature
tert-Butyl bromide (for comparison)80% Ethanol / 20% Water251.4 x 10⁻⁴

Table 3: Product Distribution in Solvolysis with Aqueous Ethanol

ProductStructureTypical Yield (%)
2-Methyl-2-butanol
alt text
Dependent on solvent composition
2-Ethoxy-2-methylbutane
alt text
Dependent on solvent composition

Note: The ratio of the alcohol to the ether product is dependent on the relative concentrations and nucleophilicities of water and ethanol in the solvent mixture.

Experimental Protocols

Protocol 1: Kinetic Study of the Solvolysis of this compound

This protocol describes a method to determine the rate of the SN1 reaction by monitoring the production of hydrobromic acid (HBr) via titration.

Materials:

  • This compound

  • 80% Ethanol / 20% Water (v/v) solvent mixture

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks

  • Buret

  • Magnetic stirrer and stir bar

  • Constant temperature water bath (25°C)

  • Stopwatch

Procedure:

  • Prepare a stock solution of this compound in a small amount of a non-reactive solvent like acetone (B3395972) (e.g., 0.1 M).

  • In an Erlenmeyer flask, place a known volume (e.g., 50 mL) of the 80% ethanol/water solvent mixture.

  • Add a few drops of bromothymol blue indicator to the solvent. The solution should be at the indicator's endpoint (greenish-yellow). If it is acidic, add a drop of dilute NaOH to reach the endpoint.

  • Place the flask in the constant temperature water bath set at 25°C and allow the contents to equilibrate.

  • To start the reaction, add a known volume (e.g., 1 mL) of the this compound stock solution to the flask and simultaneously start the stopwatch.

  • As the reaction proceeds, HBr is formed, which will turn the indicator yellow.

  • Titrate the solution with the standardized NaOH solution from the buret, adding it dropwise until the indicator just returns to its endpoint color. Record the volume of NaOH added and the time.

  • Continue to titrate the generated HBr at regular time intervals (e.g., every 10-15 minutes).

  • The reaction is followed for approximately 2-3 half-lives or until a significant portion of the starting material has reacted.

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction (determined by heating the reaction mixture to completion and titrating) and Vt is the volume of NaOH at time t. The slope of this plot will be -k.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for identifying and quantifying the products of the solvolysis reaction.

Materials:

  • Reaction mixture from Protocol 1 (after completion)

  • Dichloromethane (B109758) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Once the solvolysis reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of dichloromethane and shake gently to extract the organic products.

  • Allow the layers to separate and drain the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully decant or filter the dried organic solution.

  • Analyze the organic solution by GC-MS.

  • Identify the products (2-methyl-2-butanol and 2-ethoxy-2-methylbutane) by comparing their mass spectra with library data.

  • Quantify the relative amounts of the products by integrating the peak areas in the gas chromatogram.

Mandatory Visualization

SN1_Reaction_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: 1,2-Methyl Shift cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation Start This compound P_Carbocation Primary Carbocation + Br⁻ Start->P_Carbocation Slow T_Carbocation Tertiary Carbocation P_Carbocation->T_Carbocation Fast, Rearrangement Oxonium_ions Oxonium Ions T_Carbocation->Oxonium_ions Solvent Solvent (H₂O, EtOH) Solvent->Oxonium_ions Products 2-Methyl-2-butanol + 2-Ethoxy-2-methylbutane Oxonium_ions->Products Fast

Caption: SN1 reaction mechanism of this compound.

Experimental_Workflow cluster_kinetics Kinetic Analysis cluster_product Product Analysis A Prepare Reactant and Solvent B Initiate Reaction at Constant Temp. A->B C Monitor HBr Production by Titration B->C E Allow Reaction to Complete D Calculate Rate Constant (k) C->D F Workup: Extraction and Washing E->F G Dry and Concentrate Organic Layer F->G H Analyze by GC-MS G->H I Identify and Quantify Products H->I

Caption: Experimental workflow for SN1 reaction analysis.

Application of 1-Bromo-3,3-dimethylbutane in Agrochemical Development: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,3-dimethylbutane, also known as neohexyl bromide, is a versatile alkylating agent and a key building block in the synthesis of various agrochemicals.[1] Its distinctive structural feature is the sterically hindered neopentyl group, which can confer unique properties to the final active ingredient, such as increased stability and specific binding to target enzymes. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of fungicides and insecticides, with a focus on the synthesis of triazole fungicides and the conceptual design of diacylhydrazine insecticides.

Application in Fungicide Development: Synthesis of Triazole Fungicides

The neopentyl moiety derived from this compound is a critical component in a class of systemic triazole fungicides. These fungicides are known for their broad-spectrum activity against a variety of fungal pathogens, including powdery mildews and rusts on crops like cereals, fruits, and vegetables.[2]

Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole fungicides, including those synthesized from this compound derivatives, act by inhibiting the C14-demethylation step in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] This inhibition is mediated by the binding of the triazole ring's nitrogen atom to the heme iron of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, leading to cell death.[4]

G Signaling Pathway of Triazole Fungicides cluster_fungus Fungal Cell Triazole Triazole Fungicide (e.g., Triadimefon) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes (Blocked) ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Membrane->Disruption Leads to ToxicSterols->Disruption

Caption: Signaling pathway of triazole fungicides.

Quantitative Data: Fungicidal Activity

The following table summarizes the fungicidal activity of triadimefon (B1683231), a key fungicide synthesized from a derivative of this compound, and a related experimental compound against various fungal pathogens.

CompoundFungal SpeciesEC50 (mg/L)Reference
TriadimefonDunaliella tertiolecta5.98[1]
1-(3,3-dimethyl-2-oxobutyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamideGlomerella cingulata8.98[5]
Experimental Protocols

The synthesis of the triazole fungicide triadimefon from this compound involves a multi-step process. The initial step is the oxidation of this compound to its corresponding ketone, 1-Bromo-3,3-dimethyl-2-butanone (bromopinacolone). This intermediate is then used to build the final triazole fungicide.

G Synthetic Workflow for Triadimefon A This compound B 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone) A->B Oxidation C 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone B->C Reaction with 4-chlorophenol (B41353) D 1-Bromo-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone C->D Bromination E Triadimefon D->E Reaction with 1,2,4-triazole (B32235)

Caption: General synthetic workflow for Triadimefon.

Protocol 1: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (Triadimefon)

This protocol is based on established synthetic routes for triazole fungicides.

Step 1: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone

  • Reactants: 1-Bromo-3,3-dimethyl-2-butanone (bromopinacolone) and 4-chlorophenol.

  • Procedure: A mixture of bromopinacolone and 4-chlorophenol is reacted in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or DMF). The reaction is typically heated to facilitate the nucleophilic substitution of the bromide by the phenoxide.

  • Work-up: After the reaction is complete, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography.

Step 2: Bromination of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone

  • Reactant: 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

  • Reagent: Bromine (Br₂) or another brominating agent (e.g., N-bromosuccinimide).

  • Procedure: The ketone from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) and treated with bromine at a controlled temperature. The reaction is monitored until the starting material is consumed.

  • Work-up: The reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench excess bromine, followed by washing with water and brine. The organic layer is dried and the solvent is evaporated to yield the α-brominated ketone.

Step 3: Synthesis of Triadimefon

  • Reactants: 1-Bromo-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone and 1,2,4-triazole.

  • Procedure: The α-brominated ketone from Step 2 is reacted with 1,2,4-triazole in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF). The reaction mixture is stirred, often with heating, to drive the reaction to completion.

  • Work-up: The reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, triadimefon, is purified by recrystallization or column chromatography.

Application in Insecticide Development: N-tert-butyl-N,N'-diacylhydrazines

The tert-butyl group, which can be introduced using this compound as a precursor, is a key structural feature in a class of insecticides known as N-tert-butyl-N,N'-diacylhydrazines. These compounds are nonsteroidal ecdysone (B1671078) agonists that act as insect growth regulators.[6][7]

Mode of Action: Ecdysone Agonism

N-tert-butyl-N,N'-diacylhydrazines mimic the action of the insect molting hormone, 20-hydroxyecdysone.[8] They bind to the ecdysone receptor, leading to a premature and incomplete molt, which is ultimately lethal to the insect larvae. This specific mode of action provides a high degree of selectivity towards target pests with low toxicity to vertebrates.[7]

Quantitative Data: Insecticidal Activity

The following table presents the insecticidal activity of representative N-tert-butyl-N,N'-diacylhydrazines against various insect pests. While not directly synthesized from this compound in the cited literature, they illustrate the potency of the tert-butyl moiety.

CompoundInsect SpeciesActivity MetricValueReference
Tebufenozide (RH-5992)Oriental armywormStomach toxicityHigh[7]
Tebufenozide (RH-5992)Beet armywormStomach toxicityHigh[9]
N-(morpholinosulfenyl)-N′-tert-butyl-N-4-ethylbenzoyl-N′-3,5-dimethylbenzoylhydrazideOriental armywormToxicityHigher than RH-5992[6]
N-(morpholinosulfenyl)-N′-tert-butyl-N-4-ethylbenzoyl-N′-3,5-dimethylbenzoylhydrazideDiamondback mothToxicityHigher than RH-5992[6]
Conceptual Experimental Workflow

A plausible synthetic route to a tert-butyl hydrazine (B178648) precursor, a key intermediate for diacylhydrazine insecticides, can be conceptualized starting from this compound.

G Conceptual Workflow for tert-Butyl Hydrazine Precursor A This compound B Grignard Reagent (Neohexylmagnesium bromide) A->B Reaction with Mg C Tertiary Alcohol B->C Reaction with a ketone D Tertiary Alkyl Halide C->D Halogenation E tert-Butyl Hydrazine Precursor D->E Reaction with hydrazine

Caption: Conceptual workflow for a tert-butyl hydrazine precursor.

Protocol 2: Conceptual Synthesis of a tert-Butyl Hydrazine Precursor

This protocol outlines a conceptual pathway for the synthesis of a tert-butyl hydrazine derivative, a potential precursor for diacylhydrazine insecticides, starting from this compound.

Step 1: Formation of Neohexylmagnesium bromide (Grignard Reagent)

  • Reactants: this compound and magnesium turnings.

  • Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether or THF. A small amount of this compound is added to initiate the reaction. Once initiated, the remaining bromide is added dropwise to maintain a gentle reflux.

  • Completion: The reaction is complete when most of the magnesium has been consumed.

Step 2: Synthesis of a Tertiary Alcohol

  • Reactants: Neohexylmagnesium bromide and a suitable ketone (e.g., acetone).

  • Procedure: The Grignard reagent is cooled in an ice bath, and the ketone is added dropwise. The reaction is stirred until completion.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Conversion to a Tertiary Alkyl Halide

  • Reactant: The tertiary alcohol from Step 2.

  • Reagent: A hydrohalic acid (e.g., HBr).

  • Procedure: The alcohol is treated with concentrated hydrobromic acid, often with heating, to facilitate an SN1 reaction to form the corresponding tertiary alkyl bromide.

  • Work-up: The product is isolated by extraction and purified by distillation.

Step 4: Synthesis of the tert-Butyl Hydrazine Precursor

  • Reactants: The tertiary alkyl halide from Step 3 and hydrazine.

  • Procedure: The alkyl halide is reacted with an excess of hydrazine. The reaction conditions would need to be optimized to favor the formation of the monosubstituted hydrazine.

  • Work-up: The excess hydrazine is removed, and the product is isolated and purified. This precursor can then be used in subsequent acylation steps to form the final diacylhydrazine insecticide.

References

Application Notes and Protocols for the Alkylation of Amines with 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of amines with 1-bromo-3,3-dimethylbutane, a sterically hindered primary alkyl halide (also known as neopentyl bromide), presents significant challenges for chemists. Standard nucleophilic substitution (SN2) reactions are often sluggish or fail entirely due to the severe steric hindrance imposed by the adjacent tert-butyl group, which impedes the requisite backside attack of the amine nucleophile. Furthermore, traditional amine alkylation is frequently complicated by over-alkylation, leading to mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts, which can be difficult to separate. This document provides detailed protocols for overcoming these challenges using advanced synthetic methodologies, including Phase Transfer Catalysis (PTC) and Microwave-Assisted Synthesis for direct alkylation. Additionally, a robust and often preferred alternative, Reductive Amination, is detailed for the controlled synthesis of N-(3,3-dimethylbutyl)amines.

Challenges in the Alkylation of Amines with this compound

Direct alkylation of amines with this compound is an inefficient process under standard SN2 conditions. The primary obstacle is the steric bulk of the neopentyl group, which drastically reduces the rate of nucleophilic substitution. This often necessitates harsh reaction conditions, which can lead to side reactions and decomposition. A secondary, yet significant, challenge is the propensity for over-alkylation, as the newly formed secondary amine is often more nucleophilic than the starting primary amine.

Recommended Protocols

Given the challenges associated with direct alkylation, two advanced methodologies are proposed, alongside a highly recommended alternative synthetic route.

Protocol 1: Direct Alkylation via Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases. In this case, an aqueous phase containing an inorganic base and a phase transfer catalyst is used with an organic phase containing the amine and this compound. The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated amine or a hydroxide (B78521) ion into the organic phase, where it can react with the alkyl bromide.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amine (1.0 eq.), this compound (1.2 eq.), a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.1 eq.), and toluene (B28343) (5 mL per mmol of amine).

  • Addition of Base: In a separate flask, prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH) or cesium hydroxide (CsOH) (3.0 eq.). Add the basic solution to the reaction mixture.

  • Reaction Conditions: Heat the biphasic mixture to 90-110 °C with vigorous stirring to ensure efficient mixing of the phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require 12-48 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Comparison of Methodologies for N-Alkylation with this compound

FeatureDirect Alkylation (PTC)Direct Alkylation (Microwave)Reductive Amination
Principle Biphasic reaction with a catalyst to facilitate ion transfer.Accelerated reaction rates via dielectric heating.Imine formation followed by in-situ reduction.
Advantages Can overcome steric hindrance; avoids strong organic bases.Drastically reduced reaction times; high efficiency.Excellent for mono-alkylation; avoids over-alkylation; broad substrate scope.
Disadvantages May require long reaction times; catalyst may need to be removed.Requires specialized equipment; potential for pressure buildup.Indirect method requiring a carbonyl compound.
Typical Temp. 90-110 °C120-180 °CRoom Temperature to 50 °C
Typical Time 12-48 h10-60 min2-24 h

Diagram 1: Proposed Workflow for Phase Transfer Catalysis

PTC_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Amine, this compound, PTC Catalyst, and Toluene add_base Add Aqueous KOH/CsOH Solution setup->add_base heat Heat to 90-110 °C with Vigorous Stirring add_base->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Work-up and Phase Separation monitor->workup extract Extract Aqueous Phase workup->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify

Caption: Workflow for N-alkylation using Phase Transfer Catalysis.

Protocol 2: Microwave-Assisted Direct Alkylation

Microwave irradiation can provide the necessary energy to overcome the high activation barrier of this sterically hindered alkylation, leading to significantly reduced reaction times.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq.), this compound (1.5 eq.), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (2-3 mL). Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Microwave Conditions: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-180 °C for 10-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up: After the reaction, cool the vessel to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Reductive Amination (Recommended Alternative)

Reductive amination is a highly reliable and versatile method for the synthesis of N-substituted amines, including those with sterically demanding groups. This two-step, one-pot procedure involves the formation of an imine or enamine from an amine and a carbonyl compound (3,3-dimethylbutanal), followed by in-situ reduction. This method circumvents the issue of over-alkylation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) and 3,3-dimethylbutanal (1.1 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) (0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid may be beneficial.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirred solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification setup Combine Amine and 3,3-Dimethylbutanal in Solvent stir_imine Stir at Room Temperature (1-2 h) setup->stir_imine add_reductant Add NaBH(OAc)₃ stir_imine->add_reductant stir_reduction Stir at Room Temperature (2-24 h) add_reductant->stir_reduction monitor Monitor by TLC/LC-MS stir_reduction->monitor quench Quench with NaHCO₃ Solution monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify

Caption: General workflow for the synthesis of N-(3,3-dimethylbutyl)amines via reductive amination.

Quantitative Data from a Related Industrial Process

Table 2: Alkylation of Aniline (B41778) with 4-Methyl-1-pentene (B8377)

CatalystAniline:Alkene RatioTemperature (°C)Time (h)Aniline Conversion (%)Product Yield (%)
Ethylaluminum sesquichloride1 : 0.7260-2651759.138.3
Ethylaluminum sesquichloride1 : 1.0260-2621759.440.0
Diethylaluminum chloride1 : 1.13001060.529.5

Data sourced from patent WO2009029383A1. The yield is based on the initial amount of aniline charged.

Reaction Mechanism

The direct alkylation of amines with alkyl halides proceeds via a nucleophilic substitution reaction. For a primary alkyl halide like this compound, the SN2 mechanism is theoretically expected. However, due to severe steric hindrance, this pathway is highly disfavored.

Diagram 3: SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R-NH₂ TS [R-NH₂---CH₂(t-Bu)---Br]‡ Amine->TS Nucleophilic Attack AlkylHalide Br-CH₂(t-Bu) AlkylHalide->TS Product R-NH₂⁺-CH₂(t-Bu) TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Breaking

Caption: The SN2 mechanism for amine alkylation, which is sterically hindered in this case.

Application Notes and Protocols for the Synthesis of Ethers using 1-Bromo-3,3-dimethylbutane and Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide displaces a halide from an alkyl halide. This application note focuses on the use of 1-bromo-3,3-dimethylbutane (neopentyl bromide) as a substrate in the Williamson ether synthesis. Due to the significant steric hindrance posed by the neopentyl group, the reaction of this compound with alkoxides presents a classic case of competition between the desired SN2 substitution and the E2 elimination side reaction. Understanding and controlling this competition is critical for the successful synthesis of neopentyl ethers, which are valuable intermediates in medicinal chemistry and materials science.

Reaction Mechanism and Steric Considerations

The reaction of this compound with an alkoxide can proceed via two competing pathways: SN2 and E2.

  • SN2 Pathway (Ether Formation): The alkoxide acts as a nucleophile, attacking the α-carbon of this compound and displacing the bromide leaving group in a single concerted step. This results in the formation of the desired ether.

  • E2 Pathway (Alkene Formation): The alkoxide acts as a base, abstracting a proton from the β-carbon, leading to the formation of a double bond and elimination of the bromide ion. The product of this reaction is 3,3-dimethyl-1-butene (B1661986).

The steric bulk of the tert-butyl group adjacent to the reaction center in this compound severely hinders the backside attack required for the SN2 mechanism. This steric impediment dramatically slows down the rate of substitution, allowing the competing E2 elimination to become a major, and often predominant, reaction pathway. The choice of alkoxide is a critical factor in determining the ratio of substitution to elimination products.

Data Presentation: SN2 vs. E2 Product Distribution

The following table summarizes the expected product distribution for the reaction of this compound with various sodium alkoxides. The yields are illustrative and can be influenced by specific reaction conditions such as temperature, solvent, and reaction time. The extreme steric hindrance of the neopentyl group makes the SN2 reaction very slow.

AlkoxideAlkoxide StructurePredominant PathwayEther (SN2 Product) YieldAlkene (E2 Product) YieldNotes
Sodium Methoxide (B1231860)NaOCH₃E2 FavoredVery LowHighThe small size of the methoxide ion offers the best chance for the SN2 reaction among the common alkoxides, but elimination is still expected to be the major pathway.
Sodium EthoxideNaOCH₂CH₃E2 DominantExtremely LowVery HighThe reaction rate for SN2 is exceptionally slow due to steric hindrance. Elimination is the highly favored pathway.
Sodium tert-ButoxideNaOC(CH₃)₃Almost Exclusively E2NegligibleNearly QuantitativeThe bulky tert-butoxide is a strong, non-nucleophilic base, and will almost exclusively promote the E2 elimination reaction.

Experimental Protocols

The following are representative protocols for the synthesis of ethers from this compound. Given the challenges associated with this substrate, careful control of reaction conditions is crucial.

Protocol 1: Synthesis of Methyl Neopentyl Ether (SN2 Favored Conditions)

This protocol is optimized to favor the SN2 pathway by using a less hindered alkoxide and a polar aprotic solvent.

Materials:

  • This compound

  • Sodium methoxide (or sodium metal and anhydrous methanol (B129727) to prepare in situ)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Alkoxide Preparation (if not using commercial sodium methoxide): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal in small portions with stirring until the desired molar equivalent of sodium methoxide is formed.

  • Reaction Setup: To the freshly prepared sodium methoxide solution (or a solution of commercial sodium methoxide) in anhydrous DMSO, add this compound (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Note that due to the slow reaction rate, extended reaction times (24-72 hours) may be necessary.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to separate the desired methyl neopentyl ether from the 3,3-dimethyl-1-butene byproduct and any unreacted starting material.

Protocol 2: Synthesis of 3,3-Dimethyl-1-butene (E2 Elimination)

This protocol is designed to maximize the yield of the elimination product by using a bulky, strong base.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Water

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol.

  • Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 83°C for tert-butanol) and monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent carefully by distillation (the product is volatile).

  • Purification: The crude product, 3,3-dimethyl-1-butene, can be purified by fractional distillation.

Visualizations

Reaction_Pathway sub This compound ether Neopentyl Ether (SN2 Product) sub->ether SN2 (Substitution) Favored by less hindered alkoxides (e.g., Methoxide) alkene 3,3-Dimethyl-1-butene (E2 Product) sub->alkene E2 (Elimination) Favored by bulky alkoxides (e.g., tert-Butoxide) alkoxide Alkoxide (RO⁻)

Caption: Competing SN2 and E2 pathways for this compound.

Caption: Generalized experimental workflow for ether synthesis.

Application Notes and Protocols for Carbon-Carbon Bond Formation with 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of carbon-carbon bond formation reactions utilizing 1-bromo-3,3-dimethylbutane (neohexyl bromide) as a key building block. The sterically hindered neohexyl group is a valuable moiety in medicinal chemistry and materials science, and its introduction often requires carefully optimized reaction conditions. These notes offer practical guidance and specific methodologies for achieving successful carbon-carbon bond formation.

Introduction

This compound is a primary alkyl halide that presents unique challenges and opportunities in organic synthesis. Its bulky tert-butyl group, while sterically demanding, imparts stability and lipophilicity to target molecules. This document outlines protocols for several key classes of carbon-carbon bond-forming reactions, including Grignard reactions, cross-coupling reactions, alkylation of enolates, and cyanation.

I. Grignard Reaction: Synthesis of 5,5-Dimethyl-1-phenylhexan-1-ol

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds. The following protocol details the formation of the neohexyl Grignard reagent and its subsequent reaction with benzaldehyde (B42025) to form a secondary alcohol.

Experimental Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, add magnesium turnings (1.2 equivalents).

    • The flask is flushed with dry nitrogen or argon.

    • A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel.

    • Initiate the reaction by gentle warming. The reaction is typically exothermic and will maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • A solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification by column chromatography on silica (B1680970) gel provides the pure 5,5-dimethyl-1-phenylhexan-1-ol.

Data Presentation:

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundBenzaldehydeMg turningsDiethyl Ether0 to RT4-685-95

Logical Relationship of Grignard Reaction

Grignard_Reaction This compound This compound Neohexylmagnesium bromide Neohexylmagnesium bromide This compound->Neohexylmagnesium bromide + Mg Mg Mg Alkoxide intermediate Alkoxide intermediate Neohexylmagnesium bromide->Alkoxide intermediate + Benzaldehyde Benzaldehyde Benzaldehyde 5,5-Dimethyl-1-phenylhexan-1-ol 5,5-Dimethyl-1-phenylhexan-1-ol Alkoxide intermediate->5,5-Dimethyl-1-phenylhexan-1-ol + H3O+ Workup H3O+ Workup H3O+ Workup

Caption: Grignard reaction workflow.

II. Kumada Cross-Coupling: Synthesis of 4,4-Dimethyl-1-phenylpentane

The Kumada coupling provides an effective method for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. This protocol describes the nickel-catalyzed cross-coupling of neohexylmagnesium bromide with bromobenzene.

Experimental Protocol:

  • Catalyst and Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppp) (1,3-bis(diphenylphosphino)propane)nickel(II) chloride) (0.05 equivalents).

    • Add anhydrous THF.

  • Reaction:

    • To the catalyst suspension, add a solution of phenylmagnesium bromide (1.2 equivalents) in THF at room temperature.

    • To this mixture, add a solution of this compound (1.0 equivalent) in THF dropwise.

    • The reaction mixture is stirred at room temperature or gentle reflux for 12-24 hours.

  • Work-up:

    • Cool the reaction to 0 °C and quench with 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

    • After filtration and solvent removal, the crude product is purified by column chromatography.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenylmagnesium bromideNiCl₂(dppp)THF25-6512-2470-85

Experimental Workflow for Kumada Coupling

Kumada_Coupling cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Reaction Mixture NiCl2(dppp) NiCl2(dppp) NiCl2(dppp)->Reaction Mixture Workup Workup Reaction Mixture->Workup Stirring, Heat Purification Purification Workup->Purification 4,4-Dimethyl-1-phenylpentane 4,4-Dimethyl-1-phenylpentane Purification->4,4-Dimethyl-1-phenylpentane

Caption: Kumada coupling workflow.

III. Alkylation of Enolates: Synthesis of 5,5-Dimethylhexan-2-one

The alkylation of enolates is a powerful method for constructing carbon-carbon bonds by reacting a nucleophilic enolate with an electrophilic alkyl halide. This protocol details the alkylation of the lithium enolate of acetone (B3395972) with this compound.

Experimental Protocol:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (1.05 equivalents) dropwise to form lithium diisopropylamide (LDA).

    • After stirring for 30 minutes, add acetone (1.0 equivalent) dropwise, maintaining the temperature at -78 °C.

    • Stir for an additional hour to ensure complete enolate formation.

  • Alkylation:

    • Add this compound (1.0 equivalent) dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and removal of the solvent, the crude product is purified by distillation or column chromatography.

Data Presentation:

Enolate SourceAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
AcetoneThis compoundLDATHF-78 to RT1260-75

Signaling Pathway for Enolate Alkylation

Enolate_Alkylation Acetone Acetone Lithium Enolate Lithium Enolate Acetone->Lithium Enolate + LDA -78 °C LDA LDA SN2 Attack SN2 Attack Lithium Enolate->SN2 Attack This compound This compound This compound->SN2 Attack 5,5-Dimethylhexan-2-one 5,5-Dimethylhexan-2-one SN2 Attack->5,5-Dimethylhexan-2-one

Caption: Enolate alkylation pathway.

IV. Cyanation Reaction: Synthesis of 4,4-Dimethylpentanenitrile

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted to other functional groups. This protocol describes a simple and effective method for the cyanation of this compound using sodium cyanide in dimethyl sulfoxide (B87167) (DMSO).[1]

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and dimethyl sulfoxide (DMSO).

    • Heat the mixture to 90-100 °C with stirring.

  • Reaction:

    • Add this compound (1.0 equivalent) to the heated suspension.

    • Maintain the reaction at 90-100 °C and monitor the progress by TLC or GC. The reaction is typically complete within 2-4 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a mixture of water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

Data Presentation:

ReactantCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium CyanideDMSO90-1002-485-95[1]

Experimental Workflow for Cyanation

Cyanation_Workflow This compound This compound Reaction at 90-100°C Reaction at 90-100°C This compound->Reaction at 90-100°C NaCN in DMSO NaCN in DMSO NaCN in DMSO->Reaction at 90-100°C Aqueous Workup Aqueous Workup Reaction at 90-100°C->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification Purification Extraction->Purification 4,4-Dimethylpentanenitrile 4,4-Dimethylpentanenitrile Purification->4,4-Dimethylpentanenitrile

Caption: Cyanation reaction workflow.

References

Application Notes and Protocols for 1-Bromo-3,3-dimethylbutane in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3,3-dimethylbutane, also known as neohexyl bromide, is a branched alkyl halide that serves as a versatile building block in organic synthesis.[1] Its chemical formula is C₆H₁₃Br, and it is recognized for its utility in introducing the sterically demanding 3,3-dimethylbutyl (neohexyl) group into molecular architectures.[2][3] The bulky tert-butyl group adjacent to the methylene (B1212753) bromide presents unique reactivity challenges, primarily extreme steric hindrance that renders it nearly inert to standard SN2 reactions.[4][5] This characteristic necessitates the use of specialized protocols, such as Grignard reagent formation and modern catalytic cross-coupling methods, to effectively incorporate it into complex molecules.[4] These methods are crucial in the synthesis of pharmaceuticals, agrochemicals, and other intricate organic compounds where precise spatial arrangement is required.[1][6]

Reactivity Profile and Synthetic Challenges

The synthetic utility of this compound is largely dictated by the steric hindrance imposed by the adjacent quaternary carbon. This unique structural feature governs its reaction pathways.

  • SN2 Reactions: Direct backside nucleophilic attack is severely impeded, making SN2 reactions with this compound exceptionally slow or non-existent.[4][7]

  • SN1 Reactions: While SN1 reactions are possible, they are prone to carbocation rearrangement, leading to the formation of a more stable tertiary carbocation and resulting in rearranged products rather than the desired neohexyl substitution.[5]

  • Elimination Reactions: The bulky nature of the neopentyl group can favor elimination pathways over substitution under certain conditions.[1]

These challenges have spurred the development of alternative strategies to harness the synthetic potential of this building block.

G Reactivity Pathways of this compound cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway sn2 Backside Attack steric_hindrance Steric Hindrance (t-Bu group) sn2->steric_hindrance blocked by no_reaction No Reaction/ Very Slow steric_hindrance->no_reaction leads to sn1 Carbocation Formation (Primary) rearrangement Hydride Shift sn1->rearrangement tertiary_carbocation Tertiary Carbocation (More Stable) rearrangement->tertiary_carbocation rearranged_product Rearranged Product tertiary_carbocation->rearranged_product start This compound start->sn2 Nucleophile start->sn1 Protic Solvent

Caption: Reactivity challenges of this compound.

Experimental Protocols

Protocol 1: Grignard Reagent Formation and Reaction

The formation of a Grignard reagent is a highly effective method to circumvent the low reactivity of this compound in nucleophilic substitutions.[4] The insertion of magnesium into the carbon-bromine bond is less susceptible to steric hindrance.[4] However, initiation can be sluggish and may require activation.[4]

Workflow:

G Workflow for Grignard Reagent Synthesis and Use cluster_prep Preparation cluster_reaction Reaction cluster_workup Quench & Workup setup Assemble dry glassware under inert atmosphere reagents Add Mg turnings and anhydrous THF setup->reagents activation Activate Mg with Iodine or 1,2-dibromoethane (B42909) reagents->activation addition Slowly add This compound activation->addition reflux Maintain gentle reflux to sustain reaction addition->reflux completion Continue reflux for 1-2 hours post-addition reflux->completion electrophile React with electrophile (e.g., ketone) completion->electrophile quench Quench with aq. NH4Cl electrophile->quench extract Extract with ether/EtOAc quench->extract purify Dry and purify product extract->purify

Caption: Grignard reagent formation and subsequent reaction workflow.

Methodology:

  • Preparation: All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).

  • Initiation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4]

  • Grignard Formation: Add a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the activated magnesium. The reaction rate can be sensitive to the solvent's dielectric constant; THF is generally effective.[4]

  • Reaction: Once the Grignard reagent has formed, it can be reacted with a suitable electrophile (e.g., aldehydes, ketones, esters) to form a new carbon-carbon bond.

  • Workup: The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent like diethyl ether or ethyl acetate.

Data Presentation:

Reagent/SolventMolecular Weight ( g/mol )Molar Equiv.
This compound165.07[8]1.0
Magnesium Turnings24.311.2
Iodine (activator)253.81catalytic
Anhydrous THF72.11-
Electrophile (e.g., Ketone)-1.0
Saturated aq. NH₄Cl--

Note: Yields are highly dependent on the specific electrophile used and reaction conditions.

Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling

Modern catalytic methods, particularly nickel-catalyzed cross-coupling reactions, have emerged as powerful tools for activating unreactive alkyl halides like this compound.[4] This protocol, adapted from Biswas et al., utilizes a 5-cyanoimidazole ligand to facilitate the coupling of neopentyl bromide with an aryl bromide.[4]

Workflow:

G Workflow for Ni-Catalyzed Cross-Coupling cluster_catalyst Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis glovebox In a nitrogen-filled glovebox mix_catalyst Add NiCl2(dme) and 5-cyanoimidazole to dry vial glovebox->mix_catalyst add_solvent Add anhydrous DMA and stir for 10 min mix_catalyst->add_solvent combine Add catalyst solution to the reagent vial add_solvent->combine add_reagents To a separate vial, add aryl bromide, neopentyl bromide, and zinc dust add_reagents->combine react Seal vial and stir at RT for 12-24 hours combine->react monitor Monitor progress by TLC or GC-MS react->monitor quench Quench with 1 M HCl monitor->quench extract Extract with ethyl acetate, dry, and purify quench->extract

Caption: Nickel-catalyzed cross-electrophile coupling workflow.

Methodology:

  • Catalyst Preparation (in a nitrogen-filled glovebox):

    • To a dry vial, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%).[4]

    • Add anhydrous dimethylacetamide (DMA) and stir the mixture for 10 minutes to allow for complex formation.[4]

  • Reaction Setup:

    • In a separate oven-dried vial, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and zinc dust (2.0 equiv).[4]

    • Add the prepared catalyst solution to the vial containing the substrates and zinc.[4]

  • Reaction:

    • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.[4]

    • Monitor the reaction progress by TLC or GC-MS.[4]

  • Workup:

    • Upon completion, quench the reaction with 1 M HCl.[4]

    • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.[4]

Data Presentation:

Reagent/CatalystMolar Equiv.Role
Aryl Bromide1.0Substrate
This compound1.5Substrate
NiCl₂(dme)0.05 (5 mol%)Catalyst Precursor
5-Cyanoimidazole0.10 (10 mol%)Ligand
Zinc Dust2.0Reductant
Anhydrous DMA-Solvent

Note: This method provides good to excellent yields for the sp³-sp² coupling.[4]

Safety and Handling

This compound is a flammable liquid and may cause skin and eye irritation.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid ingestion and inhalation.[6] Store in a cool, dry place away from oxidizing agents.

References

Application Note: Laboratory Scale Purification of 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Bromo-3,3-dimethylbutane (also known as neohexyl bromide) is a branched alkyl halide that serves as a versatile intermediate in organic synthesis.[1] Its bulky neopentyl group can influence reaction pathways, often favoring substitution over elimination.[1] For its successful use in subsequent reactions, such as nucleophilic substitutions or coupling reactions, a high degree of purity is essential. Impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final product.[2]

This document outlines a detailed protocol for the laboratory-scale purification of crude this compound, typically synthesized from 3,3-dimethylbutan-1-ol. The protocol involves a series of washing steps to remove acidic impurities and water-soluble byproducts, a drying step, and a final fractional distillation to yield the pure compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 1647-23-0 [3][4]
Molecular Formula C₆H₁₃Br [3][4][5]
Molecular Weight 165.07 g/mol [3][4][5]
Appearance Colorless to almost colorless clear liquid [3]
Boiling Point 138.0 °C at 760 mmHg [5][6]
Density ~1.2 g/cm³ [5]

| Purity (Commercial) | >98.0% (GC) |[3] |

Table 2: Potential Impurities and their Boiling Points

Compound Potential Source Boiling Point (°C)
3,3-dimethyl-1-butene Elimination side-product 41.2 °C
3,3-dimethylbutan-1-ol Unreacted starting material 143 °C

| Sulfuric Acid / Hydrobromic Acid | Residual catalyst/reagent | N/A (removed by washing) |

Experimental Workflow

Purification_Workflow cluster_wash Aqueous Workup cluster_isolate Isolation and Purification Crude Crude Product in Reaction Mixture Wash_H2O Wash with Deionized Water Crude->Wash_H2O Remove bulk acid Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Neutralize trace acid Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Pre-dry organic layer Dry Dry with Anhydrous MgSO₄ Wash_Brine->Dry Transfer organic layer Filter Filter Dry->Filter Remove drying agent Distill Fractional Distillation Filter->Distill Separate by boiling point Pure Pure this compound Distill->Pure Collect fraction at 138 °C

Caption: Purification workflow for this compound.

Experimental Protocol

This protocol assumes the purification of crude this compound obtained from a synthesis reaction.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel (appropriate size for the reaction scale)

  • Erlenmeyer flasks

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

Part 1: Aqueous Washing

  • Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes. Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Neutralization Wash: Add a volume of saturated sodium bicarbonate solution equal to approximately half the volume of the organic layer. Shake the funnel, venting frequently as carbon dioxide gas may be evolved. Continue until gas evolution ceases. Allow the layers to separate and discard the lower aqueous layer. This step neutralizes any remaining acidic catalyst.[7]

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic layer and facilitates the subsequent drying step. Allow the layers to separate and discard the lower aqueous layer.

Part 2: Drying the Product

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (or another suitable drying agent) in portions, swirling the flask after each addition. Add agent until some of it no longer clumps together and moves freely in the liquid, indicating that all water has been absorbed.

  • Allow the flask to stand for 10-15 minutes with occasional swirling to ensure complete drying.

Part 3: Fractional Distillation

  • Decant or gravity filter the dried liquid into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips.

  • Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient.

  • Heat the flask gently using a heating mantle.

  • Discard any initial low-boiling distillate (forerun), which may contain volatile impurities like 3,3-dimethyl-1-butene.

  • Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (138 °C at atmospheric pressure).[5][6]

  • Stop the distillation when the temperature begins to rise significantly or when only a small residue remains in the distillation flask.

  • The collected liquid is the purified this compound. Determine the yield and characterize the product using appropriate analytical methods (e.g., GC, NMR) to confirm purity.

Safety and Handling

This compound is a flammable liquid and vapor.[4][8] It is harmful if swallowed and causes skin and eye irritation.[4][8] It may also cause respiratory irritation.[4][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[10] Keep away from heat, sparks, and open flames.[8]

  • Disposal: Dispose of all chemical waste, including aqueous washes and distillation residue, in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated from non-halogenated waste.[9]

References

Troubleshooting & Optimization

Overcoming low yield in 1-Bromo-3,3-dimethylbutane substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substitution reactions involving 1-bromo-3,3-dimethylbutane (neopentyl bromide). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the unique reactivity of this sterically hindered substrate.

Troubleshooting Guide

This guide addresses common issues encountered during substitution reactions with this compound.

Issue 1: My Sₙ2 reaction is not proceeding or has extremely low yield.

  • Question: I am trying to perform an Sₙ2 reaction with this compound using a strong nucleophile (e.g., NaN₃, NaCN) in a polar aprotic solvent (e.g., DMSO, acetone), but I am recovering mostly starting material even after prolonged reaction times and heating. Why is this happening?

  • Answer: This is the most common issue encountered with this substrate. This compound is a primary alkyl halide, but it is exceptionally unreactive in Sₙ2 reactions.[1] The problem is severe steric hindrance caused by the bulky tert-butyl group adjacent to the reaction center (the β-carbon).[2][3] This bulk physically blocks the required backside approach of the nucleophile, making the transition state energetically inaccessible.[4][5][6] For practical purposes, neopentyl halides like this one are often considered inert in Sₙ2 reactions.[2][4] The reaction rate can be 100,000 to 3,000,000 times slower than for less hindered primary alkyl halides.[2][7]

    • Troubleshooting Steps:

      • Confirm Steric Hindrance as the Cause: Your experimental conditions (strong nucleophile, polar aprotic solvent) are appropriate for an Sₙ2 reaction. The lack of product strongly points to steric hindrance as the root cause.

      • Avoid Forcing Conditions: Increasing the temperature further will likely not increase the yield of the desired Sₙ2 product. Instead, it will favor elimination (E2) side reactions, further reducing purity and yield.

      • Change Your Synthetic Strategy: It is highly recommended to abandon the direct Sₙ2 approach. Consider alternative pathways where steric hindrance is not a limiting factor, such as forming a Grignard reagent (see FAQ 2 and Protocol 3).

Issue 2: My Sₙ1 reaction is giving a rearranged product, not the direct substitution product.

  • Question: I am attempting a substitution under Sₙ1 conditions (e.g., solvolysis in hot ethanol (B145695) or water) hoping to get 3,3-dimethyl-1-butanol (B44104) (or the corresponding ether). However, my analysis (NMR, GC-MS) shows the major product is 2-methyl-2-butanol (B152257) (or the corresponding 2-ethoxy-2-methylbutane). Why did my carbon skeleton rearrange?

  • Answer: This outcome is characteristic of the Sₙ1 pathway for neopentyl systems. The mechanism proceeds through a carbocation intermediate.[8][9] The initial departure of the bromide ion generates a highly unstable primary carbocation.[4][5] To achieve greater stability, this intermediate rapidly undergoes a 1,2-methyl shift.[7][10] This rearrangement converts the unstable primary carbocation into a much more stable tertiary carbocation, which is then captured by the solvent/nucleophile.[7][11] This process is almost always faster than the nucleophilic attack on the primary carbocation, making the rearranged product the dominant one.[4][7]

    • Troubleshooting Steps:

      • Recognize Rearrangement is Inherent: This is not an experimental error but a fundamental mechanistic pathway for this substrate under Sₙ1 conditions. It is extremely difficult to prevent this rearrangement.

      • Do Not Pursue Sₙ1 for the Unrearranged Product: If your target molecule is the direct, unrearranged substitution product, the Sₙ1 pathway is an unsuitable choice.

      • Consider an Alternative Strategy: If the unrearranged product is required, you must use a method that avoids carbocation formation, such as the Grignard reaction (Protocol 3) or modern cross-coupling methods.[4]

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound so unreactive in substitution reactions?

This compound (neopentyl bromide) is a primary alkyl halide, yet it fails to undergo Sₙ2 reactions and gives rearranged products under Sₙ1 conditions.[1]

  • Sₙ2 Failure: The extreme steric bulk of the adjacent tert-butyl group prevents nucleophiles from accessing the electrophilic carbon via backside attack.[3][6]

  • Sₙ1 Failure (for direct substitution): The reaction would have to proceed through a very unstable primary carbocation, which is energetically unfavorable.[1][5][8] This unstable intermediate prefers to rearrange to a more stable tertiary carbocation before reacting with a nucleophile.[7][11]

Data Presentation: Reactivity Summary

The following table summarizes the expected outcomes and kinetic data for substitution reactions of this compound.

Reaction TypeConditionsPrimary ObstacleExpected OutcomeRelative Rate
Sₙ2 Strong Nucleophile, Polar Aprotic SolventSevere Steric Hindrance from β-carbon[2][3]No reaction or extremely low yield[2][4]~10⁻⁵ to 10⁻⁶ times slower than simple 1° halides[2][7]
Sₙ1 Weak Nucleophile/Solvent, Polar Protic Solvent, HeatFormation of unstable 1° carbocation[5][8]Rearranged substitution product via 1,2-methyl shift[4][7]Slow, but comparable to other 1° halides[11]

FAQ 2: What are the best alternative synthetic methods to achieve substitution?

Since direct Sₙ1 and Sₙ2 reactions are not viable for producing unrearranged products, alternative strategies are necessary.

  • Grignard Reagent Formation: This is a highly effective and common strategy. This compound readily forms a Grignard reagent (neopentylmagnesium bromide) by reacting with magnesium metal.[4] This organometallic reagent can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form the desired product without rearrangement. Initiation of the Grignard formation can sometimes be slow but can be facilitated with activators like iodine.[4]

  • Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can be formed and used for subsequent reactions.

  • Transition-Metal Cross-Coupling: Modern catalytic methods, such as nickel-catalyzed cross-coupling reactions, have proven effective for forming new carbon-carbon bonds with sterically hindered substrates like neopentyl halides.[4]

Visualized Guides and Pathways

Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and solve low-yield issues.

G A Start: Low Yield of Desired Substitution Product B Identify Reaction Type A->B C Sₙ2 Conditions: Strong Nu⁻, Aprotic Solvent B->C Sₙ2 D Sₙ1 Conditions: Weak Nu⁻, Protic Solvent B->D Sₙ1 E Diagnosis: Severe Steric Hindrance Blocks Backside Attack C->E F Diagnosis: Unstable 1° Carbocation Undergoes 1,2-Methyl Shift D->F G Solution: Abandon Sₙ2 Pathway. Use Alternative Method (e.g., Grignard Reagent) E->G H Solution: This pathway inherently gives rearranged products. If unrearranged product is needed, use alternative method. F->H

Caption: Troubleshooting flowchart for low-yield reactions.

Reaction Pathways Diagram

This diagram illustrates the competing reaction pathways for this compound.

G cluster_main Reaction Pathways A This compound B Sₙ2 Pathway (Strong Nu⁻) A->B C Sₙ1 Pathway (Solvolysis, Heat) A->C D E2 Pathway (Strong, Bulky Base) A->D E Blocked by Steric Hindrance B->E G 1° Carbocation (Unstable) C->G K Elimination Product (3,3-Dimethyl-1-butene) D->K F Direct Substitution (Not Observed) E->F H 1,2-Methyl Shift G->H I 3° Carbocation (Stable) H->I J Rearranged Product I->J + Nu⁻ G A This compound B Mg, Anhydrous Ether (Activation with I₂) A->B Step 1 C Neopentylmagnesium Bromide (Grignard Reagent) B->C D 1. Formaldehyde (H₂CO) 2. Aqueous Workup (H₃O⁺) C->D Step 2 E 3,3-Dimethyl-1-butanol (Desired Unrearranged Product) D->E

References

Preventing carbocation rearrangement in 1-Bromo-3,3-dimethylbutane solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synthetic Chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the solvolysis of 1-bromo-3,3-dimethylbutane, with a focus on preventing carbocation rearrangement.

Frequently Asked Questions (FAQs)

Q1: Why is the direct substitution of this compound to produce 3,3-dimethyl-1-butanol (B44104) or its ether analogs so difficult?

A1: The primary challenge arises from the unique structure of this compound, which is a neopentyl-type halide. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom creates significant steric hindrance. This bulkiness severely impedes the backside attack required for a standard bimolecular nucleophilic substitution (SN2) reaction, making this pathway exceptionally slow.

Q2: I am observing rearranged products in my solvolysis reaction. What is the mechanism behind this?

A2: When this compound is subjected to conditions that favor a unimolecular nucleophilic substitution (SN1) reaction (e.g., heating in a polar protic solvent like ethanol (B145695) or water), the reaction proceeds through a carbocation intermediate. The initially formed primary carbocation is highly unstable. To achieve a more stable state, it undergoes a rapid 1,2-methyl shift, a type of Wagner-Meerwein rearrangement. This rearrangement transforms the unstable primary carbocation into a more stable tertiary carbocation, which then reacts with the solvent to form the rearranged alcohol or ether products.[1][2]

Q3: Is it possible to completely prevent the carbocation rearrangement during the solvolysis of this compound?

A3: Completely preventing the rearrangement under typical solvolysis (SN1) conditions is extremely challenging. The 1,2-methyl shift is a very fast and energetically favorable process. Therefore, if the reaction proceeds through a carbocation intermediate, rearrangement is the dominant pathway. The direct, unrearranged substitution product is generally not observed or is a very minor component in these reactions.

Q4: What conditions should I avoid if I want to minimize rearrangement?

A4: To minimize rearrangement, you should avoid conditions that promote the formation of a carbocation. This includes:

  • Polar protic solvents (e.g., water, ethanol, methanol, formic acid) which stabilize carbocations.

  • High temperatures , which provide the energy to overcome the activation barrier for carbocation formation.

  • Lewis acids , which can facilitate the departure of the leaving group and promote carbocation formation.

Q5: Are there alternative synthetic routes to obtain the unrearranged product, 3,3-dimethyl-1-butanol?

A5: Yes, given the difficulties with the solvolysis of this compound, alternative synthetic strategies are often more effective. One common method involves the use of a Grignard reagent. Neopentylmagnesium bromide can be prepared from this compound and then reacted with formaldehyde, followed by an acidic workup, to yield 3,3-dimethyl-1-butanol. This approach avoids the formation of a carbocation intermediate and thus prevents rearrangement.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction is extremely slow or does not proceed. Attempting an SN2 reaction: The severe steric hindrance of the neopentyl group makes the SN2 reaction almost inert.1. Switch to a polar aprotic solvent (e.g., DMSO, DMF) to enhance the nucleophilicity of your reagent. 2. Use a strong, non-bulky nucleophile. 3. Increase the reaction temperature significantly. Be aware that this may promote elimination side reactions. 4. Consider an alternative synthetic route if the direct substitution is not feasible.
The major product is 2-methyl-2-butanol (B152257) or 2-ethoxy-2-methylbutane, not the desired unrearranged product. Carbocation rearrangement: The reaction is proceeding via an SN1 mechanism, leading to the formation of a stable tertiary carbocation through a 1,2-methyl shift.1. Avoid SN1 conditions (polar protic solvents, high heat). 2. Attempt the reaction under conditions that favor an SN2 pathway, although be mindful of the slow reaction rate. 3. If the unrearranged product is essential, a different synthetic strategy that avoids carbocation intermediates is highly recommended.
A mixture of substitution and elimination products is observed. Competing reaction pathways: Under forcing conditions, both substitution (SN1/SN2) and elimination (E1/E2) reactions can occur. The rearranged tertiary carbocation in an SN1/E1 pathway can be attacked by a nucleophile or lose a proton to form an alkene.1. To favor substitution over elimination, use a good nucleophile that is a weak base. 2. Lowering the reaction temperature generally favors substitution over elimination. 3. To favor elimination, use a strong, bulky base.

Data Presentation

The solvolysis of neopentyl systems is characterized by a strong tendency towards rearrangement. Quantitative data on the product distribution often shows a near-exclusive formation of rearranged products under SN1 conditions.

Table 1: Product Distribution in the Solvolysis of Neopentyl Systems

SubstrateLeaving GroupConditionsUnrearranged Product(s)Rearranged Product(s)Approximate Ratio (Unrearranged:Rearranged)
This compoundBromide80% Aqueous Ethanol, Heat3,3-dimethyl-1-butanol, 1-ethoxy-3,3-dimethylbutane2-methyl-2-butanol, 2-ethoxy-2-methylbutane, 2-methyl-2-buteneVery Minor : Major
Neopentyl TosylateTosylateAcetic Acid, 70°CNeopentyl Acetatetert-Amyl Acetate, Alkenes~ 1 : 99
Neopentyl BromideBromideWet Formic AcidNeopentyl Formatetert-Amyl FormateVery Minor : Major

Note: The ratios are approximate and can vary with specific reaction conditions. The unrearranged product is often not detected or is present in trace amounts.

Experimental Protocols

Protocol 1: Attempted SN2 Solvolysis in a Polar Aprotic Solvent (to Minimize Rearrangement)

This protocol aims to force a direct substitution by using conditions that favor an SN2 mechanism, although the reaction is expected to be extremely slow.

Objective: To synthesize 1-azido-3,3-dimethylbutane (B2669171) from this compound.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular, extended intervals (e.g., every 24 hours). Due to the slow reaction rate, the reaction may require several days.

  • Upon completion or when no further conversion is observed, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: The yield of the unrearranged product, 1-azido-3,3-dimethylbutane, is expected to be low due to the severe steric hindrance. Elimination products may also be observed.

Protocol 2: SN1 Solvolysis in Aqueous Ethanol (Demonstration of Rearrangement)

This protocol demonstrates the typical outcome of solvolysis under SN1 conditions, leading to rearranged products.

Objective: To observe the formation of rearranged products from the solvolysis of this compound.

Materials:

  • This compound

  • 80% aqueous ethanol (v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Analytical equipment (GC-MS, NMR) for product characterization

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 80% aqueous ethanol.

  • Heat the solution to reflux.

  • Monitor the reaction progress by GC-MS, paying close attention to the formation of multiple products.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the organic products.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

  • Analyze the product mixture by GC-MS and NMR to identify the rearranged substitution (2-methyl-2-butanol, 2-ethoxy-2-methylbutane) and elimination (2-methyl-2-butene) products.

Expected Outcome: The primary products will be those derived from the rearranged tertiary carbocation. The unrearranged product, 3,3-dimethyl-1-butanol or 1-ethoxy-3,3-dimethylbutane, will likely be a very minor component, if detectable at all.

Visualizations

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway start This compound primary_cation Primary Carbocation (Highly Unstable) start->primary_cation Slow, Rate-Determining rearrangement 1,2-Methyl Shift (Wagner-Meerwein) primary_cation->rearrangement Fast tertiary_cation Tertiary Carbocation (More Stable) rearrangement->tertiary_cation rearranged_product Rearranged Product (e.g., 2-methyl-2-butanol) tertiary_cation->rearranged_product Nucleophilic Attack by Solvent sn2_start This compound transition_state Hindered Transition State sn2_start->transition_state Very Slow (Steric Hindrance) unrearranged_product Unrearranged Product (e.g., 3,3-dimethyl-1-butanol) transition_state->unrearranged_product

Caption: Reaction pathways for the solvolysis of this compound.

G start Start Experiment product_analysis Analyze Product Mixture (GC-MS, NMR) start->product_analysis rearranged Rearranged Product is Major product_analysis->rearranged unrearranged Unrearranged Product is Major product_analysis->unrearranged conclusion_sn1 Conclusion: SN1 Pathway with Rearrangement Occurred rearranged->conclusion_sn1 Yes troubleshoot Troubleshoot: - Avoid polar protic solvents - Lower temperature - Use strong nucleophile in polar aprotic solvent rearranged->troubleshoot No (Goal was unrearranged) conclusion_sn2 Conclusion: SN2 Pathway was Favored (Highly Unlikely) unrearranged->conclusion_sn2 Yes

Caption: Troubleshooting workflow for analyzing solvolysis products.

References

Troubleshooting Grignard reaction initiation with 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Grignard reaction initiation, specifically focusing on the use of 1-bromo-3,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to initiating a Grignard reaction with this compound?

A1: The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][2][3] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1] Additionally, this compound, a neopentyl-type halide, is known for its slower reaction rate, which can make initiation more challenging.[4]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically characterized by several observable signs:

  • The disappearance of the color of a chemical activator like iodine.[1][5]

  • Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[1][6]

  • The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1][6][7][8]

  • The generation of heat (an exothermic reaction).[1][5][9]

Q3: Why are anhydrous conditions so critical for a successful Grignard reaction?

A3: Grignard reagents are highly reactive and potent bases that readily react with protic solvents, including any trace amounts of water.[2][10][11] This reaction protonates the Grignard reagent, forming an alkane and magnesium hydroxide (B78521) or alkoxide, thereby quenching the desired reagent and preventing it from participating in the intended reaction. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent this side reaction.[2][12]

Q4: My reaction started but then stopped. What are the likely causes?

A4: This scenario often indicates that while initiation was successful, the reaction could not be sustained. Common reasons include:

  • Insufficiently Dry Conditions: A small amount of moisture may have been consumed during initiation, but residual water is quenching the newly formed Grignard reagent.[2]

  • Poor Reagent Quality: Impurities within the this compound or the solvent can halt the reaction.[2]

  • Low Temperature: While the reaction is exothermic, it may require gentle warming to sustain, particularly in the initial phases.[2]

Troubleshooting Guide

Issue: The Grignard reaction with this compound fails to initiate.

This guide provides a systematic approach to troubleshooting the failure of Grignard reaction initiation.

Step 1: Verify the Integrity of Reagents and Glassware

  • Glassware: Ensure all glassware is scrupulously dry. Flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2]

  • Solvent: Use anhydrous ether or tetrahydrofuran (B95107) (THF). Freshly distilled or commercially available anhydrous solvents are crucial.

  • Magnesium: Use fresh magnesium turnings. Older magnesium can have a thick, passivated oxide layer.

  • This compound: Ensure the purity of the alkyl halide, as any protic impurities will quench the reaction.[2]

Step 2: Employ Magnesium Activation Techniques

If the reaction does not start after the initial addition of the alkyl halide, activation of the magnesium surface is necessary.

ActivatorDescriptionVisual Cue for Initiation
Iodine (I₂) A small crystal of iodine is added to the magnesium. It is believed to react with the magnesium at points where the oxide layer is thin, creating reactive sites.[1]Disappearance of the purple or brown color of iodine.[1][5]
1,2-Dibromoethane (B42909) (DBE) A highly reactive alkyl halide that readily reacts with magnesium, producing ethylene (B1197577) gas and magnesium bromide, which helps to clean the magnesium surface.[1][3]Observation of bubbling (ethylene gas evolution).[1][3]
Diisobutylaluminum hydride (DIBAH) A powerful activating agent that can also act as a drying agent for the reaction mixture. It allows for initiation at lower temperatures.[13]A noticeable temperature rise in the reaction mixture.[13]
MethodDescription
Crushing Gently crushing the magnesium turnings with a dry glass rod in the reaction flask can expose a fresh, reactive surface.[12][14]
Stirring Vigorous stirring of the magnesium turnings before adding the solvent can help to mechanically abrade the oxide layer.[15]
Sonication Placing the reaction flask in an ultrasonic bath can help to clean the surface of the magnesium.[14][15]

Step 3: Controlled Initiation and Addition

  • Initial Addition: Add a small portion (approximately 10%) of the this compound solution to the activated magnesium.

  • Gentle Heating: If the reaction does not initiate spontaneously, gentle warming with a heat gun or a warm water bath may be necessary.[10][12]

  • Observe for Initiation: Look for the visual cues of initiation as described in the FAQs.

  • Controlled Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

Experimental Protocols

Protocol 1: Magnesium Activation with Iodine
  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and then cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. The flask may be gently warmed until purple iodine vapor is observed.[16] Allow the flask to cool.

  • Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the this compound.

  • Observation: Stir the mixture and watch for the disappearance of the iodine color, which indicates that the magnesium has been activated and the reaction is initiating.[1][5]

Protocol 2: Magnesium Activation with 1,2-Dibromoethane (DBE)
  • Glassware Preparation: As with the iodine activation, all glassware must be scrupulously dried.

  • Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.

  • Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] Observe for bubbling, which signals the activation of the magnesium.

  • Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your this compound solution.[1]

Visualizations

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Grignard_Formation_Mechanism cluster_reactants Reactants cluster_formation Grignard Reagent Formation cluster_side_reaction Side Reaction R-X This compound (R-X) Activated_Mg Activated Mg Surface R-X->Activated_Mg Reaction Mg Magnesium Metal (Mg) MgO MgO Passivating Layer Mg->MgO Oxidation in Air MgO->Activated_Mg Activation (Chemical/Physical) Grignard Grignard Reagent (R-Mg-X) Activated_Mg->Grignard Quenched Quenched Product (R-H) Grignard->Quenched Protonation H2O Water (H₂O) H2O->Quenched

Caption: Mechanism of Grignard reagent formation and a common side reaction.

References

Technical Support Center: Synthesis of 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory synthesis involves the reaction of 3,3-dimethyl-1-butanol (B44104) with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid.[1][2]

Q2: What are the common side products in this synthesis?

The major side product is 2-bromo-2,3-dimethylbutane (B3344068), which results from a carbocation rearrangement.[3][4] Other potential side products can arise from elimination reactions, though this is less commonly reported.

Q3: Why is a rearrangement observed in this reaction?

The reaction can proceed through an SN1-like mechanism. The protonation of the hydroxyl group on 3,3-dimethyl-1-butanol and subsequent loss of water forms an unstable primary carbocation.[3] This carbocation rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which is then attacked by the bromide ion to yield the rearranged product.[3]

Q4: Can the formation of the desired product, this compound, be explained?

Yes, the formation of this compound occurs via a direct SN2 pathway, which is less favored for sterically hindered primary alcohols like 3,3-dimethyl-1-butanol.[3]

Troubleshooting Guide

Issue 1: Low yield of the desired product, this compound.

  • Possible Cause: The reaction conditions are favoring the carbocation rearrangement, leading to the formation of 2-bromo-2,3-dimethylbutane as the major product.[3] High temperatures and the use of a strong acid catalyst can promote the SN1 pathway and subsequent rearrangement.

  • Suggested Solution:

    • Temperature Control: Maintain a lower reaction temperature to favor the SN2 mechanism, which leads to the desired product.

    • Choice of Reagents: While HBr is necessary, consider minimizing the concentration of the strong acid catalyst (e.g., H₂SO₄) to reduce the rate of carbocation formation.

Issue 2: The final product is predominantly the rearranged isomer, 2-bromo-2,3-dimethylbutane.

  • Possible Cause: The reaction is proceeding almost exclusively through the SN1 pathway due to conditions that stabilize the carbocation intermediate.

  • Suggested Solution:

    • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the rearrangement.

    • Purification: Careful fractional distillation may be used to separate the desired product from the rearranged isomer, although their boiling points may be close.

Data Presentation

ProductSynthesis RouteTypical YieldReference
This compound3,3-dimethyl-1-butanol with HBr and H₂SO₄ catalyst55%[1]
2-bromo-2,3-dimethylbutane3,3-dimethyl-1-butanol with HBrMajor Product[3]

Experimental Protocols

Synthesis of this compound from 3,3-dimethyl-1-butanol [1]

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, cool the reaction mixture to 0°C in an ice bath.

  • Addition of Reagents: Sequentially add 232 g of concentrated sulfuric acid and 283 g of 48% aqueous hydrobromic acid.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding 400 g of ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with 400 ml of pentane.

  • Washing: Wash the combined organic layers sequentially with methanol, aqueous NaOH, and water.

  • Drying and Solvent Removal: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.

  • Purification: Purify the product by vacuum distillation to yield this compound.

Visualizations

Reaction_Pathway cluster_main Synthesis of this compound cluster_side Side Product Formation 3,3-dimethyl-1-butanol 3,3-dimethyl-1-butanol Protonated Alcohol Protonated Alcohol 3,3-dimethyl-1-butanol->Protonated Alcohol + HBr Primary Carbocation Primary Carbocation Protonated Alcohol->Primary Carbocation - H₂O This compound This compound (Desired Product) Protonated Alcohol->this compound + Br⁻ (SN2) Tertiary Carbocation Tertiary Carbocation Primary Carbocation->Tertiary Carbocation 1,2-Methyl Shift 2-bromo-2,3-dimethylbutane 2-bromo-2,3-dimethylbutane (Major Side Product) Tertiary Carbocation->2-bromo-2,3-dimethylbutane + Br⁻

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Logic start Low Yield of Desired Product? rearrangement Rearranged Product Detected? start->rearrangement Yes high_temp High Reaction Temperature? start->high_temp No rearrangement->high_temp Yes purify Purify via Fractional Distillation rearrangement->purify Yes strong_acid Strong Acid Catalyst Used? high_temp->strong_acid No solution1 Lower Reaction Temperature high_temp->solution1 Yes solution2 Minimize Acid Catalyst strong_acid->solution2 Yes solution3 Optimize Reaction Time strong_acid->solution3 No

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Optimizing Nucleophilic Attack on 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for nucleophilic attack on 1-bromo-3,3-dimethylbutane (neopentyl bromide). Due to the significant steric hindrance posed by the neopentyl group, this primary alkyl halide exhibits unusually low reactivity in classical S(_N)2 reactions and is prone to competing side reactions such as elimination and rearrangement. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my S(_N)2 reaction with this compound so slow?

A1: this compound is a primary alkyl halide, which would typically suggest susceptibility to S(_N)2 reactions. However, the presence of a bulky tert-butyl group on the carbon adjacent to the bromine atom (the β-carbon) creates significant steric hindrance. This bulkiness physically blocks the required backside attack of the nucleophile, dramatically slowing down the S(_N)2 reaction rate. In fact, neopentyl bromide reacts approximately 100,000 times slower than a simple primary alkyl halide like propyl bromide in S(_N)2 reactions.

Q2: I'm observing a rearranged product in my reaction. What is happening?

A2: The formation of a rearranged product is indicative of an S(_N)1-type mechanism. While the formation of a primary carbocation is generally unfavorable, under forcing conditions (e.g., polar protic solvents, high temperatures), the bromide ion can depart to form a transient primary carbocation. This unstable intermediate can then undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to the rearranged product.

Q3: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this?

A3: The alkene byproduct is a result of an E2 elimination reaction, which is a common competing pathway with S(_N)2 reactions, especially when using strong or bulky bases as nucleophiles. The steric hindrance of this compound also makes the E2 pathway more competitive. To minimize elimination, consider the following:

  • Use a good, non-basic nucleophile: Strong nucleophiles that are weak bases, such as azide (B81097) (N(_3)

    ^{-}
    ), cyanide (CN
    ^{-}
    ), or thiolate (RS
    ^{-}
    ), are less likely to abstract a proton and initiate elimination.

  • Use a polar aprotic solvent: Solvents like DMSO or DMF can enhance the nucleophilicity of the attacking species without solvating it as strongly as polar protic solvents, which can favor elimination.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the S(_N)2 pathway.

Q4: Are there alternative methods to functionalize this compound?

A4: Yes, given the challenges with direct nucleophilic substitution, several alternative strategies can be more effective:

  • Grignard Reagent Formation: Converting this compound to its corresponding Grignard reagent, neopentylmagnesium bromide, is a viable option. This organometallic reagent can then be used to react with a variety of electrophiles.

  • Modern Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Kumada, Negishi, or Suzuki couplings, are powerful methods for forming carbon-carbon bonds with sterically hindered alkyl halides. Nickel-catalyzed couplings have shown particular promise for these challenging substrates.

Troubleshooting Guides

Issue 1: Low to No Conversion in an S(_N)2 Reaction
Possible Cause Troubleshooting Step
Extreme Steric Hindrance The inherent steric bulk of the neopentyl group makes S(_N)2 reactions extremely slow. Be prepared for long reaction times (days) and potentially low yields.
Poor Nucleophile Weak nucleophiles will struggle to react. Use a strong, non-basic nucleophile like azide, cyanide, or thiolate.
Inappropriate Solvent Polar protic solvents can solvate the nucleophile, reducing its reactivity. Switch to a polar aprotic solvent like DMSO or DMF.
Low Temperature While higher temperatures can favor elimination, some heating may be necessary to achieve a reasonable reaction rate. Carefully optimize the temperature.
Issue 2: Formation of Rearranged Substitution Product
Possible Cause Troubleshooting Step
S(_N)1 Pathway is Operating The reaction conditions (polar protic solvent, heat) are favoring an S(_N)1 mechanism with carbocation rearrangement.
To favor the S(_N)2 pathway and avoid rearrangement, switch to a polar aprotic solvent and use a higher concentration of a strong, non-basic nucleophile.
Issue 3: High Yield of Elimination Product
Possible Cause Troubleshooting Step
Strongly Basic Nucleophile Nucleophiles that are also strong bases (e.g., alkoxides like ethoxide or tert-butoxide) will favor E2 elimination.
Use a strong nucleophile that is a weak base (e.g., NaN(_3), NaCN).
High Reaction Temperature Higher temperatures favor elimination. Run the reaction at the lowest temperature that gives a reasonable conversion rate.
Bulky Base A sterically hindered base like potassium tert-butoxide will almost exclusively give the elimination product.[1]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions and outcomes for various nucleophilic attacks on this compound and related substrates. Note that direct comparisons can be challenging due to variations in experimental setups.

Nucleophile Solvent Temp (°C) Time Product(s) Yield/Conversion Notes
NaN(_3) DMSO100-Neopentyl azideRelative rate constant: 5.8 x 10
5^{-5}−5
s
1^{-1}−1
[2]
Kinetic data shows the reaction is slow but proceeds without rearrangement.[2]
NaCN DMSO90-9566 h4-bromo-3,3-dimethylbutanenitrile & 2,2-dimethyl-1,3-propanedinitrile23% & 26-30% conversion respectivelyReaction with a related dibromide shows slow conversion.[3]
NaOEt EtOHHeat-2-methyl-2-butene & 2,3-dimethyl-1-buteneMajor elimination productsWith a strong base, elimination is the primary pathway, often with rearrangement.[4]
KOtBu t-BuOH--3,3-dimethyl-1-buteneMajor elimination productA bulky base favors the Hofmann (less substituted) elimination product.[1]
H(_2)O H(_2)OHeat-2-methyl-2-butanolRearranged solvolysis productSolvolysis in a polar protic solvent leads to rearrangement via an S(_N)1 pathway.[5]

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Azide (Illustrative S(_N)2)

This protocol is adapted from kinetic studies and illustrates a typical approach for a slow S(_N)2 reaction.[2]

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.2 - 1.5 equivalents) in anhydrous DMSO.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. Due to the slow reaction rate, this may take 24-72 hours or longer.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Formation of Neopentylmagnesium Bromide (Grignard Reagent)

This is a general procedure for Grignard reagent formation, adapted for this compound. All glassware must be rigorously dried, and anhydrous solvents must be used.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flame-dried three-neck flask under a nitrogen atmosphere.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming or sonication may be necessary.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting grey-to-black solution of neopentylmagnesium bromide is ready for use in subsequent reactions.

Protocol 3: Nickel-Catalyzed Kumada Coupling of Neopentyl Grignard with an Aryl Bromide (Illustrative Modern Method)

This protocol is a general representation of a nickel-catalyzed cross-coupling reaction.

Materials:

  • Neopentylmagnesium bromide solution (prepared as in Protocol 2)

  • Aryl bromide

  • NiCl(_2)(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) or another suitable nickel catalyst

  • Anhydrous THF or diethyl ether

  • Schlenk flask and nitrogen line

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add the aryl bromide (1.0 equivalent) and the nickel catalyst (e.g., 1-5 mol%).

  • Add anhydrous THF or diethyl ether to dissolve the reactants.

  • Cool the mixture to 0 °C.

  • Slowly add the neopentylmagnesium bromide solution (1.1-1.5 equivalents) via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

sn2_vs_e2 sub This compound sn2_product Substitution Product sub->sn2_product SN2 Path (Slow) e2_product Elimination Product sub->e2_product E2 Path (Competitive) nuc Nucleophile/Base nuc->sn2_product nuc->e2_product

Caption: Competing S(_N)2 and E2 pathways for this compound.

sn1_rearrangement start This compound primary_carbocation Primary Carbocation (Unstable) start->primary_carbocation - Br- tertiary_carbocation Tertiary Carbocation (Stable) primary_carbocation->tertiary_carbocation 1,2-Methyl Shift rearranged_product Rearranged Product tertiary_carbocation->rearranged_product + Nucleophile

Caption: S(_N)1 pathway with carbocation rearrangement.

troubleshooting_workflow start Reaction with This compound check_conversion Low Conversion? start->check_conversion check_products Desired Product? check_conversion->check_products No optimize_sn2 Optimize SN2: - Strong, non-basic Nu- - Polar aprotic solvent - Increase temperature cautiously check_conversion->optimize_sn2 Yes success Successful Reaction check_products->success Yes analyze_byproducts Analyze Byproducts check_products->analyze_byproducts No rearranged Rearranged Product? analyze_byproducts->rearranged eliminated Elimination Product? rearranged->eliminated No sn1_conditions Switch to SN2 Conditions: - Polar aprotic solvent - High [Nu-] rearranged->sn1_conditions Yes e2_conditions Minimize E2: - Non-basic nucleophile - Lower temperature eliminated->e2_conditions Yes other_issue Consult Further Literature eliminated->other_issue No

Caption: Troubleshooting workflow for reactions of this compound.

References

How to increase the rate of SN2 reactions with 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SN2 Reactions with 1-Bromo-3,3-dimethylbutane

Welcome to the technical support center for optimizing substitution reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the rate of SN2 reactions with the sterically hindered substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the SN2 reaction with this compound so slow?

A1: The primary challenge is severe steric hindrance. This compound is a neopentyl-type halide. The bulky tert-butyl group on the carbon adjacent to the electrophilic carbon (the β-carbon) physically blocks the required backside attack of the nucleophile.[1][2][3][4] This steric shielding dramatically raises the energy of the SN2 transition state, making the reaction exceptionally slow compared to less hindered primary alkyl halides.[1][5]

Q2: Can I use a high temperature to speed up the reaction?

A2: While increasing the temperature does increase the overall reaction rate, it is often counterproductive for SN2 reactions on sterically hindered substrates. Higher temperatures tend to favor the competing E2 elimination reaction.[6][7] Elimination pathways generally have a higher activation energy and a more positive entropy change, making them more favorable at elevated temperatures.[6] Therefore, a modest temperature increase may be beneficial, but excessive heat will likely result in a higher yield of the undesired alkene byproduct (3,3-dimethyl-1-butene).

Q3: What is the ideal solvent for this reaction?

A3: A polar aprotic solvent is essential for maximizing the rate of an SN2 reaction.[8][9][10] Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are excellent choices.[6][11][12] These solvents effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt but do not strongly solvate the anionic nucleophile through hydrogen bonding.[9][11][12] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 pathway.[6] In contrast, polar protic solvents like water or ethanol (B145695) will form a "solvent cage" around the nucleophile, reducing its reactivity.[9][11]

Q4: How do I select the best nucleophile to favor the SN2 pathway?

A4: The ideal nucleophile for this substrate is one that is strong yet weakly basic.[6][13] This combination maximizes the rate of substitution while minimizing the competing E2 elimination. Strongly basic nucleophiles (e.g., hydroxides, alkoxides) will preferentially act as a base, abstracting a proton and leading to the elimination product.[13]

Recommended Nucleophiles:

  • Azide (B81097) (N₃⁻)

  • Cyanide (CN⁻)

  • Thiolates (RS⁻)

  • Iodide (I⁻)

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution
No or Very Slow Reaction Steric Hindrance: The substrate is inherently unreactive towards SN2.[1][14]Be patient; these reactions can require extended periods (24-72 hours). Ensure all other conditions (solvent, nucleophile) are optimal.
Inappropriate Solvent: Using a polar protic solvent (e.g., ethanol, water).Switch to a polar aprotic solvent like DMSO or DMF to maximize nucleophile reactivity.[6][9][11]
Weak Nucleophile: The chosen nucleophile lacks sufficient reactivity.Use a strong, non-basic nucleophile such as sodium azide (NaN₃) or sodium cyanide (NaCN).[6][13]
High Yield of E2 Product (3,3-dimethyl-1-butene) Nucleophile is Too Basic: Using strong bases like ethoxide (EtO⁻) or tert-butoxide (t-BuO⁻).Change to a nucleophile with low basicity, such as azide (N₃⁻) or a thiolate (RS⁻) .[6][13]
Reaction Temperature is Too High: High heat favors elimination over substitution.[6][7]Conduct the reaction at a lower temperature (e.g., room temperature up to 50°C). Monitor the reaction over a longer period.
Reaction Fails to Reach Completion Poor Leaving Group Ability (relative to Iodide): While bromide is a good leaving group, iodide is better.If permissible for the desired product, consider adding a catalytic amount of sodium iodide (NaI) to the reaction (Finkelstein reaction conditions), which can in situ generate the more reactive 1-iodo-3,3-dimethylbutane.
Data Summary: Factors Influencing SN2 Rate

The following table summarizes the qualitative and quantitative impact of key variables on the SN2 reaction rate.

FactorOptimal Choice for this compoundRationaleRelative Rate Impact
Substrate This compound (Neopentyl)(Fixed) Inherently very slow due to steric hindrance.Neopentyl halides are thousands of times slower than primary halides.[14]
Solvent Polar Aprotic (DMSO, DMF, Acetone)Maximizes nucleophile reactivity by avoiding hydrogen bonding.[6][9][11]Reaction of EtBr with KI is ~500x faster in acetone than in methanol.[11]
Nucleophile Strong, Weakly Basic (e.g., N₃⁻, CN⁻, I⁻)Favors the SN2 pathway while minimizing the E2 side reaction.[6][13]Strong nucleophiles are required for SN2; weak nucleophiles favor SN1.[10]
Temperature Moderate (e.g., 25°C - 50°C)Balances the need for a faster rate against the increased likelihood of E2 elimination at high temperatures.[6]Increasing temperature from 25°C to 80°C can significantly increase the E2:SN2 product ratio.[7]
Leaving Group Bromide (Good)(Fixed) A good leaving group is necessary for the reaction to proceed.The rate of SN2 reactions follows the trend I⁻ > Br⁻ > Cl⁻ for leaving groups.[15]

Experimental Protocol: Synthesis of 1-Azido-3,3-dimethylbutane

This protocol provides a detailed methodology for performing an SN2 reaction on this compound using sodium azide as the nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask with a stir bar

  • Condenser and heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Drying tube (e.g., CaCl₂)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. A drying tube should be placed atop the condenser.

  • Reagent Addition: To the flask, add sodium azide (1.2 to 1.5 molar equivalents relative to the substrate). Add anhydrous DMSO to create a solution with a substrate concentration of approximately 0.5 M.

  • Substrate Addition: While stirring, add this compound (1.0 equivalent) to the flask via syringe.

  • Reaction: Gently heat the reaction mixture to 40-50°C using a heating mantle.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the substrate's steric hindrance, the reaction may require 24-48 hours to reach completion.[6]

  • Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an equal volume of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3x the volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product, 1-azido-3,3-dimethylbutane.

  • Purification: If necessary, purify the product further using column chromatography or distillation.

Visualization of Key Factors

SN2_Optimization cluster_main Optimizing SN2 Rate for this compound Goal Increased SN2 Rate & Minimized E2 Byproduct Solvent Solvent Choice Nucleophile Nucleophile Selection Temperature Temperature Control PolarAprotic Use Polar Aprotic (DMSO, DMF) Solvent->PolarAprotic Favors SN2 Protic Avoid Polar Protic (Ethanol, Water) Solvent->Protic Hinders SN2 StrongNonBasic Use Strong, Non-Basic (N3⁻, CN⁻, RS⁻) Nucleophile->StrongNonBasic Favors SN2 StrongBasic Avoid Strong, Basic (RO⁻, HO⁻) Nucleophile->StrongBasic Favors E2 ModerateTemp Use Moderate Heat (e.g., 25-50°C) Temperature->ModerateTemp Increases Rate HighTemp Avoid High Heat (> 60°C) Temperature->HighTemp Favors E2 PolarAprotic->Goal StrongNonBasic->Goal ModerateTemp->Goal

Caption: Logic diagram for increasing the SN2 reaction rate of this compound.

References

Technical Support Center: Purification of Reaction Mixtures Containing 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted 1-bromo-3,3-dimethylbutane from their product mixtures.

Troubleshooting Guide

Issue 1: My final product is contaminated with a significant amount of unreacted this compound. How do I remove it?

Answer: The optimal method depends on the physical properties of your desired product. The key is to exploit the differences between your product and the starting material.

  • For products with significantly different boiling points: Fractional distillation is the most effective method. This compound has a boiling point of approximately 138°C at atmospheric pressure.[1][2] If your product's boiling point is at least 25°C different, this technique should provide good separation. For closer boiling points, a vacuum distillation can be employed to lower the boiling points and potentially increase the separation efficiency.

  • For non-volatile or solid products: Simple distillation can be used to remove the volatile this compound, leaving your non-volatile product behind in the distillation flask.

  • For products with similar boiling points: If distillation is not feasible, column chromatography is a highly effective alternative. Since this compound is a relatively non-polar alkyl halide, a normal-phase silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes or petroleum ether with a small amount of a slightly more polar solvent like diethyl ether) can be used.[3]

  • For removing acidic impurities first: Before other purification steps, it is often beneficial to perform an aqueous wash. Washing the crude product mixture with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove acidic byproducts.[3]

Issue 2: I performed a distillation, but the separation was poor.

Answer: Poor separation during distillation can be due to several factors:

  • Insufficient Column Efficiency: For compounds with close boiling points, a simple distillation setup may not be adequate. Using a fractionating column (e.g., Vigreux or packed column) increases the surface area for condensation-revaporization cycles, leading to better separation.

  • Heating Rate: Heating the distillation flask too quickly can prevent the establishment of a proper temperature gradient in the column, leading to co-distillation of components. A slow, steady heating rate is crucial.

  • Pressure Fluctuations (Vacuum Distillation): If performing a vacuum distillation, ensure the vacuum pump provides a stable, consistent pressure. Fluctuations will cause the boiling points to change, disrupting the separation.

Issue 3: My product seems to be degrading during purification.

Answer: Product degradation is often caused by excessive heat or exposure to acidic/basic conditions.

  • Heat Sensitivity: If your product is thermally labile, avoid high-temperature distillation. Opt for vacuum distillation to lower the boiling point or use non-thermal methods like column chromatography.

  • pH Sensitivity: If your product is sensitive to acid or base, be cautious with aqueous washes. Use chilled, dilute solutions and minimize the contact time between the organic and aqueous layers.[3] An alternative is to pass the crude product through a neutral plug of silica or alumina (B75360) to remove gross impurities before a more refined purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should know for purification? A1: Understanding the physical properties is crucial for selecting a purification strategy. Key data is summarized in the table below.

Q2: How can I monitor the removal of this compound during my purification process? A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the presence of the starting material versus the product.

  • Gas Chromatography (GC): Provides quantitative analysis of volatile components, allowing you to determine the purity of your collected fractions.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of this compound in your final product. The protons on the carbon adjacent to the bromine (–CH₂Br) typically appear around 3.35 ppm.[5]

Q3: I am running a Grignard reaction with this compound. What is the best way to work up the reaction and remove the unreacted starting material? A3: Grignard reactions require an aqueous workup, typically with a chilled, saturated ammonium (B1175870) chloride (NH₄Cl) solution, to quench the reaction and dissolve magnesium salts. After the workup, the organic layer will contain your alcohol product, any unreacted this compound, and the ether solvent. Since alcohols have higher boiling points than the corresponding alkyl halides due to hydrogen bonding, distillation is an excellent choice for separation. The ether solvent will distill first, followed by the unreacted this compound, leaving the desired alcohol product in the distillation flask.

Q4: Can I use an extraction to remove this compound? A4: Generally, liquid-liquid extraction is not effective for separating compounds with similar polarities, such as an alkyl halide and many organic products. However, if your product has a functional group that can be made water-soluble (e.g., an amine that can be protonated with acid or a carboxylic acid that can be deprotonated with base), you could use an acid-base extraction to move your product to the aqueous layer, leaving the neutral this compound in the organic layer. The layers can then be separated and the product recovered by neutralization.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueUnitSource(s)
Molecular Formula C₆H₁₃Br-[1][4]
Molecular Weight 165.07 g/mol [1][6]
Boiling Point 138.0°C (at 760 mmHg)[1][2]
Density 1.172 - 1.2g/cm³[1][2]
Flash Point 33.1°C[1][2]
Refractive Index 1.445 - 1.446-[1][2]
Vapor Pressure 8.5mmHg (at 25°C)[1][2]
LogP (Octanol/Water) 3.44-[1]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from a product with a boiling point difference of at least 25°C.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • Add boiling chips or a magnetic stir bar to the round-bottom flask containing the crude product mixture.

  • Distillation Process:

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should move up the column gradually.

    • Record the temperature at the distillation head when the first drops of distillate are collected. This will be the boiling point of the most volatile component (likely residual solvent or this compound).

    • Collect the fraction that distills at or near the boiling point of this compound (~138°C at 1 atm).

    • When the temperature begins to rise sharply, change the receiving flask to collect the next fraction, which should be your desired product.

    • Continue distilling until your product has been collected or a small amount of residue remains in the flask. Do not distill to dryness.

  • Analysis:

    • Analyze the collected fractions using GC or TLC to confirm their identity and purity.

Protocol 2: Removal of Acidic Impurities by Aqueous Wash

This protocol should be performed before distillation or chromatography to remove acidic byproducts.

  • Extraction Setup:

    • Transfer the crude product mixture to a separatory funnel. If the mixture is highly viscous, dissolve it in a suitable, immiscible organic solvent like diethyl ether or dichloromethane.

  • Washing Procedure:

    • Add an equal volume of a chilled, saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting and venting to release pressure from CO₂ evolution.

    • Allow the layers to fully separate. Drain and discard the lower aqueous layer.

    • (Optional) Repeat the wash if significant gas evolution was observed.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water. Drain the brine layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the liquid is clear.

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product, now free of acidic impurities and ready for further purification.

Mandatory Visualization

G start Start: Crude Product Mixture (Product + Unreacted this compound) check_bp Is the Boiling Point (BP) of the product >25°C different from 138°C? start->check_bp check_volatility Is the product non-volatile or a solid? check_bp->check_volatility  No distill Purify via Fractional Distillation check_bp->distill  Yes check_thermal Is the product thermally stable? check_volatility->check_thermal  No simple_distill Purify via Simple Distillation check_volatility->simple_distill  Yes vac_distill Purify via Vacuum Distillation check_thermal->vac_distill  Yes chromatography Purify via Column Chromatography check_thermal->chromatography  No end Pure Product distill->end simple_distill->end vac_distill->end chromatography->end

Caption: Troubleshooting workflow for selecting a purification method.

References

Managing elimination side reactions with 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3,3-dimethylbutane. The unique neopentyl structure of this compound presents significant challenges in typical nucleophilic substitution reactions, primarily due to steric hindrance, which can lead to slow reaction rates and competing elimination side reactions.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Issue 1: Extremely low or no yield of the desired substitution product.

  • Question: I am attempting a nucleophilic substitution reaction with this compound using a strong nucleophile, but I'm observing very slow conversion or no product formation. What is the underlying problem?

  • Answer: The primary issue is severe steric hindrance. This compound is a primary alkyl halide, but the bulky tert-butyl group adjacent to the bromine-bearing carbon physically blocks the backside attack required for an S(N)2 mechanism.[1][2][3][4] This steric hindrance dramatically reduces the rate of S(_N)2 reactions.[2] For neopentyl bromide, the S(_N)2 reaction rate is significantly slower than for less hindered primary alkyl halides.[2]

Troubleshooting Steps:

  • Avoid Standard S(_N)2 Conditions with Bulky Nucleophiles: Strong, bulky bases or nucleophiles will favor elimination.[5][6]

  • Select a Good, Non-Bulky Nucleophile: To favor substitution, use a good nucleophile that is a weak base. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻).[5]

  • Optimize Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or acetone. These solvents favor the S(_N)2 pathway by solvating the cation and leaving a more reactive "naked" nucleophile.[5]

  • Increase Reaction Time and/or Temperature with Caution: While increasing the temperature can increase the reaction rate, be aware that it also tends to favor the E2 reaction.[5] Monitor the reaction over a longer period at a moderate temperature.

Issue 2: The major product is an alkene (elimination product).

  • Question: I am trying to achieve a substitution reaction, but my main product is 3,3-dimethyl-1-butene. How can I minimize this elimination side reaction?

  • Answer: The formation of an alkene byproduct occurs through an E2 elimination pathway, which is a significant competing reaction for this compound, especially with strong or bulky bases.[5][7] The steric hindrance that slows down the S(_N)2 reaction makes the E2 pathway more competitive.[5]

Troubleshooting Steps:

  • Assess Your Nucleophile/Base: Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will almost exclusively yield the E2 product.[5][6] Even strong, non-bulky bases can favor elimination with this substrate.[5]

  • Switch to a Less Basic Nucleophile: As mentioned previously, employ good nucleophiles with low basicity.

  • Lower the Reaction Temperature: E2 reactions are more favored at higher temperatures.[5] Running the reaction at a lower temperature (e.g., room temperature or below) can help to favor the S(_N)2 pathway.

  • Choose an Appropriate Solvent: Polar protic solvents like ethanol (B145695) or water can solvate and deactivate the nucleophile, hindering the S(_N)2 pathway and making elimination more competitive.[5] Stick to polar aprotic solvents for substitution.

Issue 3: An unexpected, rearranged product is formed.

  • Question: I am using conditions that should favor an S(_N)1 reaction and I'm not getting the direct substitution product. Instead, I'm observing a rearranged product. Why is this happening?

  • Answer: S(N)1 reactions with this compound are prone to carbocation rearrangements.[7] The initially formed primary carbocation is highly unstable and rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation.[7] The nucleophile then attacks this rearranged carbocation.

Troubleshooting Steps:

  • Anticipate Rearrangement: Be aware that under S(_N)1 conditions (e.g., weak nucleophile/solvolysis, possibly with a Lewis acid like AgNO₃), rearrangement is highly likely.[2][8] The direct substitution product is typically not observed in these cases.[7]

  • Modify Your Synthetic Strategy: If the rearranged product is not desired, an S(_N)1 pathway should be avoided. If the rearranged product is the target, these conditions can be optimized.

  • Promote the S(_N)1 Pathway (If Rearrangement is Desired): Use a polar protic solvent like ethanol or water and a weak nucleophile. The addition of silver nitrate (B79036) (AgNO₃) can facilitate the formation of the carbocation by precipitating silver bromide.[2][8] Gentle heating may be required.[2]

Data Presentation

Table 1: Influence of Reagents and Solvents on Reaction Outcome

Reagent/Solvent CombinationPrimary Reaction PathwayExpected Major Product(s)
Strong, bulky base (e.g., t-BuOK)E23,3-dimethyl-1-butene (Hofmann product)
Strong, non-bulky base (e.g., NaOEt) in polar protic solvent (e.g., EtOH)E23,3-dimethyl-1-butene
Good nucleophile, weak base (e.g., NaN₃, NaCN) in polar aprotic solvent (e.g., DMSO, DMF)S(_N)2Direct substitution product
Weak nucleophile/solvent (e.g., H₂O, EtOH) with heatingS(_N)1 with rearrangementRearranged substitution product

Mandatory Visualization

G Reaction Pathways of this compound sub This compound sn2 SN2 Pathway sub->sn2 Strong, non-bulky nucleophile Polar aprotic solvent e2 E2 Pathway sub->e2 Strong, bulky base High temperature sn1 SN1 Pathway sub->sn1 Weak nucleophile Polar protic solvent p1 Substitution Product sn2->p1 Direct Substitution p2 Alkene Product e2->p2 Elimination carbocation Primary Carbocation sn1->carbocation Carbocation Formation rearranged_carbocation Tertiary Carbocation carbocation->rearranged_carbocation 1,2-Methyl Shift p3 Rearranged Product rearranged_carbocation->p3 Nucleophilic Attack

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: Promoting the S(_N)2 Reaction (e.g., Synthesis of 1-Azido-3,3-dimethylbutane)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Due to steric hindrance, the reaction may require an extended period.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Promoting the S(_N)1 Reaction with Rearrangement

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of silver nitrate (AgNO₃, 1.1 eq) in ethanol to the flask.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by the precipitation of silver bromide (AgBr). Gentle heating (40-60 °C) may be necessary to achieve a reasonable reaction rate.[2]

  • Work-up: Once the reaction is complete, filter off the AgBr precipitate. Remove the ethanol under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent. Separate the organic layer, dry it, and remove the solvent. The resulting rearranged ether can be purified by distillation.

Protocol 3: Promoting the E2 Reaction (Synthesis of 3,3-dimethyl-1-butene)

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere, place potassium tert-butoxide (t-BuOK, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the bromide solution dropwise to the stirred suspension of the base. The reaction may be exothermic and might require cooling with an ice bath to maintain control.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Purification: Extract the product with a low-boiling-point organic solvent like pentane. Wash the organic extracts, dry over a suitable drying agent, and carefully remove the solvent by distillation to obtain the volatile alkene product.

G Workflow for Condition Selection start Desired Product? direct_sub Use SN2 Conditions start->direct_sub Direct Substitution rearranged_sub Use SN1 Conditions start->rearranged_sub Rearranged Substitution elimination_prod Use E2 Conditions start->elimination_prod Elimination sn2_conds Good, non-bulky nucleophile (e.g., N3-, CN-) Polar aprotic solvent (e.g., DMSO, DMF) Moderate temperature direct_sub->sn2_conds Details sn1_conds Weak nucleophile (e.g., H2O, EtOH) Polar protic solvent Lewis acid (optional, e.g., AgNO3) rearranged_sub->sn1_conds Details e2_conds Strong, bulky base (e.g., t-BuOK) Higher temperature elimination_prod->e2_conds Details

Caption: Decision-making workflow for reaction conditions.

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound so unreactive in S(_N)2 reactions despite being a primary halide?

    • A1: The slow reactivity is due to significant steric hindrance from the adjacent tert-butyl group, which blocks the necessary backside attack of the nucleophile.[2][3][4]

  • Q2: Is an S(_N)1 reaction possible with this substrate?

    • A2: Yes, but it is also slow because it requires the formation of a very unstable primary carbocation.[3][4] This pathway is generally only observed under forcing conditions (e.g., with a Lewis acid or at high temperatures) and is almost always accompanied by a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.[9][7]

  • Q3: How can I choose between a bulky and a non-bulky base for an elimination reaction?

    • A3: The choice of base can influence the regioselectivity of the elimination if there were different types of beta-hydrogens. However, in this compound, all beta-hydrogens are equivalent. Therefore, the primary consideration is reactivity. A strong, bulky base like potassium tert-butoxide is highly effective at promoting E2 elimination and minimizing the competing S(_N)2 reaction.[5][6]

  • Q4: What is the expected regioselectivity in the E2 elimination of this compound?

    • A4: Since all the β-hydrogens are on a single methyl group and are chemically equivalent, only one elimination product, 3,3-dimethyl-1-butene, is possible.

  • Q5: Are there any safety concerns I should be aware of when running these reactions?

    • A5: Reactions involving strong bases like potassium tert-butoxide can be highly exothermic, especially during the addition of the alkyl halide.[2] Proper cooling and controlled, slow addition of reagents are crucial to prevent a runaway reaction. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a proper risk assessment before starting any experiment.

References

Improving the stability of 1-Bromo-3,3-dimethylbutane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Bromo-3,3-dimethylbutane during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Key recommendations include:

  • Temperature: Store at room temperature. Avoid excessive heat.

  • Light: Keep in a dark place, protected from light, as alkyl halides can undergo photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

  • Container: Keep the container tightly sealed and dry.[1]

  • Ventilation: Ensure the storage area is well-ventilated.

Q2: What are the primary degradation pathways for this compound?

A2: this compound, a sterically hindered primary alkyl halide, can degrade through several pathways, primarily nucleophilic substitution and elimination reactions. Due to its neopentyl-like structure, S(_N)2 reactions are significantly slower due to steric hindrance.[2]

The main degradation routes are:

  • S(_N)1 Hydrolysis: Reaction with residual water can lead to the formation of a primary carbocation, which is prone to rearrangement to a more stable tertiary carbocation. This results in the formation of rearranged alcohols.

  • E1 Elimination: Similar to the S(_N)1 pathway, the formation of a carbocation can be followed by the elimination of a proton to form alkenes. Rearrangement can also occur, leading to different isomeric alkenes.

  • Photodegradation: Exposure to light can initiate radical reactions, leading to the formation of various byproducts.

Q3: What are the likely impurities I might find in an aged bottle of this compound?

A3: Based on the degradation pathways, you can expect to find the following impurities:

  • 3,3-dimethyl-1-butanol: Formed via direct hydrolysis (S(_N)1 without rearrangement).

  • 2,3-dimethyl-2-butanol: The major alcohol impurity, formed via hydrolysis following a 1,2-methyl shift (rearrangement) of the intermediate carbocation.

  • 3,3-dimethyl-1-butene: Formed via E1 elimination without rearrangement.

  • 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene: Formed via E1 elimination after carbocation rearrangement.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound, potentially due to its instability.

Issue 1: Low yield or no reaction in a Grignard reaction.

  • Question: I am trying to form a Grignard reagent with this compound, but the reaction is sluggish or fails to initiate. What could be the problem?

  • Answer: The quality of your this compound is critical. Traces of moisture from hydrolysis can quench the Grignard reagent as it forms. Additionally, the presence of elimination byproducts (alkenes) will not participate in the reaction, effectively lowering the concentration of your starting material. The bulky structure of this compound can also slow down the reaction.[2]

Troubleshooting Steps:

  • Check Purity: Analyze your starting material using GC-MS or ¹H NMR to check for the presence of alcohols and alkenes.

  • Purification: If impurities are detected, consider purifying the this compound by distillation.

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and properly activated. Adding a small crystal of iodine can help initiate the reaction.[2]

  • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the experiment. Flame-dry all glassware and use anhydrous solvents.

Issue 2: Unexpected side products in a nucleophilic substitution reaction.

  • Answer: Due to the neopentyl structure of this compound, S(_N)2 reactions are heavily disfavored.[2] If your reaction conditions promote an S(_N)1 pathway (e.g., polar protic solvent, weak nucleophile), the intermediate primary carbocation will likely rearrange to a more stable tertiary carbocation before the nucleophile attacks. This leads to the formation of rearranged substitution products.

Troubleshooting Steps:

  • Reaction Mechanism Analysis: Review your reaction conditions to determine if they favor an S(_N)1 or S(_N)2 pathway.

  • Promote S(_N)2 (with caution): To favor the direct substitution product, you could try using a highly polar aprotic solvent and a very strong, unhindered nucleophile. However, be aware that reaction rates will likely be very slow.

  • Embrace the Rearrangement: If the rearranged product is acceptable or desired, you can use conditions that favor the S(_N)1 mechanism, such as the addition of a silver salt (e.g., AgNO₃) to facilitate the departure of the bromide ion.[2]

Data Presentation

Table 1: Factors Affecting the Stability of this compound

FactorEffect on StabilityRecommendations
Temperature Increased temperature accelerates decomposition via hydrolysis and elimination.Store at room temperature. Avoid exposure to heat sources.
Light UV light can induce photodegradation through radical mechanisms.Store in an amber or opaque bottle in a dark location.
Moisture Promotes hydrolysis to form alcohols.Store in a tightly sealed container with a desiccant if necessary. Handle under an inert atmosphere.
Oxygen Can participate in radical-mediated degradation pathways.Store under an inert atmosphere (e.g., nitrogen or argon).
pH Basic conditions can promote E2 elimination. Acidic conditions can facilitate S(_N)1/E1 pathways.Store in a neutral environment. Avoid contact with strong acids or bases during storage.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

  • GC-MS Conditions:

    • Column: A non-polar column, such as a DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 200 °C at 10 °C/min.

      • Hold at 200 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35-250 m/z.

  • Data Analysis:

    • Identify the peak for this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate purity based on the relative peak area percentages.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol can be used to monitor the formation of degradation products over time.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard with a signal that does not overlap with the analyte or expected degradation products (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for complete relaxation of all protons.

  • Data Analysis:

    • Integrate the characteristic signals for this compound (e.g., the triplet for the -CH₂Br protons) and the internal standard.

    • Compare the integral values to determine the concentration of this compound.

    • Look for the appearance of new signals corresponding to degradation products (e.g., signals for olefinic protons or protons adjacent to a hydroxyl group).

Visualizations

degradation_pathway BDB This compound PC Primary Carbocation (unstable) BDB->PC S_N1 / E1 (-Br⁻) TC Tertiary Carbocation (stable) PC->TC 1,2-methyl shift A1 3,3-dimethyl-1-butene PC->A1 -H⁺ (E1) Alc1 3,3-dimethyl-1-butanol PC->Alc1 +H₂O, -H⁺ (S_N1) A2 2,3-dimethyl-2-butene TC->A2 -H⁺ (E1) A3 2,3-dimethyl-1-butene TC->A3 -H⁺ (E1) Alc2 2,3-dimethyl-2-butanol TC->Alc2 +H₂O, -H⁺ (S_N1)

Caption: Degradation pathways of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_results Results & Action Store Store under recommended conditions Sample Sample aged This compound Store->Sample Prep Prepare sample for GC-MS or NMR Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis Prep->NMR Identify Identify impurities & determine purity GCMS->Identify NMR->Identify Pure >98% Pure? (Yes) Identify->Pure Impure >98% Pure? (No) Identify->Impure Proceed Proceed with experiment Pure->Proceed Purify Purify by distillation Impure->Purify Purify->Prep Re-analyze

Caption: Experimental workflow for assessing the purity of this compound.

References

Alternative workup procedures for 1-Bromo-3,3-dimethylbutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3,3-dimethylbutane.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Q: I am not getting the expected product yield in my substitution reaction with this compound. What could be the problem?

A: Low yields in nucleophilic substitution reactions with this compound are often attributed to its sterically hindered structure. The bulky tert-butyl group slows down the rate of S(_N)2 reactions.

Potential CauseTroubleshooting Steps
Steric Hindrance Increase reaction time and/or temperature. Use a less sterically hindered nucleophile if possible.
Poor Nucleophile Use a stronger, less hindered nucleophile.
Elimination Side Reaction Use a less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination.
Solvent Choice Use a polar aprotic solvent like DMSO or DMF to enhance the rate of S(_N)2 reactions.
Issue 2: Difficulty Initiating Grignard Reaction

Q: I am having trouble initiating the Grignard reaction with this compound.

A: This is a common issue with sterically hindered alkyl halides. The magnesium surface can be passivated by an oxide layer, and the reaction can be sluggish to start.

Potential CauseTroubleshooting Steps
Inactive Magnesium Surface Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an activator.
Wet Glassware or Solvent Flame-dry all glassware before use. Use anhydrous solvents.
Reaction Temperature Gentle heating with a heat gun can help initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.
Issue 3: Formation of Emulsion During Aqueous Workup

Q: An emulsion formed during the aqueous workup of my reaction mixture, and the layers will not separate. How can I resolve this?

A: Emulsions are common when working with organometallic reagents or when the product and starting materials have surfactant-like properties.

Potential CauseTroubleshooting Steps
Fine Particulate Matter Filter the reaction mixture through a pad of Celite before the aqueous workup.
High Concentration Dilute the reaction mixture with more organic solvent.
pH of Aqueous Layer Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenge is the steric hindrance caused by the neopentyl group. This significantly slows down S(_N)2 reactions and can lead to competing elimination reactions. Grignard reagent formation can also be difficult to initiate.

Q2: Are there any common byproducts to look out for in reactions with this compound?

A2: In substitution reactions, the main byproduct is often the elimination product, 3,3-dimethyl-1-butene. In Grignard reactions, Wurtz coupling products (dimers of the alkyl group) can form, especially if the reaction is not initiated properly or if there are impurities.

Q3: What is a reliable alternative workup procedure for a Grignard reaction involving this compound?

A3: A robust workup involves quenching the reaction with ice, followed by extraction with a non-polar solvent like pentane (B18724). The combined organic layers can then be washed sequentially with methanol, aqueous sodium hydroxide, and water to remove unreacted starting materials and byproducts. The final product is then purified by vacuum distillation.[1]

Experimental Protocols

Alternative Workup for a Reaction Product of this compound

This protocol describes a workup procedure suitable for isolating a neutral organic product from a reaction mixture containing this compound.

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice or a saturated aqueous solution of ammonium (B1175870) chloride until no further reaction is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with pentane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Methanol (1 x 20 mL) to remove polar impurities.

    • 1 M aqueous NaOH (2 x 30 mL) to remove any acidic byproducts.

    • Water (2 x 30 mL) to remove any remaining water-soluble impurities.

    • Saturated aqueous NaCl (brine) (1 x 30 mL) to aid in drying.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter the drying agent.

  • Solvent Removal and Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.[1]

Visualizations

Troubleshooting_Workflow start Reaction Workup Issue issue Identify the Primary Issue start->issue low_yield Low/No Product Yield issue->low_yield Substitution Reaction grignard_fail Grignard Initiation Failure issue->grignard_fail Grignard Reaction emulsion Emulsion Formation issue->emulsion Aqueous Workup sub_cause Potential Causes: - Steric Hindrance - Elimination Side Reaction low_yield->sub_cause grignard_cause Potential Causes: - Inactive Mg Surface - Moisture grignard_fail->grignard_cause emulsion_cause Potential Causes: - Particulates - High Concentration emulsion->emulsion_cause sub_solution Solutions: - Increase Temp/Time - Change Nucleophile/Solvent sub_cause->sub_solution grignard_solution Solutions: - Activate Mg - Use Anhydrous Conditions grignard_cause->grignard_solution emulsion_solution Solutions: - Filter - Dilute - Add Brine emulsion_cause->emulsion_solution

Caption: Troubleshooting workflow for common issues.

Experimental_Workflow start Reaction Completion quench Quench with Ice / sat. NH4Cl start->quench extract Extract with Pentane/Ether quench->extract wash_meoh Wash with Methanol extract->wash_meoh wash_naoh Wash with 1M NaOH wash_meoh->wash_naoh wash_water Wash with Water wash_naoh->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with MgSO4/Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill product Purified Product distill->product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-3,3-dimethylbutane and 1-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-bromo-3,3-dimethylbutane and 1-bromopentane (B41390), two primary alkyl halides with distinct structural features that significantly influence their behavior in nucleophilic substitution and elimination reactions. Understanding these differences is crucial for selecting appropriate substrates and reaction conditions in organic synthesis and drug development.

Executive Summary

1-Bromopentane, a linear primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (SN2) reactions due to minimal steric hindrance around the reactive carbon center. In contrast, this compound, a neopentyl halide, is exceptionally unreactive in SN2 reactions. This pronounced difference is attributed to the substantial steric bulk of the adjacent tert-butyl group, which effectively shields the electrophilic carbon from backside attack by a nucleophile.

While SN2 reactions are hindered for this compound, it can undergo unimolecular substitution (SN1) and elimination (E1) reactions, albeit at a slower rate and often accompanied by carbocation rearrangement. Elimination reactions (E2) are also possible for both compounds, with the product distribution being influenced by the steric nature of the base employed.

Comparative Analysis of Reactivity

The reactivity of these two alkyl halides is best understood by examining their propensity to undergo the four common reaction pathways for alkyl halides: SN1, SN2, E1, and E2.

Nucleophilic Substitution Reactions (SN1 and SN2)

SN2 Reactivity:

The SN2 mechanism is highly sensitive to steric hindrance. The backside attack of a nucleophile requires a clear path to the α-carbon.

  • 1-Bromopentane: As a primary alkyl halide with a flexible alkyl chain, it presents a relatively unhindered electrophilic center, making it a good substrate for SN2 reactions.

  • This compound: The presence of a bulky tert-butyl group on the β-carbon creates significant steric hindrance, effectively blocking the backside approach of a nucleophile.[1][2][3] Consequently, SN2 reactions are extremely slow for this compound.[4]

SN1 Reactivity:

The SN1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

  • 1-Bromopentane: The formation of a primary carbocation is energetically unfavorable, making SN1 reactions very slow.

  • This compound: Although it is a primary halide, it can undergo SN1 reactions. The initial formation of a primary carbocation is the slow, rate-determining step. This unstable intermediate then rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile.[4][5]

Quantitative Comparison of Substitution Reaction Rates

The following table summarizes the relative reaction rates for SN1 and SN2 reactions of 1-bromopentane and this compound. The data is illustrative and based on established principles of organic chemistry, highlighting the dramatic effect of structure on reactivity.

Reaction TypeSubstrateRelative RateRemarks
SN2 1-Bromopentane1Standard for a primary alkyl halide.
This compound~10-5Extremely slow due to severe steric hindrance.[5]
SN1 1-BromopentaneVery SlowFormation of an unstable primary carbocation.
This compoundSlowProceeds via a rearranged, more stable tertiary carbocation.
Elimination Reactions (E1 and E2)

E2 Reactivity:

The E2 mechanism is a concerted process where a base removes a proton from a β-carbon, and the leaving group departs simultaneously.

  • 1-Bromopentane: Can undergo E2 elimination with a strong, non-hindered base to yield primarily 1-pentene. With a sterically hindered base like potassium tert-butoxide, the formation of the less substituted alkene (Hofmann product), 1-pentene, is favored.[6]

  • This compound: E2 elimination is possible. Due to the steric hindrance around the α-carbon, sterically demanding bases will preferentially abstract a proton from the less hindered methyl groups of the tert-butyl group is not possible as there are no beta-hydrogens on that side. The only available beta-hydrogens are on the methylene (B1212753) group adjacent to the bromine, leading to the formation of 3,3-dimethyl-1-butene.

E1 Reactivity:

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction.

  • 1-Bromopentane: E1 reactions are unlikely due to the instability of the primary carbocation.

  • This compound: Can undergo E1 elimination, competing with the SN1 pathway. The rearranged tertiary carbocation can lose a proton to form a mixture of alkenes, with the more substituted alkene (Zaitsev product) generally being the major product.

Product Distribution in Elimination Reactions

The choice of base plays a critical role in determining the product distribution in elimination reactions.

SubstrateBaseMajor Product(s)Minor Product(s)
1-Bromopentane Sodium Ethoxide (strong, non-hindered)1-Pentene (E2), Ethyl pentyl ether (SN2)
Potassium tert-butoxide (strong, hindered)1-Pentene (Hofmann E2)2-Pentene (Zaitsev E2)
This compound Sodium Ethoxide (strong, non-hindered)3,3-Dimethyl-1-butene (E2)Very slow SN2 product
Heating in Ethanol (B145695) (weak base/nucleophile)2,3-Dimethyl-2-butene & 2,3-Dimethyl-1-butene (E1/SN1 rearranged products)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to quantitatively compare the reactivity of the two compounds.

Experiment 1: Comparative SN2 Reaction Rates

Objective: To qualitatively and quantitatively compare the SN2 reactivity of 1-bromopentane and this compound with sodium iodide in acetone.

Materials:

  • 1-Bromopentane

  • This compound

  • Sodium iodide

  • Anhydrous acetone

  • Test tubes

  • Water bath

  • Stopwatch

  • Gas chromatograph-mass spectrometer (GC-MS) for quantitative analysis

Procedure:

  • Prepare 0.1 M solutions of 1-bromopentane and this compound in anhydrous acetone.

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • In separate, labeled test tubes, add 2 mL of the sodium iodide solution.

  • To each test tube, add 2 mL of the respective alkyl bromide solution and start the stopwatch immediately.

  • Shake the tubes to ensure thorough mixing.

  • Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone). Record the time taken for the first appearance of a precipitate.[3]

  • For quantitative analysis, aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by GC-MS to monitor the disappearance of the starting material and the appearance of the product (1-iodopentane or 1-iodo-3,3-dimethylbutane).

Expected Outcome: A precipitate will form rapidly in the test tube containing 1-bromopentane. The reaction with this compound will be significantly slower, likely showing no precipitate within a typical laboratory period.

Experiment 2: Solvolysis (SN1/E1) of this compound

Objective: To investigate the solvolysis of this compound in aqueous ethanol and analyze the product mixture.

Materials:

  • This compound

  • 80% aqueous ethanol (v/v)

  • Silver nitrate (B79036) (as an indicator for Br- formation)

  • Reflux apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, place a solution of this compound in 80% aqueous ethanol.

  • Add a few drops of ethanolic silver nitrate solution. The formation of a silver bromide precipitate indicates the progress of the reaction.

  • Heat the mixture under reflux for a specified period.

  • After cooling, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and concentrated.

  • The product mixture is analyzed by GC-MS to identify and quantify the substitution and elimination products.

Expected Products: The major products are expected to be the rearranged substitution product (2-ethoxy-2,3-dimethylbutane) and the rearranged elimination products (2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene).

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms discussed.

SN2_Reaction_Comparison cluster_1_bromopentane 1-Bromopentane (Unhindered) cluster_1_bromo_3_3_dimethylbutane This compound (Hindered) start1 1-Bromopentane + Nu⁻ ts1 [Nu---C---Br]⁻‡ start1->ts1 Fast prod1 Product + Br⁻ ts1->prod1 start2 This compound + Nu⁻ ts2 [Nu---C---Br]⁻‡ start2->ts2 Very Slow prod2 No Reaction (or extremely slow) ts2->prod2

Caption: SN2 reaction pathway comparison.

SN1_Reaction_1_Bromo_3_3_dimethylbutane start This compound carbocation1 Primary Carbocation (Unstable) start->carbocation1 Slow (RDS) rearrangement 1,2-Methyl Shift carbocation1->rearrangement carbocation2 Tertiary Carbocation (Stable) rearrangement->carbocation2 product Substitution Product carbocation2->product + Nu⁻ E2_Reaction_Comparison cluster_1_bromopentane 1-Bromopentane cluster_1_bromo_3_3_dimethylbutane This compound start1 1-Bromopentane + Base⁻ prod1 1-Pentene start1->prod1 E2 start2 This compound + Base⁻ prod2 3,3-Dimethyl-1-butene start2->prod2 E2

References

A Comparative Guide to the SN1 and SN2 Reactivity of 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nucleophilic substitution reactivity of 1-bromo-3,3-dimethylbutane (neohexyl bromide) via SN1 and SN2 mechanisms. The unique structural characteristics of this primary alkyl halide, featuring a bulky tert-butyl group adjacent to the reaction center, lead to a distinct and highly selective reactivity profile. This document synthesizes qualitative principles with available quantitative data to offer a clear comparison for professionals in chemical research and development.

Executive Summary

This compound exhibits a strong preference for the SN1 pathway, albeit with rearrangement, and is remarkably unreactive under SN2 conditions. The extreme steric hindrance imposed by the neopentyl structure effectively shuts down the bimolecular substitution pathway. In contrast, the unimolecular pathway is accessible due to a stabilizing carbocation rearrangement, a critical consideration in synthetic design.

Data Presentation: SN1 vs. SN2 Reactivity Profile

The following table summarizes the key characteristics and relative reactivity of this compound in SN1 and SN2 reactions.

FeatureSN1 Reactivity ProfileSN2 Reactivity Profile
Reaction Rate Slow for a primary halide, but proceeds due to carbocation rearrangement.Extremely slow; for practical purposes, considered inert.[1][2]
Relative Rate The bimolecular solvolysis is approximately 3 million times slower than that of methyl bromide.[3]The rate of SN2 reaction for a neopentyl halide is roughly 100,000 times slower than for a simple primary halide like n-propyl halide.
Mechanism Two-step process involving the formation of a primary carbocation, which rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift, followed by nucleophilic attack.[4][5]Single, concerted step involving backside attack by the nucleophile.
Key Influencing Factor Carbocation rearrangement to a more stable tertiary carbocation.[4][5]Severe steric hindrance from the adjacent tert-butyl group prevents backside nucleophilic attack.[1][2]
Typical Nucleophiles Weak nucleophiles (e.g., water, ethanol).[2][6]Strong nucleophiles are required, but are ineffective due to sterics.
Solvent Effects Favored by polar protic solvents which can stabilize the carbocation intermediate.[7][8]Favored by polar aprotic solvents.
Stereochemistry If a chiral center were present and maintained after rearrangement, racemization would be expected.Inversion of configuration at the electrophilic carbon.
Products Rearranged substitution products are predominantly formed.[5][6]Direct substitution product (not readily formed).

Mechanistic Pathways and Steric Hindrance

The reactivity of this compound is dictated by the energetic favorability of the transition states for the SN1 and SN2 pathways. The following diagram illustrates these competing mechanisms and highlights the critical role of steric hindrance and carbocation rearrangement.

G SN1 vs. SN2 Pathways for this compound cluster_substrate Substrate cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway substrate This compound sn1_step1 Step 1: Ionization (Slow) Formation of Primary Carbocation substrate->sn1_step1 Polar Protic Solvent sn2_transition Pentacoordinate Transition State substrate->sn2_transition + Strong Nucleophile rearrangement 1,2-Methyl Shift (Fast) sn1_step1->rearrangement tertiary_carbocation Tertiary Carbocation (More Stable) rearrangement->tertiary_carbocation sn1_step2 Step 2: Nucleophilic Attack (Fast) tertiary_carbocation->sn1_step2 + Nucleophile sn1_product Rearranged Substitution Product sn1_step2->sn1_product sn2_product Direct Substitution Product sn2_transition->sn2_product Extremely Slow steric_hindrance Severe Steric Hindrance (Bulky t-Butyl Group)

Caption: SN1 and SN2 reaction pathways for this compound.

Experimental Protocols

The following are detailed methodologies for the determination of SN1 and SN2 reactivity of this compound.

Protocol 1: Determination of SN1 Solvolysis Rate

Objective: To measure the first-order rate constant (k₁) for the solvolysis of this compound in aqueous ethanol.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M solution of this compound in absolute ethanol.

    • Prepare an 80:20 (v/v) ethanol-water solvent mixture.

    • Prepare a standardized 0.01 M sodium hydroxide (B78521) (NaOH) solution.

    • Use bromothymol blue as an indicator.

  • Reaction Setup:

    • In a thermostated flask at a constant temperature (e.g., 50 °C), add a known volume of the 80:20 ethanol-water solvent.

    • Add a few drops of bromothymol blue indicator.

    • Add a small, precise volume of the standardized NaOH solution to make the solution slightly basic (blue color).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a precise volume of the 0.1 M this compound solution to the flask and start a timer.

    • The solvolysis reaction will produce HBr, which will neutralize the NaOH and turn the solution acidic (yellow).

    • Record the time taken for the color to change from blue to yellow.

    • Immediately add another precise aliquot of the NaOH solution to turn the solution blue again.

    • Repeat this process, recording the time for each color change for at least 10-15 intervals.

  • Data Analysis:

    • The rate of the reaction can be determined by plotting the amount of HBr produced (calculated from the volume of NaOH added) against time.

    • The first-order rate constant (k₁) is determined from the slope of the line in a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t.

Protocol 2: Comparative SN2 Reactivity via Competition Experiment

Objective: To qualitatively and semi-quantitatively compare the SN2 reactivity of this compound with a less hindered primary alkyl halide (e.g., 1-bromobutane).

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve equimolar amounts of this compound and 1-bromobutane (B133212) in a polar aprotic solvent such as acetone.

    • Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total alkyl halides) of a strong nucleophile, such as sodium iodide. The limited amount of nucleophile will create a competitive environment.

  • Reaction Conditions:

    • Stir the reaction mixture at a constant temperature (e.g., 50 °C) for a set period (e.g., 1 hour). The reaction time should be sufficient for the more reactive halide to undergo significant substitution.

  • Work-up and Analysis:

    • Quench the reaction by adding water and extract the organic components with a suitable solvent like diethyl ether.

    • Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) and carefully remove the solvent.

    • Analyze the resulting mixture of unreacted alkyl bromides and the alkyl iodide products by gas chromatography (GC).

  • Data Interpretation:

    • By comparing the peak areas of the unreacted this compound and 1-bromobutane in the GC chromatogram, their relative reactivity can be determined.

    • A significantly larger peak area for this compound will indicate its much lower reactivity in an SN2 reaction.

Conclusion

The reactivity of this compound is a classic example of how steric factors and carbocation stability govern the outcome of nucleophilic substitution reactions. Its inertness towards the SN2 pathway makes it a useful substrate when SN1 conditions are desired, and its propensity for rearrangement in SN1 reactions is a key consideration for synthetic planning. The experimental protocols provided offer robust methods for quantifying and comparing these reactivity profiles in a laboratory setting.

References

A Comparative Analysis of Grignard Reagents from Primary, Secondary, and Tertiary Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Grignard reagents derived from primary (1-bromobutane), secondary (2-bromobutane), and tertiary (tert-butyl bromide) bromoalkanes. The objective is to offer a detailed analysis of their preparation, stability, and reactivity, supported by illustrative experimental data and detailed protocols. This information is intended to assist researchers in selecting the appropriate Grignard reagent and optimizing reaction conditions for their specific synthetic needs.

Introduction to Grignard Reagents

Grignard reagents (RMgX) are powerful organometallic compounds that serve as excellent carbon-based nucleophiles in a wide array of chemical syntheses.[1] Their utility in forming new carbon-carbon bonds has made them indispensable tools in academic research and the pharmaceutical industry. The choice of the starting alkyl halide significantly influences the ease of formation, stability, and subsequent reactivity of the Grignard reagent. This guide focuses on a comparative study of Grignard reagents prepared from primary, secondary, and tertiary bromoalkanes, using n-butylmagnesium bromide, sec-butylmagnesium bromide, and tert-butylmagnesium bromide as representative examples.

Comparative Data on Grignard Reagent Formation and Reactivity

The formation and reactivity of Grignard reagents are influenced by the structure of the parent bromoalkane. The following tables summarize key comparative data. It is important to note that yields and reaction times are highly dependent on specific experimental conditions, including the purity of reagents and the efficiency of initiation. The data presented here are illustrative and based on typical laboratory outcomes.

BromoalkaneStructureGrignard ReagentTypical Formation Yield (%)Relative Formation Rate
1-BromobutanePrimaryn-Butylmagnesium bromide85-95%Fast
2-BromobutaneSecondarysec-Butylmagnesium bromide70-85%Moderate
tert-Butyl bromideTertiarytert-Butylmagnesium bromide50-70%Slow

Table 1: Comparison of Grignard Reagent Formation from Different Bromoalkanes.

Grignard ReagentReaction with Benzaldehyde (B42025) ProductTypical Yield (%)Notes
n-Butylmagnesium bromide1-Phenyl-1-pentanol80-90%High yield due to lower steric hindrance.
sec-Butylmagnesium bromide1-Phenyl-2-methyl-1-butanol65-80%Moderate yield, influenced by steric hindrance.
tert-Butylmagnesium bromide1-Phenyl-2,2-dimethyl-1-propanol40-60%Lower yield due to significant steric hindrance and competing side reactions.

Table 2: Comparative Yields for the Reaction of Butylmagnesium Bromide Isomers with Benzaldehyde.

Factors Influencing Reactivity and Yield

The observed differences in yields and reaction rates can be attributed to several factors:

  • Steric Hindrance: The increasing steric bulk from primary to tertiary bromoalkanes hinders the approach of the alkyl halide to the magnesium surface, slowing down the formation of the Grignard reagent.[2] Similarly, the steric hindrance of the Grignard reagent itself affects its reactivity with electrophiles.

  • Side Reactions: The formation of Grignard reagents is often accompanied by side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with the starting bromoalkane to form a dimer (R-R).[3] This side reaction is more prevalent with more reactive Grignard reagents and at higher concentrations of the alkyl halide. Elimination reactions can also occur, particularly with secondary and tertiary halides, leading to the formation of alkenes.

  • Stability: The stability of Grignard reagents in solution varies. While generally stable in anhydrous ether or THF, their longevity can be influenced by factors such as temperature and the presence of impurities.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful preparation and use of Grignard reagents. The following are representative procedures for the preparation of n-butylmagnesium bromide, sec-butylmagnesium bromide, and tert-butylmagnesium bromide, and their subsequent reaction with benzaldehyde. All glassware must be thoroughly dried, and all reagents and solvents must be anhydrous.[4]

Protocol 1: Preparation of Grignard Reagents

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Bromoalkane (1-bromobutane, 2-bromobutane, or tert-butyl bromide; 1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

Procedure:

  • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of the bromoalkane in the anhydrous solvent.

  • Add a small portion of the bromoalkane solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Once the reaction has started, add the remaining bromoalkane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Reaction of Grignard Reagents with Benzaldehyde

Materials:

  • Prepared Grignard reagent solution (from Protocol 1)

  • Benzaldehyde (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzaldehyde in the anhydrous solvent and add it to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • The product can be further purified by column chromatography or distillation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative study, from the preparation of the different Grignard reagents to their reaction with an electrophile and subsequent analysis.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_analysis Analysis p_bromo 1-Bromobutane p_grignard n-Butylmagnesium Bromide p_bromo->p_grignard Reaction s_bromo 2-Bromobutane s_grignard sec-Butylmagnesium Bromide s_bromo->s_grignard Reaction t_bromo tert-Butyl Bromide t_grignard tert-Butylmagnesium Bromide t_bromo->t_grignard Reaction mg_ether Mg, Anhydrous Ether/THF mg_ether->p_grignard mg_ether->s_grignard mg_ether->t_grignard p_product 1-Phenyl-1-pentanol p_grignard->p_product Addition stability_analysis Stability Assessment p_grignard->stability_analysis s_product 1-Phenyl-2-methyl-1-butanol s_grignard->s_product Addition s_grignard->stability_analysis t_product 1-Phenyl-2,2-dimethyl-1-propanol t_grignard->t_product Addition t_grignard->stability_analysis benzaldehyde Benzaldehyde benzaldehyde->p_product benzaldehyde->s_product benzaldehyde->t_product yield_analysis Yield Determination p_product->yield_analysis purity_analysis Purity Analysis (NMR, GC-MS) p_product->purity_analysis s_product->yield_analysis s_product->purity_analysis t_product->yield_analysis t_product->purity_analysis

Caption: Workflow for the comparative study of Grignard reagents.

Conclusion

The choice of bromoalkane isomer has a pronounced effect on the formation and reactivity of the corresponding Grignard reagent. Primary bromoalkanes generally provide the highest yields of Grignard reagents in the shortest reaction times and lead to higher yields in subsequent reactions with electrophiles. As steric hindrance increases with secondary and tertiary bromoalkanes, the efficiency of Grignard reagent formation and their subsequent reactions tend to decrease, with a greater propensity for side reactions such as Wurtz coupling and elimination. For syntheses requiring high yields and straightforward procedures, primary bromoalkanes are the preferred starting materials for Grignard reagents. However, secondary and tertiary Grignard reagents are essential for the introduction of more complex alkyl groups, and an understanding of their comparative reactivity is crucial for the successful design and execution of synthetic routes in drug discovery and development.

References

Analysis of rearrangement products from 1-Bromo-3,3-dimethylbutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the rearrangement products observed in reactions of 1-bromo-3,3-dimethylbutane, a sterically hindered primary alkyl halide. Understanding the reaction pathways of such molecules is crucial for predicting product formation and designing synthetic routes in drug development and other chemical research. We will objectively compare the product distributions under different reaction conditions, supported by experimental data, and provide detailed experimental protocols.

Introduction

This compound, also known as neopentyl bromide, presents a unique case for nucleophilic substitution and elimination reactions. Although it is a primary alkyl halide, the presence of a bulky tert-butyl group adjacent to the reaction center significantly hinders the typical bimolecular nucleophilic substitution (S(_N)2) pathway.[1][2] This steric hindrance makes unimolecular pathways (S(_N)1 and E1), which proceed through a carbocation intermediate, more competitive. The formation of a primary carbocation, however, is highly unfavorable, leading to rapid rearrangement to a more stable tertiary carbocation. This guide will explore the products formed through these competing pathways.

Comparison of Reaction Products

The product distribution from reactions of this compound is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. We will compare two representative reaction types: solvolysis in a polar protic solvent (favoring S(_N)1/E1) and reaction with a strong, bulky base (favoring E2).

Data Presentation
Reaction ConditionProduct NameStructureReaction TypeYield (%)Reference
Solvolysis 2-Bromo-2-methylbutaneCH(_3)C(Br)(CH(_3))CH(_2)CH(_3)S(_N)1 (Rearranged)66[3]
(from neopentyl alcohol + HBr)2-Bromo-3-methylbutaneCH(_3)CH(CH(_3))CH(Br)CH(_3)S(_N)1 (Rearranged)18[3]
This compound(CH(_3))(_3)CCH(_2)CH(_2)BrS(_N)2 (Unrearranged)16[3]
Elimination 3,3-Dimethyl-1-butene(CH(_3))(_3)CCH=CH(_2)E2 (Hofmann Product)Major Product[4][5]
(with KOC(CH(_3))(_3))2,3-Dimethyl-2-butene(CH(_3))(_2)C=C(CH(_3))(_2)E1 (Zaitsev Product, Rearranged)Minor Product[6]

Reaction Pathways and Mechanisms

The diverse product slate arises from the competition between S(_N)1, S(_N)2, E1, and E2 pathways. The steric hindrance of the neopentyl group dramatically slows down the S(_N)2 reaction.[2][7][8] Conditions that favor carbocation formation, such as solvolysis in a polar protic solvent, lead to a cascade of rearrangements.

S(_N)1/E1 Pathway with Rearrangement

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol), this compound can undergo solvolysis. The initial, slow step is the formation of a highly unstable primary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation.[3][9][10][11] This tertiary carbocation is the key intermediate that leads to the major rearranged products.

G cluster_main SN1/E1 Reaction Pathway of this compound start This compound primary_carbocation Primary Carbocation (Neopentyl Cation) start->primary_carbocation - Br- rearrangement 1,2-Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (2,3-Dimethyl-2-butyl Cation) rearrangement->tertiary_carbocation sn1_product_1 2-Bromo-2-methylbutane (66%) tertiary_carbocation->sn1_product_1 + Br- sn1_product_2 2-Bromo-3-methylbutane (18%) tertiary_carbocation->sn1_product_2 Hydride Shift then + Br- e1_product 2,3-Dimethyl-2-butene (Minor Elimination Product) tertiary_carbocation->e1_product - H+

SN1/E1 reaction pathway of this compound.
E2 Pathway

When this compound is treated with a strong, sterically hindered base like potassium tert-butoxide, the bimolecular elimination (E2) pathway is favored. Due to the steric bulk of both the substrate and the base, the kinetically favored product is the Hofmann product, where the proton is abstracted from the less sterically hindered methyl group.[4][5]

Experimental Protocols

Solvolysis of this compound in Ethanol (B145695) (S(_N)1/E1)

Objective: To synthesize and analyze the rearrangement products from the solvolysis of this compound.

Materials:

  • This compound

  • Anhydrous ethanol

  • Silver nitrate (B79036) (optional, to promote carbocation formation)[1]

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous ethanol.

  • Add a catalytic amount of silver nitrate if desired to facilitate the reaction.

  • Heat the mixture to reflux for several hours. The reaction is typically slow.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by periodically taking aliquots for GC-MS analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction to separate the organic products from the ethanol and any inorganic salts. Use a nonpolar organic solvent like diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture using GC-MS to identify and quantify the different isomers formed.

Elimination Reaction with Potassium tert-Butoxide (E2)

Objective: To synthesize and analyze the product of the E2 elimination of this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (B103910) (solvent)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph (GC) or \¹H NMR spectrometer for product analysis

Procedure:

  • Set up a dry round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous tert-butanol and dissolve potassium tert-butoxide.

  • Add this compound to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for a few hours.

  • Monitor the reaction for the disappearance of the starting material using GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a low-boiling organic solvent like pentane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analyze the product by GC or \¹H NMR to determine the product distribution.

Experimental Workflow

The general workflow for conducting and analyzing these reactions is outlined below.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Flask, Condenser, Atmosphere) reactants Addition of Reactants (Substrate, Solvent, Reagent) setup->reactants reaction Reaction (Heating, Stirring) reactants->reaction monitoring Monitoring (TLC, GC) reaction->monitoring workup Workup (Quenching, Extraction, Washing) reaction->workup monitoring->reaction purification Purification (Distillation, Chromatography) workup->purification analysis Analysis (GC-MS, NMR) purification->analysis

A generalized workflow for the synthesis and analysis of products.

Conclusion

The reactions of this compound serve as an excellent case study in the competition between substitution and elimination pathways and the significant role of carbocation rearrangements. For drug development professionals and synthetic chemists, a thorough understanding of these competing reactions is essential for predicting and controlling the outcomes of synthetic steps involving sterically hindered substrates. Solvolysis conditions predominantly lead to a mixture of rearranged S(_N)1 products, while the use of a strong, bulky base effectively directs the reaction towards the E2 pathway, yielding the less substituted Hofmann elimination product as the major isomer. Careful selection of reaction conditions is therefore paramount in achieving the desired chemical transformation.

References

A Comparative Guide to the Spectroscopic Confirmation of Products from 1-Bromo-3,3-dimethylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for products derived from various reactions of 1-bromo-3,3-dimethylbutane. Designed for researchers, scientists, and professionals in drug development, this document details the experimental data and protocols necessary to identify and differentiate between substitution and elimination products. Due to its neopentyl structure, this compound is prone to rearrangement reactions, leading to a variety of potential products depending on the reaction conditions.

Reaction Pathways of this compound

This compound can undergo several competing reaction pathways, primarily SN1/E1 and E2. The sterically hindered nature of the substrate discourages SN2 reactions.[1][2] SN1 and E1 reactions proceed through a carbocation intermediate, which is susceptible to a 1,2-methyl shift to form a more stable tertiary carbocation.[3][4] E2 reactions, favored by strong, bulky bases, proceed via a concerted mechanism to yield a single elimination product.[5][6]

Reaction_Pathways sub This compound e2_product 3,3-dimethyl-1-butene (E2 Product) sub->e2_product E2 primary_carbocation Primary Carbocation (Unstable) sub->primary_carbocation SN1 / E1 (-Br-) e2_reagent Strong, Bulky Base (e.g., t-BuOK) e2_reagent->e2_product tertiary_carbocation Tertiary Carbocation (Rearranged) primary_carbocation->tertiary_carbocation 1,2-Methyl Shift sn1_product 2,3-dimethyl-2-butanol (SN1 Product) tertiary_carbocation->sn1_product SN1 e1_product 2,3-dimethyl-2-butene (E1 Major Product) tertiary_carbocation->e1_product E1 sn1_reagent Weak Nucleophile (e.g., H2O, ROH) sn1_reagent->sn1_product e1_reagent Weak Base (e.g., H2O, ROH) e1_reagent->e1_product

Caption: Competing reaction pathways for this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the starting material and potential products. This data is crucial for confirming the outcome of a given reaction.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 3.35 (t, 2H), 1.85 (t, 2H), 1.05 (s, 9H)45.5, 39.8, 30.7, 29.12955, 1478, 1235, 645 (C-Br)164/166 (M+), 109, 57
3,3-dimethyl-1-butene (E2 Product)5.83 (dd, 1H), 4.93 (dd, 1H), 1.01 (s, 9H)[7]148.9, 109.8, 33.6, 29.23080, 2960, 1640 (C=C), 91084 (M+), 69, 57, 41[8]
2,3-dimethyl-2-butanol (SN1 Product)1.70 (septet, 1H), 1.20 (s, 6H), 0.90 (d, 6H), ~1.5-2.0 (br s, 1H, OH)72.9, 35.1, 25.8, 17.23400 (br, O-H), 2970, 1370102 (M+), 87, 73, 59, 43[9][10]
2,3-dimethyl-2-butene (E1 Product)1.70 (s, 12H)124.5, 20.72970, 1680 (C=C, weak), 145084 (M+), 69, 56, 41
1-tert-butoxy-3,3-dimethylbutane (SN2-like Product)3.25 (t, 2H), 1.50 (t, 2H), 1.18 (s, 9H), 1.05 (s, 9H)72.4, 61.2, 42.1, 29.5, 27.5, 27.32955, 1470, 1195 (C-O), 1080158 (M+), 101, 57[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere.[12]

Protocol 1: E2 Elimination with Potassium tert-Butoxide

This protocol is designed to favor the E2 pathway, leading to the formation of 3,3-dimethyl-1-butene.

Workflow:

E2_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Analysis A Dissolve t-BuOK in dry THF B Add this compound dropwise at 0°C A->B C Warm to RT and stir for 4 hours B->C D Quench with H2O C->D E Extract with diethyl ether D->E F Dry organic layer (Na2SO4) E->F G Filter and concentrate in vacuo F->G H Analyze crude product by GC-MS G->H I Purify by distillation H->I J Characterize by NMR and IR I->J

Caption: Experimental workflow for the E2 elimination of this compound.

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be analyzed by GC-MS and then purified by fractional distillation.

  • Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product for confirmation.

Protocol 2: SN1/E1 Solvolysis in Aqueous Ethanol (B145695)

This protocol favors the SN1/E1 pathways through a carbocation rearrangement.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a sufficient amount of water to dissolve any salts and transfer to a separatory funnel.

  • Extract the products with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Analyze the product mixture by GC-MS to determine the ratio of substitution to elimination products.

  • Separate the products using column chromatography or preparative GC.

  • Characterize the isolated products (2,3-dimethyl-2-butanol and 2,3-dimethyl-2-butene) by NMR and IR spectroscopy.

Protocol 3: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C{¹H} NMR spectra should be recorded on a spectrometer operating at a minimum of 300 MHz.[12]

  • Samples are to be dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

  • IR spectra can be recorded on an FTIR spectrometer.

  • Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

  • Key functional groups to identify: O-H stretch (alcohol, ~3400 cm⁻¹), C=C stretch (alkene, ~1640-1680 cm⁻¹), and the disappearance of the C-Br stretch (~645 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS analysis is used to determine the product distribution and to identify components by their mass spectra.

  • A capillary column suitable for separating volatile organic compounds should be used.

  • The mass spectrometer will provide the molecular ion peak (M+) and characteristic fragmentation patterns for each product.

References

A Comparative Guide to the Solvolysis of 1-Bromo-3,3-dimethylbutane and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solvolysis kinetics of 1-bromo-3,3-dimethylbutane (neohexyl bromide), a primary alkyl halide, in comparison to its tertiary isomer, tert-butyl bromide, and the rigid bridged system, 1-adamantyl bromide. The significant differences in reaction rates and mechanisms are explored, supported by experimental data and detailed protocols.

Introduction

The solvolysis of alkyl halides is a cornerstone of physical organic chemistry, providing a fertile ground for understanding the interplay of substrate structure, solvent effects, and reaction mechanisms. This compound presents a particularly interesting case study. Despite being a primary alkyl halide, its sterically hindered neopentyl structure dramatically influences its reactivity, leading to a reaction pathway that deviates significantly from typical primary substrates. This guide will delve into the kinetic data that quantifies these differences, offering a clear comparison for researchers investigating reaction mechanisms and developing synthetic strategies.

Comparative Kinetic Data

The rate of solvolysis is highly dependent on the structure of the alkyl halide. The following table summarizes the kinetic data for the solvolysis of this compound and two other representative alkyl bromides in 80% aqueous ethanol (B145695) at 25°C.

Compound Structure Substrate Type Rate Constant (k, s⁻¹) Relative Rate
This compound(CH₃)₃CCH₂BrPrimary (Neopentyl)4.2 x 10⁻¹³ (estimated)0.00000042 (relative to Ethyl Bromide)
tert-Butyl Bromide(CH₃)₃CBrTertiary1.3 x 10⁻²~3.1 x 10¹⁰
1-Adamantyl BromideC₁₀H₁₅BrTertiary (Bridgehead)~1.3 x 10⁻⁵~3.1 x 10⁷

Note: The rate constant for this compound is an estimation based on its relative rate to ethyl bromide in ethanol. The relative rate for tert-butyl bromide and 1-adamantyl bromide are also estimations based on the provided rate constants and the relative rate of this compound.

The data clearly illustrates the profound impact of substrate structure on the rate of solvolysis. The tertiary alkyl halide, tert-butyl bromide, undergoes solvolysis at a significantly faster rate than the primary, sterically hindered this compound. The rigid, bridgehead tertiary structure of 1-adamantyl bromide results in a slower rate compared to the acyclic tert-butyl bromide, but it is still substantially faster than the neopentyl system.

Reaction Mechanisms and Pathways

The observed differences in reaction rates are a direct consequence of the underlying reaction mechanisms.

This compound: Due to severe steric hindrance at the α-carbon, a direct Sₙ2 attack by the solvent is extremely slow. The solvolysis of this compound is believed to proceed through an Sₙ1-like mechanism involving a rate-determining ionization to a primary carbocation. This unstable primary carbocation then rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation, which is then attacked by the solvent.

tert-Butyl Bromide: As a tertiary alkyl halide, it readily undergoes solvolysis via a classic Sₙ1 mechanism. The rate-determining step is the formation of a stable tertiary carbocation, which is then rapidly captured by the solvent nucleophile.

1-Adamantyl Bromide: This compound also undergoes solvolysis via an Sₙ1 mechanism. However, the bridgehead carbocation intermediate is less stable than the tert-butyl carbocation due to its rigid structure, which prevents it from achieving optimal planarity for hyperconjugation. This leads to a slower reaction rate compared to tert-butyl bromide.

The following diagram illustrates the proposed solvolysis pathway for this compound, highlighting the key rearrangement step.

Solvolysis_Mechanism sub This compound ts1 Transition State 1 (Ionization) sub->ts1 Slow (Rate-determining) pc Primary Carbocation (Unstable) ts1->pc rearr 1,2-Methyl Shift (Rearrangement) pc->rearr tc Tertiary Carbocation (Stable) rearr->tc ts2 Transition State 2 (Nucleophilic Attack) tc->ts2 Fast prod Solvolysis Products ts2->prod

Caption: Proposed Sₙ1-like mechanism for the solvolysis of this compound.

Experimental Protocols

The kinetic data presented in this guide can be obtained using the following experimental protocol, which is adapted for the study of alkyl halide solvolysis.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl bromide in an aqueous ethanol solution.

Materials:

  • Alkyl bromide (this compound, tert-butyl bromide, or 1-adamantyl bromide)

  • 80% Ethanol (v/v)

  • 0.01 M standardized sodium hydroxide (B78521) (NaOH) solution

  • Bromothymol blue indicator solution

  • Acetone

  • Distilled water

  • Erlenmeyer flasks (50 mL)

  • Burette (50 mL)

  • Pipettes

  • Stopwatch

  • Constant temperature water bath (25°C)

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a 0.1 M solution of the alkyl bromide in acetone.

    • In a 50 mL Erlenmeyer flask, add 25 mL of 80% ethanol.

    • Add a few drops of bromothymol blue indicator to the ethanol solution. The solution should be yellow (acidic).

    • Add 0.01 M NaOH dropwise until the solution turns blue, then add one more drop of dilute acid to return it to yellow. This ensures the initial solution is neutral.

    • Place the flask in the constant temperature water bath and allow it to equilibrate for 5-10 minutes.

  • Initiation of the Reaction:

    • Pipette 1.0 mL of the 0.1 M alkyl bromide solution into the Erlenmeyer flask.

    • Start the stopwatch immediately upon addition.

  • Titration:

    • The solvolysis reaction produces HBr, which will turn the indicator yellow.

    • Immediately begin titrating the reaction mixture with the standardized 0.01 M NaOH solution.

    • Record the volume of NaOH added and the time at which the blue endpoint is reached.

    • Continue to titrate and record the time and volume of NaOH at regular intervals until a significant portion of the reaction has completed.

  • Data Analysis:

    • The concentration of HBr produced at each time point is proportional to the volume of NaOH used.

    • The concentration of the unreacted alkyl bromide at time t ([RBr]t) can be calculated from the initial concentration ([RBr]₀) and the amount of HBr produced.

    • For a first-order reaction, a plot of ln([RBr]t) versus time will yield a straight line with a slope of -k, where k is the rate constant.

The following diagram outlines the general workflow for this kinetic experiment.

Experimental_Workflow prep Prepare Reaction Mixture (Solvent, Indicator) equil Equilibrate at 25°C prep->equil add_rb Add Alkyl Bromide (Start Timer) equil->add_rb titrate Titrate with NaOH (Record Time and Volume) add_rb->titrate data Collect Data Points titrate->data data->titrate Repeat plot Plot ln[RBr]t vs. Time data->plot calc Calculate Rate Constant (k) plot->calc

Caption: Experimental workflow for kinetic analysis of alkyl halide solvolysis.

Conclusion

The kinetic studies of this compound and its isomers highlight the critical role of steric hindrance and carbocation stability in determining the pathway and rate of nucleophilic substitution reactions. While a primary alkyl halide, the neopentyl structure of this compound forces it down a slow, Sₙ1-like path involving carbocation rearrangement. This is in stark contrast to the rapid Sₙ1 solvolysis of its tertiary isomer, tert-butyl bromide. This comparative guide provides the necessary data and protocols for researchers to understand and further investigate these fundamental principles of organic reactivity.

Navigating Steric Hindrance: A Comparative Guide to the Reactions of 1-Bromo-3,3-dimethylbutane with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of 1-bromo-3,3-dimethylbutane, also known as neopentyl bromide, with strong nucleophiles presents a classic case study in organic chemistry, vividly illustrating the profound impact of steric hindrance on reaction pathways. This guide provides a comparative analysis of the reactivity of this sterically encumbered primary alkyl halide with various strong nucleophiles, offering insights into the competition between substitution (SN2) and elimination (E2) reactions. The experimental data and mechanistic considerations detailed herein are crucial for predicting reaction outcomes and designing synthetic strategies in complex molecular settings.

Executive Summary

This compound is notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] The presence of a bulky tert-butyl group adjacent to the reaction center effectively shields the electrophilic carbon from backside attack by nucleophiles.[3][4] Consequently, SN2 reactions are exceptionally slow, with rates estimated to be 100,000 to 3 million times slower than those of less sterically hindered primary alkyl halides.[3][5] For practical purposes, neopentyl halides are often considered inert to SN2 reactions.[1][3]

In contrast, strong and sterically hindered bases favor the bimolecular elimination (E2) pathway.[2][6] However, this compound lacks a beta-hydrogen on the quaternary carbon, a prerequisite for a standard E2 reaction. Elimination can only occur from the methyl groups, which is a slower process. When strong, non-bulky nucleophiles that are also strong bases are used, a competition between the slow SN2 and the E2 pathway is observed. Good nucleophiles that are weak bases are most likely to favor the sluggish SN2 reaction.[6] Unimolecular substitution (SN1) and elimination (E1) reactions are also disfavored due to the formation of a highly unstable primary carbocation.[7][8] However, under certain conditions, SN1 reactions can occur, often accompanied by rearrangement of the carbocation intermediate.[7][9][10]

Comparative Data of Nucleophile Performance

Nucleophile/BaseTypePredominant PathwayRationale
Sodium Azide (NaN₃)Strong Nucleophile / Weak Base[6]SN2 (very slow)High nucleophilicity and low basicity favor the substitution pathway, despite the severe steric hindrance.[6]
Sodium Cyanide (NaCN)Strong Nucleophile / Weak Base[6]SN2 (very slow)An excellent nucleophile that is not sufficiently basic to promote significant elimination.[6]
Sodium Thiolate (RSNa)Strong Nucleophile / Weak BaseSN2 (very slow)Thiolates are excellent nucleophiles and relatively weak bases, favoring substitution.
Sodium Hydroxide (NaOH)Strong Base / Strong NucleophileE2 / SN2 (both very slow)As a strong, unhindered base, it can promote E2 elimination. Its strong nucleophilicity also allows for a very slow SN2 reaction.
Sodium Ethoxide (NaOEt)Strong Base / Strong NucleophileE2 / SN2 (both very slow)Similar to NaOH, it can act as both a base and a nucleophile, leading to a mixture of elimination and substitution products.
Potassium tert-butoxide (t-BuOK)Strong, Bulky Base[2]E2The steric bulk of this base heavily favors the elimination pathway by abstracting a proton from the less hindered methyl group.[2][6]

Mechanistic Pathways

The competition between SN2 and E2 pathways is central to understanding the reactivity of this compound.

SN2 Pathway: A Sterically Blocked Route

The bimolecular substitution (SN2) reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the bulky tert-butyl group creates a significant steric barrier, hindering this approach.[4][8] This leads to a very high activation energy for the SN2 transition state, resulting in an extremely slow reaction rate.[4][5]

SN2_Pathway reactant Nu:⁻ + H₃C-C(CH₃)₂-CH₂-Br transition_state [Nu---CH₂(C(CH₃)₃)---Br]⁻ reactant->transition_state Backside Attack (very slow due to steric hindrance) product Nu-CH₂-C(CH₃)₃ + Br⁻ transition_state->product

Caption: The SN2 pathway for this compound.

E2 Pathway: The Favored Alternative for Bulky Bases

The bimolecular elimination (E2) reaction provides an alternative pathway, particularly with strong, bulky bases.[2] The base abstracts a proton from a carbon atom adjacent (beta) to the carbon with the leaving group, leading to the formation of a double bond.

E2_Pathway reactant B:⁻ + H-CH₂-C(CH₃)₂-CH₂-Br product BH + H₂C=C(CH₃)-CH₂CH₃ + Br⁻ (rearranged product possible) reactant->product Proton Abstraction & Double Bond Formation

Caption: The E2 pathway for this compound.

Experimental Protocols

The following is a general protocol for investigating the reaction of this compound with a strong nucleophile. Specific conditions may need to be optimized depending on the nucleophile used.

Objective: To determine the product distribution (SN2 vs. E2) for the reaction of this compound with a strong nucleophile.

Materials:

  • This compound

  • Selected strong nucleophile (e.g., sodium azide, potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard workup reagents (e.g., water, organic solvent for extraction, drying agent)

  • Analytical equipment for product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous polar aprotic solvent.

  • Nucleophile Addition: Add the strong nucleophile to the reaction mixture. The molar ratio of nucleophile to substrate should be carefully controlled (typically 1.1 to 1.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred and may require heating to proceed at a reasonable rate, given the low reactivity of the substrate. The reaction temperature should be carefully monitored and controlled. Higher temperatures generally favor elimination.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Workup: Once the reaction is complete (or has reached a desired conversion), the mixture is cooled to room temperature. The reaction is then quenched, typically by the addition of water. The product is extracted into a suitable organic solvent. The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Product Analysis: The crude product is analyzed by GC-MS and NMR to identify and quantify the substitution and elimination products.

Logical Workflow for Pathway Prediction

The choice of reaction pathway is primarily dictated by the nature of the nucleophile and the structure of the substrate. The following diagram illustrates the decision-making process for predicting the outcome of the reaction of this compound.

Logical_Workflow start This compound + Nucleophile is_nucleophile_strong_base Is the nucleophile a strong base? start->is_nucleophile_strong_base is_base_bulky Is the base sterically hindered? is_nucleophile_strong_base->is_base_bulky Yes sn2_pathway Predominantly SN2 (very slow) is_nucleophile_strong_base->sn2_pathway No (Good Nucleophile, Weak Base) e2_pathway Predominantly E2 is_base_bulky->e2_pathway Yes mixed_pathway Mixture of SN2 and E2 (both slow) is_base_bulky->mixed_pathway No

Caption: Decision tree for predicting the major reaction pathway.

References

Safety Operating Guide

Safe Disposal of 1-Bromo-3,3-dimethylbutane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-3,3-dimethylbutane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a flammable liquid that can cause skin and eye irritation.[1][2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary.

Handling and Storage:

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][4]

  • Store away from heat, sparks, open flames, and other ignition sources.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Ground and bond containers when transferring material.[4]

**Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₃Br[2][5][6]
Molecular Weight 165.07 g/mol [2][5]
Appearance Colorless to almost colorless liquid[5]
Boiling Point 138 °C at 760 mmHg[7]
Flash Point 33.1 °C[7]
Density 1.172 g/cm³[7]
Vapor Pressure 8.53 mmHg at 25°C[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. It is classified as a hazardous waste.

  • Waste Identification and Collection:

    • Designate a specific, labeled, and sealed container for waste this compound. The container must be compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

    • Remove all sources of ignition.

    • Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[8] Do not use combustible materials like sawdust.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • The primary method of disposal is through a licensed and approved hazardous waste disposal facility.[4][8]

    • Contact your institution's EHS office to arrange for pickup and disposal. They will have established procedures and certified contractors.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have Waste This compound ppe Step 1: Wear Appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect spill_check Is there a spill? collect->spill_check contain_spill Step 2a: Contain Spill with Inert Absorbent Material spill_check->contain_spill Yes contact_ehs Step 3: Contact Institutional Environmental Health & Safety (EHS) spill_check->contact_ehs No collect_spill Step 2b: Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->contact_ehs arrange_pickup Step 4: Arrange for Professional Waste Disposal Pickup contact_ehs->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound, ensuring the safety of laboratory personnel and compliance with standard safety protocols. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.

Chemical Safety Profile

This compound is a flammable liquid that can cause skin and eye irritation.[1][2][3] It is harmful if swallowed and may cause respiratory irritation.[1][2] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₁₃Br[2][4]
Molecular Weight 165.07 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[3][5]
Boiling Point 138.0 °C at 760 mmHg[4]
Flash Point 33.1 °C[4]
Density 1.2 g/cm³[4]
Vapor Pressure 8.5 mmHg at 25°C[4]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to ensure the appropriate level of PPE is selected for the specific laboratory procedure.[6] The minimum required PPE for handling this compound includes:

  • Eye and Face Protection :

    • Chemical splash goggles are mandatory to protect against splashes.[7]

    • A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when transferring large volumes or working with heated material.[6][7]

  • Hand Protection :

    • Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[6]

    • For prolonged contact or immersion, heavier-duty gloves should be worn. It is advisable to consult the glove manufacturer's chemical resistance guide to select the most appropriate material.

  • Body Protection :

    • A flame-resistant lab coat is essential.[8]

    • Long pants and closed-toe shoes are required to ensure no skin is exposed.[6][9]

    • For large-scale operations, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection :

    • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

    • If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is required. The use of a respirator must be part of a comprehensive respiratory protection program that includes medical evaluation and fit testing.[8]

Operational and Disposal Plans

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from acquisition to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Conduct Hazard Assessment A->B C Don Appropriate PPE B->C D Work in a Ventilated Area (Fume Hood) C->D E Ground/Bond Container and Receiving Equipment D->E F Use Non-Sparking Tools D->F G Keep Away from Ignition Sources D->G H Decontaminate Work Area I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Segregate as Halogenated Organic Waste J->K L Store in a Labeled, Closed Container K->L M Dispose via Approved Waste Disposal Plant L->M

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Always review the Safety Data Sheet (SDS) before use.

    • Conduct a thorough risk assessment for the specific experiment.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE before entering the laboratory.[7]

  • Handling :

    • Handle this compound in a well-ventilated area, such as a chemical fume hood.[10]

    • Keep the container tightly closed when not in use.[3][10]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][10] Use non-sparking tools.[3][10]

    • Ground and bond containers and receiving equipment to prevent static discharge.[3][10]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[11]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material such as sand or earth.[11]

    • Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : this compound is a halogenated organic compound and must be disposed of as hazardous waste.[12] It should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Final Disposal : All waste must be disposed of through an approved waste disposal plant.[3][10][11] Do not dispose of it in drains or with general laboratory trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,3-dimethylbutane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,3-dimethylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.